6-Methylchromone-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)8(12)5-10(15-9)11(13)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDLZFIIVDZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-44-0 | |
| Record name | 6-Methylchromone-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylchromone-2-carboxylic acid: Properties, Synthesis, and Applications
Introduction
6-Methylchromone-2-carboxylic acid is a specialized organic compound belonging to the chromone family. Chromones are characterized by a benzopyran-4-one backbone and are widely recognized as privileged scaffolds in medicinal chemistry due to their extensive presence in natural products and their diverse biological activities.[1][2] This molecule, distinguished by a methyl group at the 6-position and a carboxylic acid at the 2-position, serves as a critical building block and a key intermediate in the synthesis of more complex, biologically active molecules and functional materials.[3][4] Its unique structural features make it a compound of significant interest for researchers in drug discovery, organic synthesis, and material science, offering a versatile platform for developing novel therapeutic agents, fluorescent dyes, and advanced polymers.[3]
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Structural Properties
This compound is an off-white solid compound.[3] Its core structure is a benzopyran ring system, which imparts both aromaticity and a heterocyclic nature to the molecule. The carboxylic acid moiety is a key functional group, influencing the compound's reactivity, solubility, and its potential to interact with biological targets.[4][5]
Chemical Structure
Caption: Chemical structure of this compound.
Data Summary Table
| Property | Value | Reference(s) |
| IUPAC Name | 6-methyl-4-oxo-4H-chromene-2-carboxylic acid | [3][4] |
| Synonyms | 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | [3] |
| CAS Number | 5006-44-0 | [3] |
| Molecular Formula | C₁₁H₈O₄ | [3] |
| Molecular Weight | 204.18 g/mol | [3] |
| Appearance | Off-white to light yellow powder/crystal | [3] |
| Melting Point | 262-270 °C | [3][6] |
| Purity | ≥98% (HPLC) | [7] |
| PubChem ID | 688704 | [3] |
| MDL Number | MFCD00239435 | [3] |
| Enthalpy of Formation | -(656.2 ± 2.2) kJ·mol⁻¹ (Standard Molar) | [6][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.
Nuclear Magnetic Resonance (NMR) Data
The following data was reported for this compound in deuterated methanol (MeOD-d₄).[9]
| ¹H-NMR (400 MHz, MeOD) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H5 | 7.92 | d | 2.3 | Aromatic CH |
| H6 | 7.68 | dd | J₁=8.7, J₂=2.3 | Aromatic CH |
| H8 | 7.58 | d | 8.6 | Aromatic CH |
| H3 | 7.02 | s | - | Olefinic CH |
| CH₃ | 2.48 | s | - | Methyl |
| ¹³C-NMR (MeOD-d₄) | Chemical Shift (δ, ppm) | Assignment |
| C4 | 180.8 | Carbonyl (C=O) |
| COOH | 163.0 | Carboxylic Acid |
| C2 | 156.0 | Olefinic C |
| C8a | 155.1 | Aromatic C |
| C7 | 137.8 | Aromatic C |
| C6 | 137.7 | Aromatic C |
| C5 | 125.5 | Aromatic C |
| C4a | 125.0 | Aromatic C |
| C3 | 119.8 | Olefinic C |
| C8 | 114.6 | Aromatic C |
| CH₃ | 21.0 | Methyl C |
Synthesis Methodology
The synthesis of chromone-2-carboxylic acids is a well-established process in organic chemistry, often involving the condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, followed by cyclization and hydrolysis.[2][9] Microwave-assisted synthesis has emerged as an efficient method to improve reaction yields and reduce reaction times.[9]
General Microwave-Assisted Synthesis Protocol
This protocol is adapted from a generalized procedure for synthesizing substituted chromone-2-carboxylic acids and serves as a representative workflow.[9] The key is the Claisen condensation reaction between 2'-hydroxy-5'-methylacetophenone and a dialkyl oxalate, followed by an acid-catalyzed cyclization and hydrolysis.
Caption: Workflow for microwave-assisted synthesis of chromone-2-carboxylic acids.
Experimental Protocol
-
Reaction Setup: To a microwave vial, add the starting material, 2'-hydroxy-5'-methylacetophenone (1.0 eq), and dissolve it in a suitable solvent such as dioxane (e.g., 2 mL).[9]
-
Base and Reagent Addition: Add diethyl oxalate (1.0-1.5 eq) followed by a base, such as sodium ethoxide (EtONa, 1.0-2.0 eq).[9] The choice of base and stoichiometry is critical and often requires optimization to maximize yield.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-30 minutes).[9] Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
-
Acidification and Hydrolysis: After cooling, carefully add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture.[9] This step facilitates both the cyclization to form the chromone ring and the hydrolysis of the resulting ester to the carboxylic acid.
-
Isolation and Purification: The product typically precipitates from the solution upon acidification. Collect the solid by filtration, wash with water, and then purify by recrystallization from an appropriate solvent system (e.g., ethanol/dioxane) to yield pure this compound.[10]
Biological Activities and Applications
The chromone scaffold is a cornerstone in the development of therapeutic agents.[11] this compound, as a derivative, is implicated in several biological activities and serves as a versatile precursor for a wide range of applications.
Potential Biological Activities
-
Anti-inflammatory Effects: Chromone derivatives are known to modulate inflammatory pathways, making this compound a candidate for further pharmacological investigation in inflammatory conditions.[4]
-
Antioxidant Properties: The core structure has shown potential in scavenging free radicals, which suggests a protective role against oxidative stress-related cellular damage.[4]
-
Antimicrobial Activity: Some studies indicate that chromone derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.[4]
Key Application Areas
Caption: Major application areas stemming from the this compound core.
-
Pharmaceutical Development: This compound is a valuable intermediate for synthesizing pharmaceuticals, particularly those targeting inflammatory and neurodegenerative diseases.[3] Its carboxylic acid handle allows for straightforward chemical modification to create libraries of related compounds for structure-activity relationship (SAR) studies.[12]
-
Fluorescent Dyes: It is used in the production of fluorescent dyes for biological imaging.[3] The chromone system can be part of a larger conjugated system that exhibits useful photophysical properties.
-
Material Science: The compound's reactivity and stability make it suitable for incorporation into advanced materials like polymers and coatings, potentially enhancing their properties.[3][4]
-
Natural Product Synthesis: It serves as a building block in the total synthesis of more complex natural products that contain the chromone motif.[3]
Safety and Handling
As with any laboratory chemical, proper handling and storage are essential to ensure safety.
| Safety Information | Details | Reference(s) |
| Signal Word | Warning | [8] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [8] |
| Storage Conditions | Store at 0-8 °C in a cool, dark place. | [3] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), chemical safety goggles, and protective gloves. | [8] |
Conclusion
This compound is a highly valuable and versatile chemical entity. Its well-defined physicochemical properties, established synthetic routes, and the inherent biological potential of its chromone core make it a compound of significant interest. For researchers in medicinal chemistry, it provides a robust scaffold for the design and synthesis of novel therapeutic agents. In material science and organic synthesis, its utility as a reactive intermediate and building block opens avenues for creating novel functional materials and complex molecular architectures. This guide consolidates the essential technical information required for professionals to effectively utilize this compound in their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrar.org [ijrar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 5006-44-0 [smolecule.com]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 5006-44-0 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 6-甲基色酮-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to 6-Methylchromone-2-carboxylic Acid: Structure, Synthesis, and Applications
Abstract
6-Methylchromone-2-carboxylic acid is a specialized organic compound belonging to the chromone family, a class of benzopyran derivatives.[1][2] Characterized by a methyl group at the 6-position and a carboxylic acid at the 2-position of the chromone scaffold, this molecule serves as a pivotal building block and intermediate in diverse scientific fields.[1] Its unique structural features impart significant utility in medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, modern synthetic methodologies, and key applications, offering a technical resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application. This section details the nomenclature, structural features, and key physical data for this compound.
Nomenclature and Chemical Structure
The formal IUPAC name for this compound is 6-methyl-4-oxochromene-2-carboxylic acid .[1] It is also commonly referred to by synonyms such as 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid and 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3]
The core of the molecule is a chromone ring system, which is a fused benzopyran structure.[1] Key functional groups include a ketone at position 4, a methyl substituent on the benzene ring at position 6, and a carboxylic acid group at position 2 of the pyran ring.
Physicochemical Data
The compound is typically supplied as an off-white solid powder.[3] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5006-44-0 | [1][3][4] |
| Molecular Formula | C₁₁H₈O₄ | [1][3][4] |
| Molecular Weight | 204.18 g/mol | [1][3][4] |
| Appearance | Off-white solid powder | [3] |
| Melting Point | 262-270 °C | [2][3][5] |
| Purity | ≥98% (HPLC) | [2][3] |
| Standard Molar Enthalpy of Formation | -(656.2 ± 2.2) kJ·mol⁻¹ | [2][5] |
Synthesis and Mechanistic Insights
The synthesis of the chromone scaffold is a well-established area of organic chemistry. Modern methods often employ microwave assistance to improve reaction efficiency and yield.
Overview of Synthetic Strategies
Several general pathways exist for synthesizing chromone-2-carboxylic acids:
-
Condensation Reactions: A common approach involves the condensation of a substituted 2'-hydroxyacetophenone with a source of the C2 and C3 atoms of the pyranone ring, such as diethyl oxalate.
-
Cyclization Reactions: Intramolecular cyclization of appropriately substituted phenolic precursors can also yield the chromone core.[1]
-
Functional Group Transformations: Oxidation of an existing 2-methylchromone can be used to form the carboxylic acid functionality.[1]
Protocol: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids
Causality and Rationale: The following protocol is adapted from an optimized, microwave-assisted synthesis of a structurally related compound, 6-bromochromone-2-carboxylic acid.[6] Microwave-assisted synthesis is chosen for its significant advantages over classical thermal methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[6] The mechanism involves an initial base-catalyzed Claisen condensation between 2'-hydroxy-5'-methylacetophenone and diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis of the ester intermediate to yield the final carboxylic acid.
References
- 1. Buy this compound | 5006-44-0 [smolecule.com]
- 2. This compound 98 5006-44-0 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 5006-44-0 [chemicalbook.com]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Chromone Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to 6-Methylchromone-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 5006-44-0), a pivotal heterocyclic compound in modern chemical and pharmaceutical research. The document delineates its physicochemical properties, details a validated synthetic pathway with mechanistic insights, and outlines robust protocols for its characterization. Furthermore, it explores the compound's significant role as a versatile building block in the development of novel therapeutic agents, fluorescent dyes, and advanced materials. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this high-value chemical entity.
Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds featuring a benzo-γ-pyrone ring system. This scaffold is not merely a synthetic curiosity but is widely distributed in nature, particularly in the plant kingdom, forming the core of many flavonoids and isoflavonoids. The chromone nucleus is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1] Our research group and others have focused on this scaffold for developing multitarget-directed ligands, particularly for complex pathologies like neurodegenerative diseases.[1] this compound is a prominent derivative, serving as a key intermediate for elaborating the chromone core into more complex, biologically active molecules.[2][3]
Physicochemical and Structural Properties
This compound is a stable, off-white solid compound.[2] Its structural integrity, combining a rigid aromatic system with a reactive carboxylic acid handle, makes it an ideal precursor in multi-step organic synthesis.[2]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5006-44-0 | [2][4][5][6] |
| Molecular Formula | C₁₁H₈O₄ | [2][4][6] |
| Molecular Weight | 204.18 g/mol | [2][4][6] |
| Appearance | Off-white to light yellow powder/crystal | [2][5] |
| Melting Point | 262-270 °C | [2][4] |
| Purity | ≥ 98-99% (HPLC) | [2][5] |
| Synonyms | 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid | [2][4] |
| InChI Key | RKIDLZFIIVDZNX-UHFFFAOYSA-N | |
| SMILES | Cc1ccc2OC(=CC(=O)c2c1)C(O)=O |
Synthesis and Mechanistic Insights
The synthesis of chromone-2-carboxylic acids is a well-established process, typically involving the condensation of a 2'-hydroxyacetophenone with an oxalate ester, followed by acid-catalyzed cyclization and hydrolysis. This classic approach has been significantly optimized using microwave-assisted organic synthesis (MAOS), which improves yields, reduces reaction times, and often results in cleaner products.[1]
Mechanistic Rationale
The reaction proceeds via a Claisen-type condensation between the enolate of 5'-methyl-2'-hydroxyacetophenone and diethyl oxalate. The choice of a base, such as sodium ethoxide, is critical for generating the nucleophilic enolate. The resulting diketone intermediate undergoes an intramolecular cyclization under acidic conditions, followed by dehydration to form the stable aromatic chromone ring. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Microwave irradiation accelerates the rate-limiting steps, providing the energy for efficient cyclization and hydrolysis.
Generalized Microwave-Assisted Synthesis Protocol
The following protocol is adapted from optimized, microwave-assisted procedures for analogous chromone-2-carboxylic acids.[1]
Step 1: Condensation
-
To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol) in a microwave-safe vessel, add 1.0 equivalent of 5'-methyl-2'-hydroxyacetophenone.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 1.1 equivalents of diethyl oxalate dropwise.
-
Seal the vessel and heat in a microwave reactor at 120°C for 15-20 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
Step 2: Cyclization and Hydrolysis
-
After cooling, quench the reaction mixture by pouring it onto crushed ice.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid (HCl).
-
A precipitate of the ethyl ester of the target compound may form. To proceed directly to the acid, add 5 mL of concentrated HCl to the mixture.
-
Reseal the vessel and heat in the microwave reactor at 140°C for an additional 10 minutes to facilitate ester hydrolysis.
-
Cool the reaction vessel. The resulting precipitate is filtered, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.
Self-Validation: The purity of the crude product can be readily assessed by its melting point. A sharp melting point in the expected range (262-270 °C) indicates high purity. Further validation is achieved via HPLC and NMR spectroscopy as described in Section 4.0.
Caption: Microwave-assisted synthesis workflow.
Spectroscopic Characterization and Validation
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A sample is run on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Purity is determined by the area percentage of the main peak, which should be ≥98%.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides unequivocal structural confirmation. Expected signals for the 6-methyl derivative would include a singlet for the methyl protons (~2.48 ppm), distinct signals for the three aromatic protons on the benzene ring, and a singlet for the vinyl proton on the pyrone ring (~7.02 ppm).[1]
-
¹³C-NMR: Complements the proton NMR and confirms the carbon skeleton, including the carbonyl carbons of the ketone and carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight (204.18 g/mol ) by identifying the [M-H]⁻ ion at m/z 203.17 or the [M+H]⁺ ion at m/z 205.19.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value starting material or intermediate. Its utility stems from the carboxylic acid group, which provides a reactive handle for amide coupling, esterification, or other transformations to build molecular complexity.
-
Pharmaceutical Development: It is a key building block for synthesizing more complex pharmaceuticals.[2] Its derivatives are being investigated for activity against inflammatory and neurodegenerative diseases.[2] The chromone scaffold itself is known to interact with various enzymes and receptors, making this a fertile area for drug discovery.
-
Fluorescent Dyes: The chromone system is a fluorophore. Modifications to the core structure, often via the carboxylic acid group, allow for the production of fluorescent dyes used in biological imaging and cellular research.[2]
-
Natural Product Synthesis: The compound serves as a versatile precursor in the total synthesis of more complex natural products that contain the chromone motif.[2]
-
Material Science: The unique chemical and photophysical properties of the chromone ring are being explored for the development of advanced materials, such as specialized polymers and coatings.[3]
Caption: Application spectrum of the title compound.
Known Biological Activities
While primarily used as a synthetic intermediate, the core scaffold and its simple derivatives have demonstrated noteworthy biological activities in preliminary studies. Research indicates potential antioxidant, antimicrobial, and anti-inflammatory effects.[3] The antioxidant properties are likely due to the phenolic nature of the scaffold, enabling it to scavenge free radicals.[3] These intrinsic activities provide a strong rationale for its use as a scaffold in developing new therapeutic agents.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Classification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 or equivalent).
-
Handling: Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Store in a cool, dark, and dry place. Recommended storage is at room temperature or below (<15°C).[2][5]
Conclusion
This compound (CAS: 5006-44-0) is a compound of significant scientific and commercial interest. Its straightforward synthesis, well-defined properties, and chemical versatility make it an indispensable tool for researchers. From serving as a foundational element in the synthesis of potential new drugs for multifactorial diseases to its use in materials science and bio-imaging, its importance is set to grow as new applications are discovered. This guide provides the foundational knowledge required for its effective synthesis, validation, and application in advanced research settings.
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 5006-44-0 [smolecule.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 5006-44-0 | TCI AMERICA [tcichemicals.com]
- 6. scbt.com [scbt.com]
A Senior Application Scientist's Technical Guide to 6-Methylchromone-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylchromone-2-carboxylic acid is a heterocyclic building block belonging to the chromone family—a class of compounds characterized by a benzopyran-4-one structure.[1][2] Its unique scaffold is a recurring motif in numerous natural products and serves as a valuable precursor in the synthesis of more complex bioactive molecules and fluorescent dyes.[3] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of this compound, offering field-proven insights for its application in research and development.
Core Physicochemical & Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is an off-white solid at room temperature with a high melting point, indicative of a stable crystalline structure.[3][4][5] Its core identity is defined by its molecular formula and weight, which are critical for all stoichiometric calculations in synthesis and quantitative analysis.
Table 1: Key Physicochemical Identifiers for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₄ | [1][3][4][5][6][7] |
| Molecular Weight | 204.18 g/mol | [1][3][4][5][6][7] |
| CAS Number | 5006-44-0 | [1][3][6][7] |
| Appearance | Off-white powder / solid | [3][5] |
| Melting Point | 262-270 °C | [3][4][5] |
| Synonyms | 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid | [3][4] |
The standard molar enthalpy of formation for this compound has been determined to be -(656.2 ± 2.2) kJ·mol⁻¹, a key thermodynamic parameter derived from its energy of combustion.[2]
Synthesis Pathway: A Mechanistic Perspective
The synthesis of chromone-2-carboxylic acids is a well-established process in organic chemistry, typically involving a Claisen-type condensation followed by an acid-catalyzed cyclization and dehydration. A common and effective route starts from a substituted 2'-hydroxyacetophenone.
While specific, peer-reviewed synthesis routes for the 6-methyl derivative are sparse in readily available literature, a general and highly effective microwave-assisted approach has been optimized for analogous structures like 6-bromochromone-2-carboxylic acid.[8] This methodology can be adapted for the 6-methyl derivative, offering high yields and versatility.[8]
Conceptual Synthesis Workflow:
The process involves two primary stages:
-
Condensation: A 2'-hydroxyacetophenone (in this case, 2'-hydroxy-5'-methylacetophenone) reacts with an oxalate ester, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide. The base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the oxalate ester.
-
Cyclization & Hydrolysis: The intermediate product is then subjected to acidic conditions (e.g., HCl). This step protonates the phenoxide, facilitating an intramolecular nucleophilic attack on the ketone, leading to cyclization. Subsequent dehydration forms the chromone ring, and hydrolysis of the ester group yields the final carboxylic acid.
Below is a diagram illustrating this generalized, high-yield synthetic pathway.
Caption: Generalized microwave-assisted synthesis workflow.
Structural Validation: A Spectroscopic Approach
Confirming the identity and purity of the synthesized compound is paramount. This is a self-validating system where spectroscopic data must align perfectly with the expected chemical structure.
A. Infrared (IR) Spectroscopy For any carboxylic acid, IR spectroscopy is highly informative. The spectrum of this compound is expected to show two hallmark features:
-
O-H Stretch: An extremely broad absorption band, often described as a "hairy beard," spanning from approximately 2500 to 3300 cm⁻¹. This distinct feature is a definitive indicator of the carboxylic acid's hydrogen-bonded dimer form.[9]
-
C=O Stretches: Two sharp, intense peaks. One for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and another for the ketone carbonyl within the chromone ring (~1630-1650 cm⁻¹).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals | Rationale |
| ¹H NMR | ~13-14 ppm (s, 1H): Carboxylic acid proton. ~7.5-8.0 ppm (m, 3H): Aromatic protons on the benzene ring. ~6.9 ppm (s, 1H): Olefinic proton on the pyrone ring. ~2.4 ppm (s, 3H): Methyl group protons. | The chemical shifts are diagnostic for the specific electronic environments of each proton in the molecule. |
| ¹³C NMR | ~170-185 ppm: Carbonyl carbons (ketone and carboxylic acid). ~115-160 ppm: Aromatic and olefinic carbons. ~20 ppm: Methyl carbon. | Provides a count of unique carbon environments, confirming the molecular backbone.[9] |
| Mass Spec | m/z 204.0423: Exact mass corresponding to the molecular formula C₁₁H₈O₄. | High-resolution mass spectrometry provides an unambiguous confirmation of the elemental composition. |
Applications & Biological Significance
The chromone scaffold is a well-recognized pharmacophore present in many natural and synthetic compounds with a wide range of biological activities.[10][11] While this compound itself is primarily a synthetic intermediate, its derivatives are explored for various therapeutic applications.[3]
-
Pharmaceutical Scaffolding: It serves as a key building block for developing novel drugs.[1][3] Research into chromone derivatives has revealed potential antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.[1][10]
-
Organic Synthesis: This compound is a versatile precursor for creating more complex heterocyclic systems and natural products.[3]
-
Material Science: The rigid, planar structure of the chromone ring makes it a candidate for investigation in the development of new materials, such as polymers and fluorescent dyes for biological imaging.[3]
Recent studies have investigated the antimicrobial and antibiofilm activities of various formylchromone derivatives against pathogenic bacteria like Vibrio parahaemolyticus, highlighting the therapeutic potential of this chemical class.[10]
Experimental Protocol: Microwave-Assisted Synthesis (Adapted)
This protocol is adapted from optimized methods for similar chromone derivatives and serves as a robust starting point for laboratory synthesis.[8]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (EtONa)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 2M)
-
Microwave synthesis reactor
Procedure:
-
Reaction Setup: To a microwave reaction vessel, add 2'-hydroxy-5'-methylacetophenone (1.0 eq) and anhydrous ethanol.
-
Base Addition: Add sodium ethoxide (2.0 eq) to the solution and stir until dissolved.
-
Condensation: Add diethyl oxalate (1.5 eq) to the mixture. Seal the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at 120°C for 20-30 minutes. Rationale: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating.
-
Acidification & Cyclization: After cooling, carefully unseal the vessel. Add 2M HCl and continue irradiation at 120°C for an additional 10-15 minutes. Rationale: The acid catalyzes the intramolecular cyclization and hydrolysis of the ethyl ester to the carboxylic acid.
-
Isolation: Cool the reaction mixture to room temperature, then place it on an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Drying & Characterization: Dry the purified off-white solid under vacuum. Confirm identity and purity using melting point analysis, NMR, and IR spectroscopy as described in Section 3.
References
- 1. Buy this compound | 5006-44-0 [smolecule.com]
- 2. This compound | 5006-44-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound 98 5006-44-0 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound/CAS:5006-44-0-HXCHEM [hxchem.net]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Biological activity of 6-Methylchromone-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Methylchromone-2-carboxylic Acid Derivatives
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for the evaluation of this promising class of compounds.
Introduction: The Chromone Scaffold in Medicinal Chemistry
The chromone nucleus, a benzopyran-4-one system, is a cornerstone "privileged structure" in medicinal chemistry.[1] Found in a plethora of natural products and synthetic molecules, this scaffold exhibits a remarkable array of pharmacological properties.[2][3] Its structural rigidity, synthetic tractability, and ability to interact with various biological targets make it an attractive starting point for drug discovery programs.[3][4]
Within this family, this compound stands out as a key intermediate. The methyl group at the 6-position and the carboxylic acid at the 2-position provide crucial handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological effects.[5][6] These derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.[3][5] This guide delves into the core science underpinning these activities, offering both theoretical insights and practical methodologies.
Synthetic Strategies: Accessing the 6-Methylchromone Core
The functionalization and derivatization of the chromone scaffold are pivotal for developing novel therapeutic agents.[7] The synthesis of this compound and its derivatives is typically achieved through a well-established pathway involving the condensation of a substituted phenol with an oxalate ester, followed by acid-catalyzed cyclization.
A common and effective route begins with 2'-hydroxy-5'-methylacetophenone. Microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce reaction times, making it a preferred method for generating libraries of these compounds for screening purposes.[7]
General Synthetic Workflow
The diagram below illustrates a generalized, two-step microwave-assisted synthesis for producing 6-substituted-chromone-2-carboxylic acids, a process readily adaptable for the 6-methyl derivative.
Caption: Microwave-assisted synthesis of this compound.
A Spectrum of Biological Activities
Derivatives of this compound have been investigated for a wide range of therapeutic applications. Their biological effects are largely determined by the specific substitutions on the chromone core, which influence their interaction with cellular targets.[3]
Anti-inflammatory Properties
Inflammation is a critical immune response, but its dysregulation contributes to numerous chronic diseases.[8] Chromone derivatives have shown potent anti-inflammatory effects, often by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[5][9]
The primary mechanism involves the suppression of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[8] Certain chromone amides, for example, have demonstrated superior NO inhibitory activity compared to the standard drug ibuprofen.[8] This activity is linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX).
Research has shown that the substitution pattern on the chromone ring is critical. The presence of electron-withdrawing groups at certain positions or electron-donating groups at others can significantly enhance anti-inflammatory activity.[8]
Anticancer Potential
The chromone scaffold is a recurring motif in the design of novel anticancer agents.[3] Derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including lung (A549), colon (HCT-116), and liver (HepG-2) cancers.[3]
The mechanisms of action are diverse and include:
-
Inhibition of Key Kinases: Some derivatives act as potent inhibitors of pathways crucial for cancer cell survival and proliferation, such as the PI3K/mTOR pathway.[3]
-
Induction of Apoptosis: Many chromone compounds have been shown to trigger programmed cell death in cancer cells.[3]
-
Modulation of Signaling Pathways: The anticancer effects are often mediated through the modulation of pathways like MAPK.[1]
Molecular docking studies have revealed that the chromone nucleus is often vital for binding to the active sites of target proteins, with groups like the carboxylic acid forming key hydrogen bonds.[3]
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in cellular aging and various diseases. Many chromone derivatives exhibit potent antioxidant properties by scavenging free radicals.[5] This activity is frequently evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[1]
The structure-activity relationship for antioxidant effects is well-defined. The number and position of hydroxyl (-OH) groups, particularly catechol (dihydroxy) moieties on the chromone rings, are critical for enhancing radical-scavenging capacity.[10]
Antimicrobial Efficacy
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Chromone derivatives have shown promise, with inhibitory effects reported against various bacterial and fungal strains.[2][5] Their efficacy is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[1]
Structure-Activity Relationship (SAR) Insights
The therapeutic potential of this compound derivatives is governed by their chemical structure. Understanding the SAR is crucial for designing next-generation compounds with enhanced potency and selectivity.
-
The Carboxylic Acid Group (C2): This group is often a key pharmacophore. It can act as a hydrogen bond donor and acceptor, anchoring the molecule to the active site of target enzymes or receptors.[3] Its presence is often crucial for activities like mTOR/PI3Kα inhibition.[3]
-
The Methyl Group (C6): The methyl group at the C6 position can influence lipophilicity and steric interactions within a binding pocket. Studies on related flavones have shown that the position of methyl groups significantly impacts anti-inflammatory activity, with substitutions on different rings leading to varied effects on cytokine production.[11]
-
Ring Substituents: The type, number, and position of other substituents play a vital role.[3]
-
Hydroxyl Groups: As noted, hydroxyl groups, especially in a catechol arrangement, dramatically increase antioxidant activity.[10]
-
Halogens and Electron-Withdrawing Groups: The addition of groups like chloro, bromo, or nitro can enhance antibacterial or anti-inflammatory activity by altering the electronic properties of the molecule.[8][12]
-
Amide Linkages: Incorporating amide groups can lead to potent anti-inflammatory compounds, with the amide bond itself being identified as a key radical for the effect.[8]
-
The following diagram illustrates the key positions on the chromone scaffold where modifications can be made to tune biological activity.
Caption: Key structural sites for modifying the biological activity of chromones.
Key Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of new chemical entities. The following sections provide step-by-step methodologies for key assays.
Protocol: Synthesis of this compound
This protocol is adapted from microwave-assisted methods described in the literature.[7]
-
Reagent Preparation: In a microwave process vial, combine 2'-hydroxy-5'-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq).
-
Base Addition: Add sodium ethoxide (1.1 eq) in absolute ethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 10-15 minutes.
-
Monitoring: Monitor the formation of the intermediate by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, add 1 M hydrochloric acid (HCl) to the reaction mixture.
-
Second Irradiation: Reseal the vial and irradiate at 120 °C for another 10 minutes to facilitate cyclization and hydrolysis.
-
Isolation: Cool the reaction mixture. The product will precipitate. Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dioxane) to yield pure this compound.[13]
Protocol: Anti-inflammatory NO Inhibition Assay
This protocol evaluates the ability of a compound to inhibit nitric oxide production in LPS-stimulated macrophages.[8]
Caption: Workflow for the macrophage-based nitric oxide inhibition assay.
Self-Validation: This protocol must include controls:
-
Vehicle Control: Cells treated with the compound solvent (e.g., DMSO) but not LPS.
-
Positive Control (LPS only): Cells stimulated with LPS to establish maximum NO production.
-
Drug Control: A known anti-inflammatory agent (e.g., Ibuprofen, Dexamethasone).
-
Cell Viability Assay (e.g., MTT): Performed in parallel to ensure that reduced NO levels are not due to cytotoxicity.
Protocol: Antioxidant DPPH Radical Scavenging Assay
This is a rapid and standard method for assessing antioxidant capacity.[1]
-
Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of DPPH solution alone.
-
IC50 Determination: The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against compound concentration.
Quantitative Data Summary
The following tables summarize representative biological activity data for various chromone derivatives, highlighting their potency.
Table 1: Anti-inflammatory and Anticancer Activity of Chromone Derivatives
| Compound Class | Assay/Cell Line | Endpoint | Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| Chromone Amide (5-9) | NO Inhibition (RAW264.7) | EC50 | 5.33 ± 0.57 µM | [8] |
| Chromone-Isoxazolidine (24) | Cytotoxicity (A549) | IC50 | 0.7 µM | [3] |
| Chromone-P Heterocycle (19) | Cytotoxicity (HepG-2) | IC50 | 1.61 µg/mL | [3] |
| Chromone-P Heterocycle (20) | Cytotoxicity (HCT-116) | IC50 | 1.56 µg/mL |[3] |
Table 2: Antimicrobial Activity of Chromone Derivatives
| Compound Class | Organism | Endpoint | Potency (MIC) | Reference |
|---|---|---|---|---|
| Quinazolinone (6y) | S. aureus (JE2) | MIC50 | 0.02 µM | [12] |
| Quinazolinone (6l) | S. aureus (JE2) | MIC50 | 0.6 µM | [12] |
| Amidrazone (2b) | Y. enterocolitica | MIC | 64 µg/mL |[14] |
Note: Data for related heterocyclic scaffolds are included to demonstrate the broader potential of modifying core structures.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across anti-inflammatory, anticancer, and antioxidant applications, combined with their synthetic accessibility, makes them prime candidates for further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing focused libraries to refine SAR and improve potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular pathways modulated by the most active compounds.
-
In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Multitarget Ligands: Exploring the potential of chromone derivatives to act on multiple targets simultaneously, which could be beneficial for complex diseases like cancer or neurodegeneration.[7]
This guide provides a solid foundation for researchers to build upon, leveraging the rich chemistry and diverse biology of the chromone nucleus to drive the next wave of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chemimpex.com [chemimpex.com]
- 7. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid: a chromone derivative with anti-allergic, anti-inflammatory and uricosuric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Chromone Scaffold: A Privileged Framework for Targeting Diverse Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
The chromone core, a benzopyran-4-one motif, represents a remarkable and enduring "privileged scaffold" in medicinal chemistry.[1][2][3] Naturally occurring in a variety of plants and also accessible through robust synthetic methodologies, this heterocyclic system serves as the foundation for a multitude of compounds with a wide spectrum of biological activities.[2][4][5] The inherent structural rigidity, coupled with the capacity for diverse functionalization at multiple positions, allows for the fine-tuning of physicochemical properties and target specificity. This guide provides a comprehensive exploration of the key therapeutic targets of chromone-based compounds, offering insights into their mechanisms of action and the experimental approaches used for their validation, designed to empower researchers in the pursuit of novel therapeutics.
Kinase Inhibition: A Dominant Anticancer Strategy
The dysregulation of protein kinases is a hallmark of cancer, making them a prime target for therapeutic intervention. Chromone-based compounds have emerged as a significant class of kinase inhibitors, demonstrating efficacy against a range of cancer types.[6][7] The planarity of the chromone ring system allows it to effectively interact with the ATP-binding pocket of many kinases.
Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Flavopiridol, a semi-synthetic flavonoid derived from a chromone-containing natural product, is a well-known pan-CDK inhibitor.[8] More recently, novel 3-hydroxychromone derivatives have been developed as potent inhibitors of CDK1 and CDK2, demonstrating antiproliferative effects in various cancer cell lines.[9]
Protein Kinase CK2
Formerly known as casein kinase II, CK2 is a constitutively active serine/threonine kinase that promotes cell growth and proliferation while suppressing apoptosis. Its overexpression is linked to numerous cancers. Researchers have designed and synthesized chromone-2-aminothiazole hybrids that act as potent CK2 inhibitors, inducing apoptosis in leukemia cells.[10]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway is a key player in inflammatory responses and has been implicated in cancer progression.[11][12] Certain chromone derivatives have been shown to inhibit the activation of p38 MAPK, not by direct kinase inhibition, but by targeting upstream components of the pathway, such as the TRAF6-ASK1 complex, through the reduction of reactive oxygen species (ROS).[12]
Other Kinase Targets
The versatility of the chromone scaffold extends to other kinase targets, including:
-
ATR Kinase: A key regulator of the DNA damage response pathway, making its inhibition a promising strategy for sensitizing cancer cells to chemotherapy.[13]
-
ULK1: An initiating kinase in the autophagy pathway, which can be a pro-survival mechanism for cancer cells. Inhibition of ULK1 by novel chromone derivatives can modulate autophagy and induce apoptosis in colon cancer.[14]
-
mTOR and PI3Kα: Compound 21, a thiopyrano[4,3-d]pyrimidine derivative containing a chromone moiety, has shown significant inhibitory activity against both mTOR and PI3Kα kinases.[11]
Experimental Workflow: Kinase Inhibition Assay
A common method to assess the inhibitory potential of chromone derivatives against a specific kinase is a biochemical kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Modulating Enzymes in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons. Chromone-based compounds have shown promise in targeting key enzymes implicated in the pathology of these diseases.[15]
Monoamine Oxidases (MAOs)
MAO-A and MAO-B are enzymes that metabolize neurotransmitters such as dopamine and serotonin. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[16] Numerous studies have demonstrated the potential of chromone derivatives as selective and reversible MAO-B inhibitors.[8][15][16]
Cholinesterases (AChE and BuChE)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Certain chromone derivatives have been identified as potent inhibitors of both AChE and BuChE.[15]
Sirtuin 2 (SIRT2)
SIRT2 is a deacetylase that has been implicated in neurodegenerative processes. Chroman-4-one and chromone derivatives have been developed as potent and selective SIRT2 inhibitors, with some demonstrating antiproliferative properties in cancer cells.[17][18][19]
Table 1: Inhibitory Activity of Selected Chromone Derivatives against Neurological Targets
| Compound Class | Target | IC50 Value | Reference |
| 2-Azolylchromones | MAO-A | 0.023–0.32 μM | [15] |
| 2-Azolylchromones | MAO-B | 0.019–0.73 μM | [15] |
| Chromone-based chalcone | AChE | 10 μM | [15] |
| Chromone-based chalcone | BuChE | 6 μM | [15] |
| Substituted Chroman-4-ones | SIRT2 | Low micromolar range | [17] |
Anti-inflammatory and Anti-allergic Mechanisms
The anti-inflammatory and anti-allergic properties of chromones are well-documented, with disodium cromoglycate and nedocromil being clinically used for the treatment of asthma and allergies.[20][21][22][23]
Mast Cell Stabilization
The classical mechanism attributed to cromones is the "stabilization" of mast cells, inhibiting their degranulation and the release of inflammatory mediators like histamine and eicosanoids.[22][23]
Annexin A1 Release
More recent research has revealed a more nuanced mechanism involving the stimulation of the release of the anti-inflammatory protein Annexin A1 (Anx-A1) from mast cells.[20][22] This action is believed to be a key component of the pharmacological effects of cromones in allergic inflammation.
Inhibition of Inflammatory Signaling Pathways
Chromone derivatives have been shown to suppress inflammatory responses by inhibiting the transcriptional activity of NF-κB, a master regulator of inflammation.[6][24] Some natural chromones exert their anti-inflammatory effects, at least in part, through the activation of the glucocorticoid receptor.[24]
Signaling Pathway: Chromone-Mediated Anti-inflammatory Action
Caption: Inhibition of inflammatory pathways by chromone derivatives.
Antiviral Activity
The chromone scaffold is also a promising framework for the development of antiviral agents.[25][26][27]
HIV
Schumannificine, a chromone alkaloid, has demonstrated anti-HIV activity, which is thought to be due to the irreversible binding to the viral envelope protein gp120, rather than inhibition of reverse transcriptase or protease.[25]
SARS-CoV
Derivatives of 2-(3-amino-4-piperazinylphenyl)chromone have shown specific antiviral activity against the severe acute respiratory syndrome coronavirus (SARS-CoV).[27] Computational studies have also suggested that the chromone scaffold can act as a potential inhibitor of the SARS-CoV-2 spike protein.[28]
Other Notable Therapeutic Targets
The therapeutic potential of chromone-based compounds extends to a variety of other targets:
-
α-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. Chromone derivatives isolated from marine fungi have shown significant α-glucosidase inhibitory activity.[29]
-
Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer chemotherapy. Chromone-based compounds have been developed as topoisomerase inhibitors.[8]
-
G Protein-Coupled Receptors (GPCRs): While direct, high-affinity binding of chromones to GPCRs is an area of ongoing research, some studies suggest that chromone derivatives can modulate GPCR-mediated signaling.[6][23] The chromone receptor GPR35 has been identified on mast cells.[23]
Conclusion
The chromone scaffold continues to be a highly valuable and versatile platform in the discovery of new therapeutic agents. Its ability to interact with a wide array of biological targets, from kinases and enzymes to viral proteins and inflammatory mediators, underscores its privileged status in medicinal chemistry. The ongoing exploration of novel chromone derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing a broad range of human diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and viral infections.
References
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- 2. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. asianpubs.org [asianpubs.org]
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- 9. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 | PLOS One [journals.plos.org]
- 21. tandfonline.com [tandfonline.com]
- 22. The Anti-allergic Cromones: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rjpbcs.com [rjpbcs.com]
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- 29. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire [mdpi.com]
The Chromone Scaffold: A Journey from Ancient Herbals to Modern Therapeutics
An In-depth Technical Guide on the Discovery and Medicinal Chemistry of Chromone Derivatives
Introduction: The Privileged Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile starting point for drug design.[1][2][3] The chromone scaffold, a benzo-γ-pyrone ring system, stands as a quintessential example of such a privileged core.[4][5][6] Found widely in the plant kingdom, chromone and its derivatives have a rich history intertwined with traditional medicine, which has inspired decades of scientific exploration and the development of clinically significant drugs.[7][8] This technical guide will trace the fascinating journey of chromone derivatives, from their discovery in ancient herbal remedies to their current status as a cornerstone in modern medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. We will delve into the pivotal discoveries, the evolution of synthetic strategies, the intricate structure-activity relationships, and the diverse pharmacological applications that underscore the enduring importance of this remarkable scaffold.
Part 1: Historical Roots - The Khellin Legacy
The story of chromone in medicine begins not in a modern laboratory, but in the ancient practices of Mediterranean and Egyptian herbal medicine.[9][10] For centuries, the seeds of the plant Ammi visnaga, commonly known as khella or toothpickweed, were used to treat a variety of ailments, including renal colic, asthma, and angina pectoris.[9][11][12] The active principle behind these therapeutic effects was later identified as a furanochromone derivative named khellin .[4][10][13]
Khellin itself was used clinically as a vasodilator and bronchodilator; however, its therapeutic utility was hampered by undesirable side effects such as nausea.[9][10][13] This limitation spurred the interest of medicinal chemists to synthesize analogs with an improved therapeutic index. This endeavor marked a pivotal moment, transitioning the chromone scaffold from a natural product to a platform for rational drug design.
The Breakthrough: From Khellin to Cromolyn Sodium
The most significant breakthrough in the medicinal chemistry of chromones came from the dedicated work of Dr. Roger Altounyan in the 1960s.[14][15][16] Suffering from asthma himself, Dr. Altounyan systematically synthesized and self-administered numerous khellin derivatives to identify a compound with prophylactic anti-asthmatic activity but without the adverse effects of the parent molecule.[15] This pioneering work, a testament to experiential and self-validating research, led to the discovery of cromolyn sodium (disodium cromoglycate).[11][16]
Introduced clinically in 1968, cromolyn sodium represented a novel class of anti-asthmatic agents.[15][16] Unlike bronchodilators that provide symptomatic relief, cromolyn sodium acts prophylactically to prevent the onset of asthmatic attacks.[14][17] Its discovery was a landmark achievement, not only for asthma therapy but also for establishing the therapeutic potential of synthetic chromone derivatives.
Caption: The evolution from the natural product khellin to the synthetic drug cromolyn sodium.
Part 2: The Chemistry of Chromones - Synthesis and Structure-Activity Relationships
The therapeutic success of cromolyn sodium ignited a surge of interest in the synthesis and biological evaluation of a vast array of chromone derivatives. The versatility of the chromone core allows for structural modifications at various positions, leading to a diverse library of compounds with a wide spectrum of pharmacological activities.[5][18][19]
Key Synthetic Strategies
Several classical and modern synthetic routes have been developed for the construction of the chromone scaffold. Some of the most prominent methods include:
-
Baker-Venkataraman Rearrangement: A widely used method involving the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the chromone ring.
-
Kostanecki-Robinson Reaction: This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization to yield a chromone derivative.[3]
-
Vilsmeier-Haack Reaction: A versatile method for the formylation of active methylene groups, which can be applied to o-hydroxyacetophenones to generate precursors for chromone synthesis.[18]
-
Microwave-Assisted Synthesis: Modern techniques like microwave irradiation have been employed to accelerate reaction times and improve yields in various chromone synthesis protocols.
The choice of synthetic strategy is often dictated by the desired substitution pattern on the chromone ring, which in turn influences the biological activity of the final compound.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of a chromone derivative is intricately linked to the nature and position of its substituents.[18][20][21] Extensive SAR studies have revealed key structural features that govern the biological activity of these compounds. For instance, in the context of anti-allergic activity, the presence of a carboxylic acid group at the C-2 position was found to be crucial for the mast cell stabilizing properties of cromolyn sodium and related compounds.
Conversely, for other activities such as anticancer or neuroprotective effects, different substitution patterns are required. For example, the introduction of a styryl group at the C-2 or C-3 position has been shown to impart potent antioxidant and anticancer properties.[6][22] The ongoing exploration of chromone SAR continues to guide the design of new derivatives with enhanced potency and selectivity for a variety of therapeutic targets.[20]
Part 3: Pharmacological Landscape of Chromone Derivatives
The chromone scaffold has proven to be a remarkably versatile platform for the development of drugs with a wide range of therapeutic applications.[4][5][23] This versatility stems from the ability of chromone derivatives to interact with a diverse array of biological targets, including enzymes, receptors, and ion channels.[7][24]
Mast Cell Stabilization: The Cornerstone of Anti-Allergic Activity
The primary mechanism of action for cromolyn sodium and other anti-allergic chromones is the stabilization of mast cells.[14][17][25] Mast cells play a central role in the allergic inflammatory cascade. Upon exposure to an allergen, IgE antibodies bound to the surface of mast cells become cross-linked, triggering a signaling cascade that leads to the influx of calcium ions and the subsequent degranulation of the mast cell.[26][27][28] This degranulation releases a host of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which are responsible for the symptoms of allergic reactions.[27]
Cromolyn sodium is believed to act by blocking a specific chloride ion channel in the mast cell membrane, which in turn inhibits the calcium influx necessary for degranulation.[17] By stabilizing the mast cell, cromolyn sodium prevents the release of these inflammatory mediators, thereby averting the allergic response.[14]
Caption: Mechanism of mast cell stabilization by cromolyn sodium.
Beyond Allergy: A Spectrum of Therapeutic Potential
The pharmacological utility of chromone derivatives extends far beyond their anti-allergic properties. The inherent reactivity and structural diversity of the chromone nucleus have enabled the development of compounds with a broad range of biological activities, including:
-
Anticancer: Many chromone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[18][21] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[24]
-
Neuroprotective: Chromones have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[29] They can exert their neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE), monoamine oxidase (MAO), and the aggregation of amyloid-beta plaques.[29]
-
Antimicrobial: A variety of chromone derivatives have been shown to possess antibacterial and antifungal properties.[4][7] The chromanone scaffold, a related structure, has been investigated for its activity against Mycobacterium tuberculosis.[24]
-
Anti-inflammatory: Beyond their role in allergy, certain chromones exhibit broader anti-inflammatory effects.[8][24] For instance, the chromone-based drug iguratimod has been approved for the treatment of rheumatoid arthritis in some countries.[24]
The following table summarizes the diverse pharmacological activities of chromone derivatives and their corresponding mechanisms of action.
| Pharmacological Activity | Mechanism of Action | Key Molecular Targets |
| Anti-allergic | Mast cell stabilization, inhibition of inflammatory mediator release.[14][25] | Chloride ion channels in mast cells.[17] |
| Anticancer | Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis.[21][24] | PI3K/Akt/mTOR pathway, various kinases.[24] |
| Neuroprotective | Inhibition of key enzymes, prevention of protein aggregation, antioxidant effects.[29] | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Amyloid-beta.[29] |
| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes.[4][24] | Bacterial and fungal cellular components.[24] |
| Anti-inflammatory | Modulation of cytokine production, inhibition of inflammatory enzymes.[8][24] | Interleukin-17 (IL-17), other pro-inflammatory cytokines.[24] |
Part 4: Future Directions and Conclusion
The journey of chromone derivatives in medicinal chemistry is a compelling narrative of how natural products can inspire the development of novel therapeutics. From the ancient use of Ammi visnaga to the rational design of cromolyn sodium and the ongoing exploration of new pharmacological activities, the chromone scaffold has consistently proven its value in drug discovery.[1][7][30]
Current research continues to uncover new facets of chromone chemistry and biology. The development of multi-target-directed ligands, where a single chromone derivative is designed to interact with multiple targets implicated in a complex disease, represents a particularly exciting frontier.[29][30] Furthermore, advances in synthetic methodologies are enabling the creation of increasingly complex and diverse chromone libraries for high-throughput screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Khellin - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. jab.alzahra.ac.ir [jab.alzahra.ac.ir]
- 13. What is Khellin used for? [synapse.patsnap.com]
- 14. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan (1922-1987) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Twenty years of sodium cromoglycate treatment: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacy180.com [pharmacy180.com]
- 18. researchgate.net [researchgate.net]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 20. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and pharmacological activities of non-flavonoid chromones: a patent review (from 2005 to 2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mast cell stabilizer [medbox.iiab.me]
- 26. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. files01.core.ac.uk [files01.core.ac.uk]
Physical properties like melting point and appearance of 6-Methylchromone-2-carboxylic acid
An In-Depth Technical Guide to the Physical Properties of 6-Methylchromone-2-carboxylic Acid
Introduction
This compound is a member of the chromone family, a class of compounds based on the 1,4-benzopyrone scaffold.[1] This heterocyclic motif is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[2] A thorough understanding of its fundamental physical properties, such as appearance and melting point, is a critical prerequisite for its application in drug discovery, synthesis of fluorescent dyes, and development of advanced materials.[2] This guide provides a detailed examination of these properties, grounded in data from authoritative sources and supplemented with practical experimental protocols for their verification.
Core Physicochemical Characteristics
A summary of the key identifying and physical properties of this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₄ | [2][3][4] |
| Molecular Weight | 204.18 g/mol | [2][3][4] |
| CAS Number | 5006-44-0 | [2][3] |
| Appearance | Off-white to light yellow/orange powder or crystal | [2] |
| Melting Point | 262-270 °C | [1][2][3][5] |
| Purity (Typical) | ≥98% (HPLC) | [2][3] |
Detailed Analysis of Physical Properties
Appearance
This compound is consistently described as a solid at room temperature. Its appearance is reported by various suppliers as an "off-white powder"[2] or ranging from "white to light yellow to light orange powder to crystal". This slight variation in color is common for organic solids and can be attributed to factors such as residual solvents, minor impurities, or differences in crystalline structure (polymorphism) resulting from the specific synthesis and purification process used. For most research applications, this level of color variation is acceptable, provided the purity, as determined by methods like HPLC or melting point analysis, meets the required standard.
Melting Point
The melting point is a critical indicator of a compound's identity and purity. For this compound, the literature and supplier data report a melting point in the range of 262-270 °C .[1][2][3][5] Specifically, different sources list it as 262-268 °C[2] and 267-270 °C.[1][3][5]
The reporting of a melting "range" rather than a single point is standard practice and highly informative. A narrow melting range (e.g., 1-2 °C) is characteristic of a highly pure substance. Conversely, the presence of impurities disrupts the crystal lattice, typically causing the melting process to begin at a lower temperature and occur over a wider range—a phenomenon known as melting point depression. Therefore, the observed range of 262-270 °C across different batches and suppliers provides researchers with a reliable benchmark for assessing the purity of their own samples.
Experimental Protocol: Melting Point Determination
To ensure the identity and purity of this compound in a laboratory setting, a precise melting point determination is essential. The following protocol outlines the standard procedure using a modern digital melting point apparatus.
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
Sample of this compound
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample to a height of 2-3 mm at the bottom. A densely packed sample ensures efficient and uniform heat transfer.
-
-
Apparatus Setup:
-
Set the starting temperature on the apparatus to approximately 20 °C below the expected melting point (e.g., ~240 °C).
-
Set a slow ramp rate of 1-2 °C per minute. A slow rate is crucial for accurately observing the onset and completion of melting, preventing overshooting of the true melting range.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Begin the heating program.
-
Observe the sample closely through the magnified viewing port.
-
Record the temperature at which the first drop of liquid appears (T₁). This is the onset of melting.
-
Continue observing and record the temperature at which the last solid particle melts into a clear liquid (T₂). This is the completion of melting.
-
-
Interpretation:
-
The recorded melting point is the range T₁ to T₂.
-
Compare the observed range to the literature value (262-270 °C). A sharp range (≤ 2 °C) within this window indicates high purity. A broad or depressed range suggests the presence of impurities.
-
Workflow Visualization
The logical flow for the experimental determination of a compound's melting point can be visualized as follows.
Caption: Workflow for Melting Point Determination.
Conclusion
The physical properties of this compound, particularly its off-white crystalline appearance and high melting point of 262-270 °C, are defining characteristics that are fundamental to its identity and quality assessment.[1][2][3][5] For researchers and drug development professionals, verifying these properties using standardized protocols is a crucial first step in ensuring the reliability and reproducibility of their scientific work, whether it involves complex organic synthesis or the development of novel therapeutic agents.
References
An In-Depth Technical Guide to the Standard Molar Enthalpy of Formation of 6-Methylchromone-2-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive overview of the standard molar enthalpy of formation (ΔfHₘ°) for 6-methylchromone-2-carboxylic acid, a critical thermochemical parameter for researchers, scientists, and professionals in drug development. The experimentally determined value of -(656.2 ± 2.2) kJmol⁻¹ is discussed in the context of its significance in understanding the energetic landscape of this chromone derivative.[1] This guide delves into the theoretical underpinnings of thermochemistry, details the experimental methodology of isoperibolic micro-combustion calorimetry used for its determination, and outlines the calculation of the standard molar enthalpy of formation from the resulting energy of combustion. The document aims to provide not just the data, but also the scientific rationale behind its measurement and the potential applications of this knowledge in medicinal chemistry.
Introduction: The Strategic Importance of Enthalpy of Formation in Drug Discovery
In the landscape of modern drug discovery and development, a deep understanding of the physicochemical properties of potential therapeutic agents is paramount. Among these, the standard molar enthalpy of formation stands out as a fundamental descriptor of a molecule's thermodynamic stability.[2] This value represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3][4] Its significance in the pharmaceutical sciences is multifaceted:
-
Predicting Molecular Stability: The enthalpy of formation provides a quantitative measure of the energetic stability of a molecule. Compounds with a more negative enthalpy of formation are energetically more stable, which can have implications for their shelf-life, degradation pathways, and formulation strategies.
-
Understanding Binding Energetics: In drug design, the binding of a ligand to its biological target is a key event. Thermodynamic profiling, including the enthalpic contributions to binding affinity, helps in the selection and optimization of lead compounds with improved potency and selectivity.[[“]] A favorable binding enthalpy suggests strong, direct interactions such as hydrogen bonds and van der Waals forces, which are crucial for effective drug action.[6]
-
Informing Chemical Synthesis and Scale-Up: Knowledge of the enthalpy of formation is vital for process chemists to assess the thermodynamics of synthetic routes and to ensure the safety and efficiency of large-scale production.
This compound belongs to the chromone class of compounds, which are recognized as privileged structures in drug discovery due to their presence in a wide array of pharmacologically active molecules.[7] Therefore, a precise determination of its thermochemical properties is not merely an academic exercise but a critical step in harnessing its therapeutic potential.
Theoretical Framework: The Science of Combustion Calorimetry
The determination of the standard molar enthalpy of formation for organic compounds like this compound is typically achieved indirectly through the measurement of its enthalpy of combustion (ΔcHₘ°). This is accomplished using a technique known as combustion calorimetry.
The core principle lies in Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[4][8] By measuring the heat released during the complete combustion of the compound in an excess of oxygen, we can calculate the enthalpy of formation using the known enthalpies of formation of the combustion products (CO₂ and H₂O).
The combustion reaction for this compound (C₁₁H₈O₄) can be represented as:
C₁₁H₈O₄(s) + 10O₂(g) → 11CO₂(g) + 4H₂O(l)
The standard molar enthalpy of formation (ΔfHₘ°) is then calculated using the following relationship derived from Hess's Law:
ΔfHₘ°(C₁₁H₈O₄, s) = [11 × ΔfHₘ°(CO₂, g) + 4 × ΔfHₘ°(H₂O, l)] - ΔcHₘ°(C₁₁H₈O₄, s)
Where:
-
ΔfHₘ°(CO₂, g) is the standard molar enthalpy of formation of gaseous carbon dioxide.
-
ΔfHₘ°(H₂O, l) is the standard molar enthalpy of formation of liquid water.
-
ΔcHₘ°(C₁₁H₈O₄, s) is the experimentally determined standard molar enthalpy of combustion of solid this compound.
Experimental Determination: Isoperibolic Micro-Combustion Calorimetry
The standard molar enthalpy of formation of this compound was determined from its energy of combustion, which was measured using an isoperibolic micro-combustion calorimeter.[1] This technique is highly suited for the precise measurement of the heat released by the combustion of small quantities of solid organic compounds.
Causality in Experimental Design
The choice of isoperibolic micro-combustion calorimetry is dictated by several factors:
-
Sample Size: The "micro" designation indicates that the apparatus is designed for small sample masses, which is advantageous when dealing with novel or synthesized compounds that may be available in limited quantities.
-
Isoperibolic System: An isoperibolic calorimeter features a constant-temperature jacket surrounding the calorimeter vessel.[9] This design allows for a measurable and correctable heat exchange between the calorimeter and its surroundings, leading to high-precision measurements.
-
Complete Combustion: The use of a high-pressure oxygen atmosphere within the combustion "bomb" ensures that the organic compound undergoes complete and rapid combustion, a prerequisite for accurate thermochemical measurements.[9]
Experimental Workflow
The following diagram illustrates the key stages in the experimental determination of the standard molar enthalpy of combustion for this compound.
Caption: Experimental workflow for determining the standard molar enthalpy of formation.
Step-by-Step Experimental Protocol
-
Calibration of the Calorimeter:
-
Sample Preparation:
-
A precise mass of this compound is weighed.
-
The sample is typically pressed into a pellet to ensure uniform combustion.
-
The pellet is placed in a crucible, often made of platinum, which is inert to the reaction conditions.[9]
-
-
Combustion Procedure:
-
The crucible is placed inside the combustion bomb. A fuse wire is connected to the ignition system and positioned to be in contact with the sample.
-
The bomb is sealed and purged with oxygen before being pressurized to a high pressure (e.g., 3 MPa).
-
The sealed bomb is submerged in a known mass of water in the calorimeter vessel.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited via an electrical current through the fuse wire.
-
-
Temperature Measurement and Data Acquisition:
-
The temperature of the water in the calorimeter is monitored with high precision as it rises due to the heat released from the combustion.
-
The temperature is recorded until it reaches a maximum and then begins to cool. The temperature change is corrected for heat exchange with the surroundings.
-
Data Analysis and Results
The primary data obtained from the combustion calorimetry experiment is the corrected temperature rise, which is used to calculate the energy of combustion.
Calculation of the Standard Molar Enthalpy of Combustion
The calculation involves several steps:
-
Determination of the total heat released (q_total): This is calculated by multiplying the energy equivalent of the calorimeter by the corrected temperature rise.
-
Correction for auxiliary materials: The heat released from the combustion of the fuse wire and any other combustible materials used to initiate the reaction is subtracted from the total heat released.
-
Calculation of the specific energy of combustion (Δcu): The corrected heat released is divided by the mass of the sample.
-
Conversion to molar energy of combustion (ΔcUₘ°): The specific energy of combustion is multiplied by the molar mass of this compound (204.18 g/mol ).
-
Calculation of the standard molar enthalpy of combustion (ΔcHₘ°): The molar energy of combustion is converted to the molar enthalpy of combustion using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.
Quantitative Data for this compound
The experimentally determined thermochemical data for this compound is summarized in the table below.
| Parameter | Symbol | Value | Source |
| Standard Molar Enthalpy of Formation | ΔfHₘ° | -(656.2 ± 2.2) kJmol⁻¹ | [1] |
| Molar Mass | M | 204.18 g/mol | |
| Molecular Formula | C₁₁H₈O₄ |
Discussion and Applications in Drug Development
The reported standard molar enthalpy of formation of -(656.2 ± 2.2) kJmol⁻¹ indicates that this compound is an energetically stable compound under standard conditions.[1] This high stability is expected for an aromatic bicyclic system.
In the context of drug development, this value can be utilized in several ways:
-
Computational Modeling: The experimental enthalpy of formation serves as a crucial benchmark for validating and calibrating computational chemistry methods, such as density functional theory (DFT), which are increasingly used to predict the properties of novel drug candidates.[11]
-
Structure-Activity Relationship (SAR) Studies: By comparing the enthalpies of formation of a series of related chromone derivatives, researchers can gain insights into how structural modifications influence molecular stability. This can be correlated with changes in biological activity to build more comprehensive SAR models.
-
Lead Optimization: During lead optimization, thermodynamic data can guide the chemical modifications aimed at improving binding affinity. Understanding the enthalpic and entropic contributions to binding can help in designing molecules with more favorable binding thermodynamics.[[“]][6]
Conclusion
This technical guide has detailed the standard molar enthalpy of formation of this compound, providing both the experimentally determined value and the scientific context for its measurement and significance. The use of isoperibolic micro-combustion calorimetry provides a robust and precise method for obtaining this critical thermochemical data. For researchers in medicinal chemistry and drug development, a thorough understanding of such fundamental properties is indispensable for the rational design and optimization of new therapeutic agents.
References
- 1. This compound 98 5006-44-0 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. consensus.app [consensus.app]
- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isoperibol Bomb Calorimeter: Principle and Applications - zeal [zealinstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: 6-Methylchromone-2-carboxylic Acid in Modern Pharmaceutical Development
Introduction: In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can serve as a foundation for therapeutic agents is paramount. Among these, the chromone scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities.[1][2] 6-Methylchromone-2-carboxylic acid, a key derivative of the chromone family, represents a versatile and strategically important starting material in the synthesis of innovative drug candidates.[3] Its unique structural features, including a reactive carboxylic acid group and a modifiable aromatic ring, provide medicinal chemists with a robust platform for generating libraries of compounds with diverse biological profiles.[1][3]
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical development. We will delve into its role as a pivotal building block and provide detailed, field-proven protocols for the synthesis of bioactive derivatives and their subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable scaffold.
The Strategic Advantage of the Chromone Scaffold
The chromone nucleus, a benzopyran-4-one system, is a recurring motif in a multitude of natural products and synthetic compounds with significant therapeutic properties.[4] The inherent biological activities of chromone derivatives are vast, encompassing anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][5] The strategic value of this compound lies in its capacity to be chemically manipulated to enhance these activities and to introduce novel pharmacological properties. The carboxylic acid at the 2-position is a key handle for derivatization, allowing for the introduction of various functional groups through amide bond formation or other coupling reactions.[6] The methyl group at the 6-position can also influence the molecule's electronic properties and steric interactions with biological targets.
Application Note 1: Synthesis of Bioactive Amide Derivatives for Anti-Inflammatory Screening
The carboxylic acid moiety of this compound is an ideal anchor point for creating libraries of amide derivatives. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction in drug-receptor binding. This protocol outlines the synthesis of a novel amide derivative, a crucial first step in exploring its therapeutic potential, particularly in the context of inflammation.[7]
Protocol 1: Synthesis of N-benzyl-6-methyl-4-oxo-4H-chromene-2-carboxamide
This protocol details the synthesis of a representative amide derivative of this compound. The choice of benzylamine as the coupling partner is illustrative; a wide array of primary and secondary amines can be employed to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Rationale for Experimental Choices:
-
Activation of the Carboxylic Acid: The conversion of the carboxylic acid to an acid chloride enhances its reactivity towards the amine, facilitating an efficient amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.
-
Base: Triethylamine (TEA) is used as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inert nature and its ability to dissolve both the acid chloride and the amine.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of dry dichloromethane (DCM).
-
Add 1.5 equivalents of thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in 20 mL of dry DCM.
-
In a separate flask, dissolve 1.2 equivalents of benzylamine and 1.5 equivalents of triethylamine (TEA) in 10 mL of dry DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-benzyl-6-methyl-4-oxo-4H-chromene-2-carboxamide.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of an amide derivative.
Application Note 2: In Vitro Evaluation of Anti-Inflammatory Activity
Once a library of derivatives is synthesized, the next critical step is to assess their biological activity. Inflammation is a complex biological response, and a key mediator in this process is nitric oxide (NO).[7] This protocol describes a widely used in vitro assay to screen for the anti-inflammatory potential of newly synthesized compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay provides a reliable and high-throughput method for the preliminary screening of compounds for anti-inflammatory activity.
Rationale for Experimental Choices:
-
Cell Line: RAW 264.7 is a murine macrophage cell line that is widely used for inflammation studies because it reliably produces inflammatory mediators like NO upon stimulation with LPS.
-
Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is used to induce an inflammatory response and NO production.
-
Griess Reagent: This reagent is used to quantify the amount of nitrite (a stable and nonvolatile breakdown product of NO) in the cell culture supernatant. The intensity of the colorimetric reaction is directly proportional to the amount of NO produced.
-
Positive Control: A known anti-inflammatory drug, such as Dexamethasone, is used as a positive control to validate the assay and to provide a benchmark for the activity of the test compounds.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of the synthesized chromone derivatives and the positive control (Dexamethasone) in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (cells treated with vehicle only) and a stimulated control group (cells treated with LPS and vehicle) should be included.
-
-
Nitrite Quantification:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) for each active compound.
-
Data Presentation:
| Compound | IC₅₀ (µM) for NO Inhibition |
| N-benzyl-6-methyl-4-oxo-4H-chromene-2-carboxamide (Example) | Hypothetical Value (e.g., 15.2) |
| Dexamethasone (Positive Control) | Literature Value (e.g., 0.1) |
Diagram of Experimental Workflow:
Caption: Workflow for the in vitro anti-inflammatory assay.
Application Note 3: Exploring Anticancer Potential through Kinase Inhibition
The chromone scaffold has been identified as a promising framework for the development of kinase inhibitors, which are a major class of anticancer drugs.[8] Protein kinases, such as CK2, play crucial roles in cell signaling pathways that are often dysregulated in cancer.[8] This application note outlines a general protocol for screening this compound derivatives as potential inhibitors of a specific protein kinase.
Protocol 3: In Vitro Protein Kinase Inhibition Assay (e.g., CK2)
This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Rationale for Experimental Choices:
-
Kinase and Substrate: The choice of kinase (e.g., human recombinant CK2) and its specific substrate peptide is central to the assay's relevance to a particular cancer signaling pathway.
-
ATP: ATP is the phosphate donor in the kinase reaction. The concentration of ATP used is typically close to its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.
-
Detection Method: A variety of methods can be used to measure kinase activity, including radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction). The latter is often preferred for high-throughput screening due to safety and ease of use.
-
Positive Control: A known inhibitor of the target kinase (e.g., a staurosporine analog for many kinases) is essential for validating the assay.
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare an assay buffer suitable for the specific kinase (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent (e.g., a luminescence-based ATP detection reagent).
-
Incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value for each active compound.
-
Data Presentation:
| Compound | IC₅₀ (µM) against Kinase X |
| Chromone Derivative 1 (Example) | Hypothetical Value (e.g., 0.5) |
| Staurosporine (Positive Control) | Literature Value (e.g., 0.01) |
Diagram of Kinase Inhibition Mechanism:
Caption: Competitive inhibition of a protein kinase by a chromone derivative.
Conclusion
This compound stands as a testament to the power of privileged scaffolds in modern pharmaceutical development. While its direct biological activities may be modest, its true value is realized in its role as a versatile starting material for the synthesis of a wide array of bioactive molecules. The protocols and application notes presented herein provide a foundational framework for researchers to explore the vast therapeutic potential of derivatives originating from this remarkable scaffold. Through systematic derivatization and rigorous biological evaluation, the full potential of this compound in the ongoing quest for novel and effective medicines can be unlocked.
References
- 1. Buy this compound | 5006-44-0 [smolecule.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylchromone-2-carboxylic Acid as a Versatile Precursor for Advanced Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Chromone Scaffold in Fluorescence Imaging
The chromone core, a benzopyran-4-one structure, is a privileged scaffold in medicinal chemistry and, increasingly, in the development of fluorescent probes.[1] Its rigid, conjugated framework provides a robust platform for the design of fluorophores with tunable photophysical properties.[2] Modifications to the chromone ring system can significantly influence the absorption and emission wavelengths, quantum yield, and environmental sensitivity of the resulting dyes.[3][4] Among the various chromone derivatives, 6-Methylchromone-2-carboxylic acid stands out as a particularly valuable precursor. The carboxylic acid moiety at the 2-position serves as a versatile chemical handle for post-synthetic modifications, allowing for the attachment of targeting ligands, environmentally sensitive groups, or other functionalities to create sophisticated fluorescent probes for biological imaging and sensing applications.[5] The methyl group at the 6-position, being an electron-donating group, can favorably modulate the photophysical properties of the resulting dyes, potentially leading to enhanced fluorescence quantum yields.[2][4]
This guide provides a comprehensive overview of the use of this compound as a precursor for fluorescent dyes, including a detailed synthetic protocol, characterization data, and an application protocol for cellular imaging.
Part 1: Synthesis of a Novel Chromone-Based Fluorescent Probe
The carboxylic acid group of this compound is an ideal site for chemical modification. One common strategy is to convert the carboxylic acid into an ester or an amide. In this protocol, we will describe the synthesis of a fluorescent probe via an esterification reaction with a hypothetical fluorophore-containing alcohol, "Fluorol-OH," to yield "6-Me-Chrom-Fluor." This reaction creates a fluorescent probe that can be used for various imaging applications.
Reaction Scheme:
Caption: Synthesis of 6-Me-Chrom-Fluor.
Detailed Synthesis Protocol: Esterification of this compound
This protocol details the esterification of this compound with a generic alcohol "Fluorol-OH" using carbodiimide chemistry.
Materials:
-
This compound
-
Fluorol-OH (a hypothetical alcohol containing a desired functional group)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add Fluorol-OH (1.1 eq), EDC (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent probe, 6-Me-Chrom-Fluor.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 2: Photophysical Characterization
The photophysical properties of the synthesized fluorescent probe are critical for its application in fluorescence imaging. The following table summarizes the expected photophysical properties of a hypothetical 6-Me-Chrom-Fluor dye in a common organic solvent like DMSO. These values are based on typical data for chromone-based fluorophores.[2][3]
| Property | Expected Value |
| Absorption Maximum (λabs) | ~350 nm |
| Emission Maximum (λem) | ~450 nm |
| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φf) | 0.4 - 0.8 |
| Stokes Shift | ~100 nm |
Part 3: Application Protocol - Cellular Imaging
This protocol describes the use of the synthesized 6-Me-Chrom-Fluor probe for imaging in live mammalian cells. The lipophilic nature of many chromone derivatives allows for passive diffusion across the cell membrane.
Experimental Workflow:
Caption: Workflow for cellular imaging.
Detailed Protocol for Live-Cell Imaging
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
6-Me-Chrom-Fluor fluorescent probe
-
Dimethyl sulfoxide (DMSO), sterile
-
Glass coverslips, sterile
-
6-well plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of 6-Me-Chrom-Fluor in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free DMEM to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Aspirate the culture medium from the wells containing the coverslips.
-
Wash the cells gently with pre-warmed PBS (2x).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C. The optimal incubation time may vary.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells with pre-warmed PBS (3x) to remove any unbound probe.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with a drop of PBS.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~350 nm and emission collection at ~450 nm).
-
Conclusion and Future Perspectives
This compound is a highly adaptable precursor for the synthesis of novel fluorescent dyes. The straightforward modification of its carboxylic acid group enables the creation of a diverse library of probes with tailored properties for specific biological applications.[6] Future work could involve the attachment of specific targeting moieties to direct the probe to particular organelles or cell types, or the incorporation of functionalities that respond to changes in the cellular environment, such as pH, viscosity, or the presence of specific enzymes or reactive oxygen species.[7][8] The continued exploration of chromone-based fluorophores will undoubtedly lead to the development of powerful new tools for biomedical research and drug discovery.
References
- 1. Synthesis of a novel fluorescent probe and investigation on its interaction with nucleic acid and analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 2,3-Disubstituted 6-Aminoquinoxalines and Their Application to New Fluorescence Derivatization Reagents for Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A smartphone-assisted highly sensitive chromone-derived fluorescent receptor for rare-earth cerium metal ion detection: environmental monitoring and cancer cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
High-performance liquid chromatography (HPLC) method for 6-Methylchromone-2-carboxylic acid purification
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 6-Methylchromone-2-carboxylic acid. This compound is a vital heterocyclic building block in the synthesis of pharmaceuticals and fluorescent dyes, making its purity a critical parameter for successful downstream applications.[1] The method leverages fundamental chromatographic principles to achieve high resolution and purity, addressing common challenges associated with the separation of acidic aromatic compounds. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable protocol for obtaining high-purity this compound.
Introduction and Scientific Rationale
This compound is a chromone derivative characterized by a benzopyran-4-one core structure.[2][3] Its utility as a precursor in the development of novel therapeutic agents, particularly for inflammatory and neurodegenerative diseases, necessitates a purification process that can effectively remove starting materials, by-products, and other synthesis-related impurities.[1]
The primary challenge in the chromatography of this molecule is the presence of the carboxylic acid functional group. In reversed-phase HPLC, ionizable compounds can exhibit poor peak shapes (tailing or fronting) and inconsistent retention times if their ionization state is not controlled.[4] This occurs because the ionized (deprotonated) and non-ionized (protonated) forms of the acid have different polarities and thus interact differently with the non-polar stationary phase.[4][5]
To ensure a reproducible and efficient separation, the mobile phase must be acidified. By lowering the mobile phase pH to at least two units below the analyte's pKa, the carboxylic acid is maintained in its neutral, protonated state. This non-ionized form is more hydrophobic, leading to increased retention, improved interaction with the C18 stationary phase, and significantly sharper, more symmetrical peaks.[4] This method employs a formic acid modifier to achieve this essential pH control.
Chromatographic Method and Parameters
A gradient elution method is employed to ensure the effective separation of the target compound from impurities with a wide range of polarities.[6] Acetonitrile is chosen as the organic solvent due to its low viscosity and favorable UV transparency.[7]
Table 1: Optimized HPLC Purification Parameters
| Parameter | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/DAD Detector |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-Grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-Grade Acetonitrile |
| Flow Rate | 5.0 mL/min (for a 10 mm ID column; adjust proportionally for other column dimensions) |
| Column Temperature | 30°C |
| Detection | UV Diode Array Detector (DAD) at 254 nm. Monitoring at 320 nm is also recommended. |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column loading capacity) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80.0 | 20.0 | Linear |
| 5.0 | 80.0 | 20.0 | Linear |
| 25.0 | 20.0 | 80.0 | Linear |
| 30.0 | 20.0 | 80.0 | Linear |
| 32.0 | 80.0 | 20.0 | Linear |
| 40.0 | 80.0 | 20.0 | Linear |
Detailed Experimental Protocol
This protocol provides a self-validating system for the purification of this compound.
Part 1: Reagent and Sample Preparation
-
Mobile Phase A Preparation (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity formic acid.
-
Cap and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter to remove particulates.[8]
-
Degas the mobile phase for 15 minutes using ultrasonication or helium sparging to prevent bubble formation in the pump.[8]
-
-
Mobile Phase B Preparation (0.1% Formic Acid in Acetonitrile):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity formic acid.
-
Cap and mix thoroughly. This solution does not typically require filtering if high-purity solvent is used, but degassing is recommended.
-
-
Crude Sample Preparation:
-
Accurately weigh the crude this compound solid.
-
Dissolve the solid in a minimal amount of the sample diluent (Acetonitrile/Water 50:50). Aim for a concentration of 5-10 mg/mL. Note: If solubility is an issue, pure DMSO can be used, but the injection volume should be minimized to avoid solvent effects on the chromatography.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any insoluble impurities that could clog the column.
-
Part 2: HPLC System Operation and Purification
-
System Startup and Equilibration:
-
Install the C18 column into the column oven.
-
Purge the pump lines with freshly prepared mobile phases.
-
Set the column temperature to 30°C.
-
Begin the HPLC method. The system will automatically equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
-
Analytical Test Injection (Recommended):
-
Perform a small-volume (5-10 µL) injection of the prepared sample to determine the exact retention time of the target peak and assess the impurity profile without consuming significant material.
-
-
Preparative Purification Run:
-
Load the preparative injection volume into the autosampler or perform a manual injection.
-
Start the data acquisition and gradient run.
-
Monitor the chromatogram in real-time. The target compound, this compound, should elute as a major, sharp peak during the gradient ramp.
-
-
Fraction Collection:
-
Collect the eluent corresponding to the main peak into a clean, labeled collection vessel. Use a fraction collector set to trigger by UV threshold or time window, or collect manually based on the real-time chromatogram.
-
It is crucial to start collection slightly after the peak begins to rise and stop slightly before it returns fully to baseline to maximize purity.
-
Part 3: Post-Purification Workflow
-
Purity Verification:
-
Inject a small aliquot (5-10 µL) of the collected fraction(s) onto the HPLC using the same method to confirm purity (>98% is a common target).[9]
-
-
Solvent Removal:
-
Combine all fractions confirmed to be of high purity.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final product as a pure, dry powder.
-
-
Final Product Characterization:
-
Confirm the identity and integrity of the purified this compound using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[10]
-
Workflow Visualization
The following diagram illustrates the complete purification workflow, from initial preparation to the final pure compound.
Caption: HPLC purification workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 5006-44-0 [chemicalbook.com]
- 3. Buy this compound | 5006-44-0 [smolecule.com]
- 4. biotage.com [biotage.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. welch-us.com [welch-us.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. chemwhat.com [chemwhat.com]
The Pivotal Role of 6-Methylchromone-2-carboxylic Acid in the Synthesis of Bioactive Molecules and Natural Product Analogs
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and natural product synthesis, the chromone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a vast array of biologically active compounds.[1][2][3] Among the derivatives of this important heterocyclic system, 6-Methylchromone-2-carboxylic acid has emerged as a particularly versatile and valuable building block.[4][5] Its unique combination of a reactive carboxylic acid handle and a methylated aromatic ring makes it an ideal starting point for the synthesis of complex molecules, including analogs of natural products, potential therapeutic agents, and functional materials like fluorescent dyes.[4] This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower your research endeavors.
Core Attributes of this compound
The utility of this compound in organic synthesis is rooted in its distinct chemical features. The chromone core itself is a key pharmacophore in numerous bioactive molecules, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[6] The methyl group at the 6-position can influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding affinity to biological targets. The carboxylic acid group at the 2-position is the primary site for synthetic elaboration, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈O₄ | [7] |
| Molecular Weight | 204.18 g/mol | [7] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 267-270 °C | [7] |
| CAS Number | 5006-44-0 | [7] |
Synthetic Pathways to this compound
A reliable and efficient synthesis of the starting material is paramount for any synthetic campaign. The most common and effective route to this compound involves the condensation of 2'-hydroxy-5'-methylacetophenone with a dialkyl oxalate, followed by cyclization and hydrolysis. Recent advancements have demonstrated that microwave-assisted synthesis can significantly reduce reaction times and improve yields, offering a greener and more efficient alternative to conventional heating methods.[8]
Experimental Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general microwave-assisted procedure for the synthesis of chromone-2-carboxylic acids and is optimized for the preparation of the 6-methyl derivative.[8]
Rationale: Microwave irradiation provides rapid and uniform heating, which can accelerate the reaction rate and minimize the formation of side products. Dioxane is a suitable high-boiling solvent for this reaction, and sodium methoxide acts as the base to facilitate the initial Claisen condensation. The subsequent addition of hydrochloric acid promotes the cyclization and hydrolysis of the ester intermediate to the desired carboxylic acid.
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Diethyl oxalate
-
Sodium methoxide (25% in methanol)
-
Dioxane
-
Hydrochloric acid (6 M)
-
Deionized water
-
Dichloromethane
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vial, dissolve 2'-hydroxy-5'-methylacetophenone (1.0 mmol) in dioxane (2 mL).
-
To the stirred solution, add diethyl oxalate (3.0 mmol) followed by sodium methoxide solution (2.0 mmol).
-
Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 20 minutes.
-
After cooling the reaction mixture to room temperature, carefully add 6 M hydrochloric acid (3 mL).
-
Reseal the vial and irradiate at 120°C for an additional 40 minutes.
-
Upon completion, allow the reaction to cool and pour the contents into a beaker containing 50 mL of cold deionized water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
-
To purify the product, wash the solid with dichloromethane to remove any non-polar impurities.
-
Dry the resulting white to off-white solid under vacuum to yield this compound.
Expected Yield: 60-70%
Characterization: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be in the range of 267-270 °C.[7]
Application in the Synthesis of Bioactive Molecules: Amide Derivatives
The carboxylic acid functionality of this compound is a gateway for creating a diverse library of derivatives, most notably through amide bond formation. Amide coupling is a fundamental transformation in medicinal chemistry, allowing for the linkage of the chromone scaffold to various amine-containing fragments, which can modulate the pharmacological properties of the resulting molecule.[9] These derivatives are of significant interest in the development of new therapeutic agents, particularly for inflammatory and neurodegenerative diseases.[5]
Experimental Protocol 2: General Procedure for Amide Coupling
This protocol outlines a standard procedure for the synthesis of amide derivatives of this compound using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Rationale: Amide coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction and to facilitate the coupling process.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
To this solution, add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the layers and wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Role in Natural Product Synthesis: A Scaffold for Analogs
While a direct total synthesis of a known natural product starting from this compound is not prominently featured in the current literature, its role as a foundational scaffold for the synthesis of natural product analogs is of significant interest. The chromone nucleus is present in a wide variety of natural products, and by using this compound, chemists can rapidly access novel derivatives that mimic the core structure of these natural products, while introducing modifications that can enhance their biological activity or improve their pharmacokinetic properties.
One key transformation that can be employed is decarboxylation. The removal of the carboxylic acid group provides the 6-methylchromone core, which can then be further functionalized.[1]
Experimental Protocol 3: Decarboxylation of this compound
This protocol describes a general method for the decarboxylation of a chromone-2-carboxylic acid.
Rationale: Decarboxylation of β-keto acids and their vinylogous counterparts, such as chromone-2-carboxylic acids, can often be achieved by heating, sometimes in the presence of a catalyst. The reaction proceeds through a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final product.
Materials:
-
This compound
-
High-boiling solvent (e.g., quinoline or diphenyl ether)
-
Copper powder (optional, as a catalyst)
Procedure:
-
Place this compound (1.0 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling solvent such as quinoline (5 mL).
-
Optionally, add a catalytic amount of copper powder.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The evolution of CO₂ gas will be observed.
-
After completion, cool the reaction mixture and dilute it with a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with dilute hydrochloric acid to remove the quinoline, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-methylchromone can be purified by column chromatography.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the reactivity of its carboxylic acid group, provides a robust platform for the synthesis of a wide array of bioactive molecules and natural product analogs. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this privileged scaffold. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development. Further exploration into its use in the total synthesis of complex natural products remains a promising avenue for future research.
References
- 1. ijrpc.com [ijrpc.com]
- 2. ijrar.org [ijrar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. This compound | 5006-44-0 [chemicalbook.com]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: A High-Efficiency Protocol for the Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromone-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Traditional synthetic routes to these molecules often involve long reaction times, harsh conditions, and laborious purification steps. This application note presents a robust, high-yield, and rapid microwave-assisted, one-pot, two-step protocol for the synthesis of various 4-oxo-4H-chromene-2-carboxylic acids. By leveraging the unique heating mechanism of microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and often provides products of high purity without the need for column chromatography.[1][2][3][4] This safe, cost-effective, and scalable procedure is ideal for accelerating the discovery and development of chromone-based drug candidates and building diverse chemical libraries.[2][3]
The Rationale for Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a cornerstone of green chemistry, offering significant advantages over conventional conductive heating methods.[5][6][7]
The Mechanism of Action: Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source, microwave irradiation heats the reaction mixture volumetrically and efficiently. This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in this synthesis, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. The resulting rapid molecular rotation and friction generate intense internal heat.[8][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., base catalysts like sodium ethoxide), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat throughout the bulk of the solution.[8]
This direct coupling of microwave energy with the reacting molecules leads to spectacular reaction rate accelerations, reduced side product formation, and improved energy efficiency, making it a superior choice for modern synthetic chemistry.[10]
General Synthetic Workflow
The synthesis of chromone-2-carboxylic acids is achieved through a one-pot, two-step process starting from a substituted 2'-hydroxyacetophenone and diethyl oxalate. The process involves an initial base-catalyzed condensation followed by an acid-mediated hydrolysis and intramolecular cyclization to yield the final chromone ring system.[1]
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
6-Methylchromone-2-carboxylic Acid: A Versatile Building Block for Advanced Materials
Introduction
6-Methylchromone-2-carboxylic acid is a multifaceted organic compound characterized by a chromone backbone, a methyl group at the 6-position, and a carboxylic acid at the 2-position.[1][2] This unique molecular architecture makes it a valuable precursor in the synthesis of a wide array of functional materials.[2] Its inherent properties, including thermal stability and reactivity, allow for its incorporation into polymers, coatings, and fluorescent sensors, paving the way for innovations in diverse fields of material science.[2] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on leveraging the potential of this compound in their research endeavors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application in materials science.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₄ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 267-270 °C (lit.) | [1] |
| Functional Groups | Carboxylic acid, Ketone | [1] |
| Standard Molar Enthalpy of Formation | -(656.2 ± 2.2) kJmol⁻¹ | [1] |
Application in High-Performance Polymers: Polyimides
The rigid, aromatic structure of the chromone moiety makes this compound an attractive candidate for incorporation into high-performance polymers like polyimides. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3][4] The introduction of the chromone unit can further enhance these properties and introduce novel functionalities such as fluorescence.
Causality Behind Experimental Choices
The carboxylic acid group of this compound is not directly suitable for polymerization into polyimides. Therefore, it must first be converted into a diamine monomer. This is a common strategy in polymer chemistry to create novel monomers with desired functionalities. The subsequent two-step polycondensation reaction is a well-established and widely practiced method for synthesizing high-molecular-weight polyimides, allowing for the formation of a processable poly(amic acid) precursor before the final, often insoluble, polyimide is formed.[3]
Experimental Workflow: From Monomer Synthesis to Polyimide Film
Caption: Workflow for synthesizing a chromone-containing polyimide film.
Protocol 1: Synthesis of Diamine Monomer from this compound (A Proposed Route)
This protocol is a proposed synthetic route based on standard organic transformations.
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂). Reflux the mixture for 2-3 hours until the solid dissolves and the reaction is complete (monitored by TLC). Remove the excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in dry acetone. In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in a minimal amount of water and add it dropwise to the acetone solution at 0 °C. Stir the reaction mixture at 0 °C for 1-2 hours.
-
Curtius Rearrangement: Carefully add the acyl azide solution to a flask containing toluene and heat the mixture to 80-90 °C. The acyl azide will undergo Curtius rearrangement to form the isocyanate. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Hydrolysis: After the rearrangement is complete, add a solution of dilute hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze the isocyanate to the corresponding diamine.
-
Purification: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain the 6-methyl-2-aminochromone monomer.
Protocol 2: Synthesis of Chromone-Containing Polyimide
This protocol is adapted from a general two-step polyimide synthesis.[3]
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer (1.0 eq) in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of a dianhydride, for example, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in small portions to the stirred diamine solution.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) (PAA) solution.
-
Chemical Imidization: To the PAA solution, add a mixture of acetic anhydride (4.0 eq) and pyridine (2.0 eq) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours, then heat to 80 °C for an additional 4 hours to complete the imidization.
-
Precipitation and Purification: Precipitate the polyimide by pouring the reaction solution into a large volume of methanol. Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 100 °C overnight.
Application in Fluorescent Sensors
The chromone scaffold is known to be a good fluorophore, and its derivatives are widely explored as fluorescent sensors for the detection of various analytes, including metal ions.[5] The carboxylic acid group of this compound provides a convenient handle for functionalization to create selective and sensitive fluorescent probes.
Causality Behind Experimental Choices
The synthesis of a fluorescent sensor from this compound typically involves coupling it with a receptor unit that can selectively bind to the target analyte. The binding event then modulates the photophysical properties of the chromone fluorophore, leading to a change in fluorescence intensity or wavelength. A common approach is to form an amide linkage with an amine-containing receptor, a straightforward and efficient reaction. The choice of the receptor determines the selectivity of the sensor. For instance, a polyamine-based receptor can be used for the detection of transition metal ions.
Experimental Workflow: Fluorescent Sensor Synthesis and Application
Caption: Workflow for synthesizing and using a chromone-based fluorescent sensor.
Protocol 3: Synthesis of a Fluorescent Sensor for Metal Ion Detection (A Proposed Route)
This protocol outlines a general strategy for synthesizing a fluorescent sensor for metal ions.
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in dry N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: In a separate flask, dissolve an amine-containing receptor, such as tris(2-aminoethyl)amine (1.0 eq), in dry DMF. Add this solution dropwise to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent sensor.
Protocol 4: Fluorescence Titration for Metal Ion Sensing
-
Preparation of Stock Solutions: Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or DMSO). Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) of interest (e.g., 10 mM) in the same solvent.
-
Fluorescence Measurement: In a quartz cuvette, place a dilute solution of the sensor (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the sensor solution using a spectrofluorometer at an appropriate excitation wavelength.
-
Titration: Add small aliquots of a metal ion stock solution to the sensor solution in the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and selectivity of the sensor.
Application in Functional Coatings
The stability and reactivity of this compound make it a candidate for incorporation into functional coatings.[2] The carboxylic acid group can be used to anchor the molecule to a surface or to cross-link it within a polymer matrix, potentially imparting properties such as UV resistance, corrosion protection, or antimicrobial activity.
Causality Behind Experimental Choices
For creating a functional coating, this compound can be incorporated into a polymer matrix. A common method is to first convert the carboxylic acid to a more reactive derivative, such as an acrylate or methacrylate, which can then be copolymerized with other monomers to form a coating resin. This approach allows for the covalent incorporation of the chromone moiety into the polymer backbone, ensuring its long-term stability and performance in the coating.
Protocol 5: Preparation of a Chromone-Functionalized Acrylic Resin for a UV-Protective Coating (A Proposed Route)
-
Synthesis of Chromone Acrylate Monomer:
-
React this compound with a suitable linker containing a hydroxyl group (e.g., 2-hydroxyethyl acrylate) via an esterification reaction catalyzed by an acid (e.g., sulfuric acid) or using a coupling agent (e.g., DCC/DMAP).
-
Purify the resulting chromone acrylate monomer by column chromatography.
-
-
Copolymerization:
-
In a reaction vessel, dissolve the synthesized chromone acrylate monomer (e.g., 5-10 wt%) and other acrylic monomers (e.g., methyl methacrylate, butyl acrylate) in a suitable solvent (e.g., toluene).
-
Add a radical initiator (e.g., AIBN) and heat the mixture under a nitrogen atmosphere to initiate polymerization.
-
Continue the reaction for several hours to obtain the chromone-functionalized acrylic resin solution.
-
-
Coating Formulation and Application:
-
To the resin solution, add other coating additives such as a cross-linker (e.g., a melamine-formaldehyde resin), a flow agent, and a catalyst.
-
Apply the formulated coating onto a substrate (e.g., a metal or glass panel) using a suitable technique like spin coating, dip coating, or spray coating.
-
Cure the coated substrate in an oven at an elevated temperature to cross-link the resin and form a hard, durable, and UV-protective film.
-
Conclusion
This compound is a highly promising and versatile building block for the development of advanced materials. Its unique chemical structure allows for its incorporation into high-performance polymers, fluorescent sensors, and functional coatings through various synthetic strategies. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore and unlock the full potential of this remarkable compound in their material science research. The adaptability of its carboxylic acid functionality opens up a vast landscape for creating novel materials with tailored properties for a wide range of applications.
References
- 1. 6-甲基色酮-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and characterization of a novel carboxyl group containing (co)polyimide with sulfur in the polymer backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: A Versatile Three-Component Synthesis Platform Utilizing 3-Formyl-6-methylchromone for Novel Heterocycle Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Formyl-6-methylchromone is a highly versatile scaffold in synthetic and medicinal chemistry, primarily due to its multiple reactive sites that allow for the construction of complex heterocyclic systems.[1][2] This guide details a powerful, atom-economical three-component reaction platform involving 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides. Multicomponent reactions (MCRs) are increasingly vital in drug discovery, offering a time- and cost-effective approach to generate diverse molecular libraries with high efficiency.[3][4][5] We present a comprehensive overview of the reaction mechanism, detailed experimental protocols for the selective synthesis of two distinct product classes, and quantitative data to support the optimization of this robust transformation. The synthesized chromone-based α-aminophosphine oxides and 3-aminomethylene chromanones are of significant interest for their potential therapeutic applications, including cytotoxic activity against cancer cell lines.[6]
Introduction to the Three-Component System
The chromone nucleus is a privileged scaffold found in numerous biologically active compounds.[7] The functionalization of this core structure, particularly at the 3-position with a formyl group, provides an electrophilic center ripe for diverse chemical transformations.[2][8] Three-component reactions, such as the Kabachnik-Fields reaction, leverage this reactivity to construct complex molecules in a single step from simple precursors.[9][10]
This application note focuses on the reaction between 3-formyl-6-methylchromone, a primary amine, and a secondary phosphine oxide. A key feature of this transformation is the temperature-dependent selectivity, which allows for the targeted synthesis of two distinct classes of compounds:
-
Chromonyl-substituted α-aminophosphine oxides: Formed preferentially at ambient temperatures.
-
Phosphinoyl-functionalized 3-aminomethylene chromanones: Formed at elevated temperatures (e.g., 80 °C).[6][10]
This selectivity provides a valuable tool for researchers to rapidly generate structural diversity from a common set of starting materials.
Reaction Mechanism and Pathway Selectivity
The reaction proceeds through one of two primary mechanistic pathways, the prevalence of which can be influenced by reaction conditions. Understanding these pathways is crucial for optimizing reaction outcomes and ensuring product selectivity.[10]
Path I: This pathway begins with the nucleophilic addition of the secondary phosphine oxide to the formyl group of the 3-formyl-6-methylchromone. This forms a chromonyl-substituted α-hydroxyphosphine oxide intermediate. Subsequent substitution of the hydroxyl group by the primary amine yields the final α-aminophosphine oxide product.[10]
Path II: In this alternative pathway, the first step is the condensation of the primary amine with the 3-formyl-6-methylchromone to form a Schiff base or enamine intermediate. The secondary phosphine oxide then adds to this intermediate to furnish the same α-aminophosphine oxide product.[10]
At higher temperatures, a rearrangement occurs, leading to the formation of the thermodynamically more stable 3-aminomethylene chromanone isomer.[6][10]
Figure 1: Proposed mechanistic pathways for the three-component reaction.
Experimental Protocols & Workflow
The following protocols provide step-by-step methodologies for the selective synthesis of the two primary product classes. The choice of protocol is dictated by the desired final product.
Protocol 1: Catalyst-Free Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides (Ambient Temperature)
This protocol is optimized for the formation of the kinetic product and is notable for its mild, catalyst-free conditions.[10]
Materials:
-
3-Formyl-6-methylchromone (1.0 mmol, 188.18 g/mol )
-
Primary amine (e.g., butylamine, aniline) (1.0 mmol)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.0 mmol)
-
Acetonitrile (5 mL)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
-
Magnetic stir plate
Procedure:
-
To a 25 mL round-bottom flask, add 3-formyl-6-methylchromone (1.0 mmol), the selected primary amine (1.0 mmol), and the secondary phosphine oxide (1.0 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Stir the resulting mixture at ambient temperature (20-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α-aminophosphine oxide.
Protocol 2: Synthesis of Phosphinoyl-Functionalized 3-Aminomethylene Chromanones (Elevated Temperature)
This protocol utilizes thermal conditions to promote the rearrangement to the thermodynamically favored chromanone product.[6][10]
Materials:
-
3-Formyl-6-methylchromone (1.0 mmol, 188.18 g/mol )
-
Aliphatic primary amine (e.g., butylamine, aminoalcohols) (1.0 mmol)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.0 mmol)
-
Acetonitrile (5 mL)
-
Standard laboratory glassware with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Combine 3-formyl-6-methylchromone (1.0 mmol), the selected aliphatic amine (1.0 mmol), and the secondary phosphine oxide (1.0 mmol) in a 25 mL round-bottom flask equipped with a reflux condenser.
-
Add acetonitrile (5 mL).
-
Heat the mixture to 80 °C with stirring.
-
Maintain the reaction at 80 °C for 1-3 hours, monitoring progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent via rotary evaporation.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to isolate the pure 3-aminomethylene chromanone derivative.
Figure 2: General experimental workflow for selective product synthesis.
Quantitative Data Summary
The versatility of this three-component reaction is demonstrated by its applicability to a range of amines and phosphorus reagents. The following table summarizes representative yields under optimized, catalyst-free conditions.[9][10]
| Entry | Amine Component | Phosphorus Reagent | Temp (°C) | Time (h) | Product Type | Yield (%) |
| 1 | Butylamine | Diphenylphosphine Oxide | 25 | 1 | α-Aminophosphine Oxide | 92 |
| 2 | Benzylamine | Diphenylphosphine Oxide | 25 | 1.5 | α-Aminophosphine Oxide | 89 |
| 3 | Aniline | Diphenylphosphine Oxide | 25 | 1 | α-Aminophosphine Oxide | 95 |
| 4 | Butylamine | Diphenylphosphine Oxide | 80 | 1 | 3-Aminomethylene Chromanone | 85 |
| 5 | Cyclohexylamine | Diethyl Phosphite | 80 | 2 | α-Aminophosphonate | 69[9] |
| 6 | Aniline | Bis(p-tolyl)phosphine oxide | 25 | 1 | α-Aminophosphine Oxide | 93 |
Conclusion and Outlook
The three-component reaction of 3-formyl-6-methylchromone with primary amines and secondary phosphine oxides represents a highly efficient and selective method for synthesizing novel chromone-based heterocyclic compounds. The simple, often catalyst-free conditions and the ability to control product formation through temperature modulation make this an attractive strategy for medicinal chemists. This platform facilitates the rapid generation of diverse molecular libraries, accelerating the hit-identification and lead-optimization phases of drug discovery. The demonstrated bioactivity of the resulting products underscores the potential of this methodology to produce next-generation therapeutic agents.[6]
References
- 1. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methylchromone-2-carboxylic Acid
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 6-Methylchromone-2-carboxylic acid, a key intermediate in pharmaceutical and organic synthesis.[1] We will explore the underlying chemistry, provide detailed experimental protocols, and offer robust troubleshooting advice to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most direct and widely used method is the Claisen-type condensation of 2'-hydroxy-5'-methylacetophenone with a dialkyl oxalate (such as diethyl oxalate), followed by an acid-catalyzed intramolecular cyclization and hydrolysis in a one-pot procedure.[2] This method is favored for its efficiency and the ready availability of starting materials.
Q2: My overall yield is consistently low. What are the most likely causes?
A2: Low yields in chromone synthesis can often be attributed to several critical factors:
-
Incomplete Condensation: The initial base-catalyzed condensation between the acetophenone and diethyl oxalate may not have gone to completion. This can be due to an inappropriate choice of base, insufficient equivalents of the base, or non-optimal reaction temperature and time.
-
Suboptimal Cyclization Conditions: The acid-catalyzed cyclization and hydrolysis step is highly dependent on the acid concentration and temperature. Harsh conditions can lead to degradation of the starting material or product.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Careful control of reaction parameters is essential to minimize these.
-
Work-up and Purification Losses: Product can be lost during extraction, washing, and recrystallization steps.
Q3: Can microwave-assisted synthesis improve my yield and reaction time?
A3: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase product yields, and enhance product purity when compared to conventional heating methods.[3] For the synthesis of this compound, microwave irradiation can shorten the reaction time from hours to minutes and significantly improve the yield.[3]
Q4: What is the role of the base in the initial condensation step?
A4: The base, typically sodium ethoxide or sodium methoxide, is crucial for deprotonating the methyl group of the 2'-hydroxy-5'-methylacetophenone to form a reactive enolate.[2] This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate, which is the key carbon-carbon bond-forming step of the synthesis.[4][5]
Reaction Mechanism Overview
The synthesis of this compound proceeds in two main stages within a one-pot reaction:
-
Base-Catalyzed Claisen-Type Condensation: An alkoxide base abstracts an α-proton from 2'-hydroxy-5'-methylacetophenone to form an enolate. This enolate then attacks the electrophilic carbonyl of diethyl oxalate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion forms a β-diketone intermediate.[6][7][8]
-
Acid-Catalyzed Intramolecular Cyclization and Hydrolysis: The addition of a strong acid protonates the carbonyl oxygen of the β-diketone, making it more electrophilic. The phenolic hydroxyl group then attacks this activated carbonyl, leading to an intramolecular cyclization.[9] A subsequent dehydration reaction forms the chromone ring, and hydrolysis of the remaining ester group yields the final carboxylic acid product.
Caption: One-pot synthesis workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The base (e.g., sodium methoxide) may have degraded due to exposure to moisture. 2. Insufficient Base: Not enough base to drive the initial condensation to completion. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a fresh, anhydrous base. 2. Use at least 2 equivalents of the base relative to the starting acetophenone.[3] 3. For conventional heating, ensure the reaction is refluxing. For microwave synthesis, a temperature of around 120 °C is effective.[3] |
| Low Yield of Final Product | 1. Incomplete Cyclization/Hydrolysis: The second step of the reaction may not have gone to completion. 2. Suboptimal Reaction Time: Reaction times that are too short will result in incomplete conversion, while times that are too long can lead to product degradation. 3. Formation of Byproducts: Competing side reactions are consuming starting materials. | 1. Ensure a sufficient concentration of strong acid (e.g., 6M HCl) is used.[3] 2. Optimize the reaction time. For microwave synthesis, a condensation time of ~20 minutes followed by a hydrolysis time of ~40 minutes at 120 °C has been shown to be effective.[3] 3. See the "Common Byproducts and Their Mitigation" section below. |
| Product is an Ester, Not a Carboxylic Acid | 1. Incomplete Hydrolysis: The final hydrolysis step did not go to completion. This can be an issue with highly deactivating substituents on the aromatic ring, although it is less common for a methyl group.[3] | 1. Increase the reaction time for the acid-catalyzed hydrolysis step. 2. Increase the concentration of the acid. 3. Consider a separate hydrolysis step with a base like sodium bicarbonate followed by acidification. |
| Difficulty with Product Isolation/Purification | 1. Product is soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Co-precipitation of impurities. | 1. After acidification, cool the mixture in an ice bath to maximize precipitation of the carboxylic acid before filtration. 2. Add brine to the aqueous layer to help break up emulsions. 3. Wash the filtered solid with cold water and then a non-polar organic solvent like dichloromethane to remove impurities.[3] |
Common Byproducts and Their Mitigation
While the reaction is generally clean, some byproducts can form, especially under non-optimized conditions.
-
Self-condensation of 2'-hydroxy-5'-methylacetophenone: Although less common in Claisen-type condensations with highly reactive electrophiles like diethyl oxalate, it can occur.
-
Mitigation: Ensure a sufficient excess of diethyl oxalate is used to favor the cross-condensation reaction.
-
-
Incomplete cyclization leading to the β-diketone intermediate: If the acid-catalyzed cyclization is not complete, the open-chain intermediate may be present in the crude product.
-
Mitigation: Ensure adequate time and acid concentration for the cyclization step. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Data Presentation: Yield Comparison of Substituted Chromone-2-carboxylic Acids
The following table, adapted from the work of Cagide et al. (2019), summarizes the yields of various substituted 4-oxo-4H-chromene-2-carboxylic acids synthesized via a microwave-assisted method. This data highlights how different substituents on the starting acetophenone can influence the reaction yield.
| Substituent on Chromone Ring | Starting Material | Yield (%) |
| 6-Methyl | 2'-Hydroxy-5'-methylacetophenone | 64 |
| 6-Bromo | 2'-Hydroxy-5'-bromoacetophenone | 87 |
| 6-Chloro | 2'-Hydroxy-5'-chloroacetophenone | 71 |
| Unsubstituted | 2'-Hydroxyacetophenone | 54 |
| 7-Methoxy | 2'-Hydroxy-4'-methoxyacetophenone | 83 |
| 6-Methoxy | 2'-Hydroxy-5'-methoxyacetophenone | 81 |
Data sourced from Cagide, F., et al. (2019).[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general procedure that has been successfully applied to the synthesis of this compound.[3]
Caption: Microwave-assisted synthesis workflow.
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Diethyl oxalate
-
Sodium methoxide solution (25% w/w in Methanol)
-
Dioxane
-
Hydrochloric acid (6 M)
-
Dichloromethane
-
Deionized water
Procedure:
-
In a microwave vial, dissolve 2'-hydroxy-5'-methylacetophenone (1.16 mmol) in dioxane (2 mL).
-
To this solution, add diethyl oxalate (3.49 mmol) and the sodium methoxide solution (2.32 mmol).
-
Seal the vial and heat the mixture in a microwave synthesizer to 120 °C for 20 minutes.
-
Cool the vial, then add 3 mL of 6 M hydrochloric acid.
-
Reseal the vial and heat again in the microwave synthesizer to 120 °C for 40 minutes.
-
After cooling, decant the reaction mixture into 50 mL of water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with water and dichloromethane.
-
Dry the purified this compound.
Protocol 2: Conventional Synthesis of Chromone-2-carboxylic Acids (General Procedure)
While microwave synthesis is highly efficient, conventional heating is also a viable method. This general protocol can be adapted for the synthesis of this compound.
Materials:
-
2'-Hydroxyacetophenone derivative
-
Diethyl oxalate
-
Sodium metal or Sodium ethoxide
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve sodium metal (2 equivalents) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Condensation: To the sodium ethoxide solution, add the 2'-hydroxy-5'-methylacetophenone (1 equivalent) followed by diethyl oxalate (2-3 equivalents).
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Cyclization and Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). An exothermic reaction may occur.
-
Heat the acidified mixture to reflux for an additional 1-2 hours to ensure complete cyclization and hydrolysis.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure chromone-2-carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Common troubleshooting steps for chromone synthesis protocols
Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of chromone scaffolds. Chromones are a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, their synthesis can present unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of chromone synthesis and optimize your outcomes.
Troubleshooting Guide: Common Issues in Chromone Synthesis
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Low or No Product Yield
Question 1: I am attempting a Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate, but I'm getting a very low yield or recovering only my starting 2-acetoxyacetophenone. What could be the issue?
Answer:
Low yields in the Baker-Venkataraman rearrangement typically stem from issues with the base, the reaction conditions, or the stability of the starting material.[3][4][5]
-
Causality: The reaction proceeds via an enolate formation, which requires a sufficiently strong base to deprotonate the α-carbon of the ketone.[3][5] If the base is weak, old, or quenched, this crucial first step will not occur efficiently. The subsequent intramolecular acyl transfer is also sensitive to steric and electronic factors.
-
Troubleshooting Steps:
-
Base Selection and Quality:
-
Ensure your base is strong enough and anhydrous. Common bases for this reaction include potassium hydroxide (KOH), potassium tert-butoxide, and sodium hydride (NaH).[6]
-
If using solid bases like KOH or NaH, ensure they have not been passivated by atmospheric moisture and carbon dioxide. Use freshly opened or properly stored reagents.
-
Consider using a phase-transfer catalyst if you are using a solid-liquid biphasic system to improve the availability of the base.
-
-
Solvent and Temperature:
-
The solvent must be anhydrous and aprotic to prevent hydrolysis of the ester and quenching of the base.[6] Dry pyridine, toluene, or tetrahydrofuran (THF) are common choices.
-
The reaction temperature can be critical. While some reactions proceed at room temperature, others may require heating to facilitate the rearrangement.[6] A systematic increase in temperature (e.g., from room temperature to 50 °C, then to reflux) can be attempted. However, excessive heat can lead to degradation.
-
-
Reaction Time:
-
These rearrangements can be slow. Ensure you are allowing sufficient reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
| Parameter | Recommendation | Rationale |
| Base | KOH, K-tert-butoxide, NaH | Strong, non-nucleophilic bases are required for efficient enolate formation. |
| Solvent | Anhydrous Pyridine, Toluene, THF | Aprotic and anhydrous conditions prevent side reactions and quenching of the base. |
| Temperature | Room Temperature to Reflux | Optimization may be required; start at a lower temperature and gradually increase. |
| Monitoring | TLC | To track the consumption of starting material and formation of the product. |
Question 2: My Kostanecki-Robinson reaction to synthesize a chromone from an o-hydroxyaryl ketone is giving a complex mixture of products with a low yield of the desired chromone. What are the likely side reactions?
Answer:
The Kostanecki-Robinson reaction involves acylation followed by an intramolecular aldol condensation and dehydration.[7] The complexity of the product mixture often arises from competing reactions and incomplete cyclization.
-
Causality: The reaction conditions, particularly the nature of the anhydride and the base, can lead to the formation of coumarins as a significant byproduct.[7] Additionally, if the dehydration step is not complete, you may isolate the hydroxydihydrochromone intermediate.
-
Troubleshooting Steps:
-
Choice of Acylating Agent and Base:
-
The traditional method uses an aliphatic acid anhydride and its sodium salt. Ensure the anhydride is fresh and free from the corresponding carboxylic acid, which can complicate the reaction.
-
Using a stronger base can sometimes favor the desired chromone formation over the competing coumarin synthesis.
-
-
Reaction Temperature and Time:
-
The reaction often requires high temperatures (150-200 °C) for several hours. Insufficient heating can lead to incomplete reaction.
-
Conversely, prolonged heating at very high temperatures can cause decomposition. Careful optimization of temperature and time is crucial.[8]
-
-
Work-up Procedure:
-
The work-up often involves hydrolysis of the reaction mixture. Ensure that the pH and temperature are controlled to prevent degradation of the product.
-
-
Side Product Formation
Question 3: In my Simonis or Pechmann condensation using a phenol and a β-ketoester, I am isolating a coumarin instead of the expected chromone. How can I favor the formation of the chromone?
Answer:
The Simonis and Pechmann condensations are classic examples of reactions where the choice of catalyst dictates the product outcome.[9][10][11]
-
Causality: The mechanism can proceed via two pathways. In the Pechmann condensation, an acidic catalyst like sulfuric acid typically promotes transesterification followed by intramolecular electrophilic attack on the aromatic ring to form a coumarin.[10][11] In the Simonis reaction, a dehydrating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) favors the formation of the chromone.[9][11]
-
Troubleshooting Steps:
-
Catalyst Selection:
-
Substrate Reactivity:
-
Electron-rich phenols are more prone to undergo the electrophilic substitution leading to coumarins. For these substrates, the choice of a chromone-directing catalyst is even more critical.
-
-
Purification Challenges
Question 4: I have successfully synthesized my target chromone, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?
Answer:
Purification of chromones can be challenging due to their polarity and potential for co-elution with starting materials or byproducts. A multi-step approach is often necessary.
-
Causality: The polarity of chromones can vary significantly based on their substitution pattern. This can make standard silica gel chromatography difficult.
-
Troubleshooting Steps:
-
Initial Work-up:
-
Perform a liquid-liquid extraction to remove major impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., dilute NaOH) can remove acidic starting materials or byproducts.[12]
-
-
Column Chromatography:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[12] If the compound is very polar, a small amount of methanol in dichloromethane can be effective.[13]
-
Alternative Stationary Phases: If separation on silica gel is poor, consider using alumina or reverse-phase silica.[13]
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can often improve separation.
-
-
Recrystallization:
-
If the chromone is a solid, recrystallization can be a highly effective final purification step. Screen various solvents or solvent mixtures to find one in which the chromone is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
| Purification Technique | Key Considerations |
| Liquid-Liquid Extraction | Use acidic and basic washes to remove corresponding impurities.[12] |
| Column Chromatography | Optimize the eluent system with TLC; consider alternative stationary phases like alumina.[13] |
| Recrystallization | Effective for solid products; requires screening for an appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for chromone synthesis?
A1: The most common starting materials are o-hydroxyaryl ketones, such as 2-hydroxyacetophenone.[14] These can be reacted with various reagents like acid anhydrides, β-ketoesters, or acyl chlorides to construct the chromone ring.[2][7]
Q2: Can I use microwave irradiation to accelerate my chromone synthesis?
A2: Yes, microwave-assisted synthesis has been successfully applied to several chromone synthesis protocols, often leading to significantly reduced reaction times and improved yields.[1][15] It is particularly useful for reactions that traditionally require prolonged heating.[16]
Q3: How can I confirm the structure of my synthesized chromone?
A3: A combination of spectroscopic techniques is essential for structure elucidation.
-
¹H and ¹³C NMR Spectroscopy: Will provide information about the proton and carbon framework.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl group and other functional groups present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be useful for chromone derivatives, which are often chromophoric.
Q4: Are there any specific safety precautions I should take during chromone synthesis?
A4: Standard laboratory safety practices should always be followed. Additionally:
-
Many of the reagents used, such as strong acids (PPA, H₂SO₄), strong bases (NaH), and phosphorus pentoxide, are corrosive and/or water-reactive. Handle them with appropriate personal protective equipment (PPE) in a fume hood.
-
Some reactions require high temperatures, so use appropriate heating mantles and condensers to prevent solvent loss and ensure safe operation.
Visualizing Reaction Pathways
To aid in understanding the core synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Baker-Venkataraman Rearrangement Workflow.
Caption: Kostanecki-Robinson Reaction Pathway.
Key Experimental Protocols
Protocol 1: Baker-Venkataraman Rearrangement
-
Dissolve the 2-acetoxyacetophenone starting material in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add powdered potassium hydroxide (KOH) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Collect the precipitated 1,3-diketone product by vacuum filtration, wash with cold water, and dry.
-
The crude diketone can then be cyclized to the corresponding chromone by heating in a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid.
Protocol 2: Simonis Chromone Synthesis
-
In a fume hood, carefully add phosphorus pentoxide (P₂O₅) to a mixture of the phenol and the β-ketoester in a round-bottom flask.
-
Heat the reaction mixture with stirring at 100 °C for 1-2 hours. The mixture will become viscous.
-
Allow the reaction mixture to cool to room temperature and then carefully add crushed ice to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chromone.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. ijrpc.com [ijrpc.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Simonis Chromone Cyclization - Chempedia - LookChem [lookchem.com]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [gupea.ub.gu.se]
- 16. benchchem.com [benchchem.com]
Techniques for improving the purity of synthesized 6-Methylchromone-2-carboxylic acid
Welcome to the technical support guide for the synthesis and purification of 6-Methylchromone-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your research and development efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Question 1: After synthesis and initial workup, my isolated this compound is an off-white or yellowish powder with a broad melting point range. How can I improve its purity and appearance?
Answer:
An off-white or yellowish coloration and a broad melting point are classic indicators of impurities. The likely culprits are unreacted starting materials, side-products from the condensation reaction, or residual solvents. The primary purification technique for this compound is recrystallization, which, if performed correctly, should yield a pure, white crystalline solid.
Probable Causes & Solutions:
-
Presence of Unreacted Starting Materials: The most common starting materials for the synthesis are 2'-hydroxy-5'-methylacetophenone and diethyl oxalate. Due to the nature of the Claisen condensation, it is possible for unreacted acetophenone to remain.
-
Side-Reaction Products: The hydrolysis of diethyl oxalate can introduce oxalic acid into your product.[1][2] Additionally, self-condensation of the 2'-hydroxy-5'-methylacetophenone, though less likely under controlled conditions, can lead to colored impurities.[3][4]
-
Residual Acid from Workup: Incomplete neutralization after acidic workup can leave inorganic salts or residual acid trapped in the crude product.
Recommended Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solids.[5] The choice of solvent is critical for success. For chromone derivatives, a mixture of polar and non-polar solvents often yields the best results.
Step-by-Step Recrystallization Procedure:
-
Solvent Selection: A mixture of ethanol and water or ethanol and dioxane is a good starting point. The goal is to find a solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this cooling period to encourage the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
dot
Caption: Recrystallization workflow for purifying this compound.
Question 2: My recrystallization attempt resulted in a poor yield. What are the common reasons for this, and how can I improve the recovery?
Answer:
Low recovery during recrystallization is a frequent issue and can often be rectified by optimizing the procedure.
Probable Causes & Solutions:
-
Using Too Much Solvent: The most common reason for low yield is the addition of an excessive amount of solvent during the dissolution step. This keeps a significant portion of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation instead of crystallization, trapping impurities.
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.
-
-
Incomplete Crystallization: Not allowing sufficient time for crystallization will result in a lower yield.
-
Solution: After the solution reaches room temperature, allow it to stand for a longer period before cooling in an ice bath.
-
-
Washing with a Warm or Large Volume of Solvent: Washing the collected crystals with solvent that is not sufficiently cold or using too much of it will dissolve some of your purified product.
-
Solution: Always use ice-cold solvent for washing and use only a minimal amount to rinse the crystals.
-
Question 3: I am still seeing impurities in my NMR spectrum after recrystallization. What other purification techniques can I use?
Answer:
If recrystallization does not provide the desired purity, chromatographic techniques are the next logical step. For this compound, both flash column chromatography and preparative high-performance liquid chromatography (HPLC) can be effective.
Alternative Purification Techniques:
| Technique | Description | Advantages | Disadvantages |
| Flash Column Chromatography | A purification technique that uses a stationary phase (e.g., silica gel) and a mobile phase (solvent) to separate compounds based on their polarity. | Good for removing impurities with significantly different polarities. Can handle larger quantities of material. | Can be time-consuming to optimize the solvent system. May not separate very similar impurities. |
| Preparative HPLC | A high-resolution chromatographic technique that uses high pressure to force the solvent through a column packed with a stationary phase. | Excellent for separating impurities that are structurally very similar to the desired product. Can achieve very high purity (>99.5%). | More expensive in terms of instrumentation and solvents. Limited to smaller sample sizes per run. |
dot
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound should be an off-white to white crystalline powder.[6] Its melting point is reported to be in the range of 262-270 °C.[6][7] A sharp melting point within this range is a good indicator of high purity.
Q2: What are the most common impurities I should look out for in the synthesis of this compound?
A2: Based on the typical synthesis route involving a Claisen-type condensation, the most probable impurities are:
-
Unreacted 2'-hydroxy-5'-methylacetophenone: The starting ketone may not have fully reacted.
-
Oxalic acid: This can form from the hydrolysis of diethyl oxalate, especially if there is moisture present in the reaction.[1][2]
-
Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate: Incomplete hydrolysis of the ester intermediate will leave this impurity.
-
Self-condensation products of the starting ketone: While less common, under certain conditions, the acetophenone can undergo self-condensation.[3][4]
Q3: Can I use an acid-base extraction to purify my product?
A3: An acid-base extraction can be a useful preliminary purification step. Since this compound is a carboxylic acid, it can be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for the separation from non-acidic impurities.
Procedure Outline:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Filter, wash with cold water, and dry the product.
This method is particularly effective for removing non-acidic starting materials and byproducts. However, it will not remove other acidic impurities.
Q4: Are there any specific analytical techniques recommended for assessing the purity of this compound?
A4: A combination of techniques should be used to confirm the purity and identity of your final product:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to monitor the progress of a purification.
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a sample. Commercial suppliers often state purity as ≥ 99% (HPLC).[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 5006-44-0 [chemicalbook.com]
Identifying and minimizing side products in chromone synthesis
Introduction: The chromone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds.[1][2][3][4] However, the synthesis of these valuable molecules is often complicated by the formation of side products, which can significantly lower yields and complicate purification. This guide provides in-depth troubleshooting advice in a question-and-answer format to help researchers identify, understand, and minimize these unwanted byproducts in common chromone synthesis routes.
Section 1: The Baker-Venkataraman Rearrangement & Cyclization
The Baker-Venkataraman rearrangement is a cornerstone two-step process for synthesizing chromones and flavones.[5][6] It involves the base-catalyzed rearrangement of an o-acyloxyaryl ketone to a 1,3-diketone, which is then cyclized under acidic conditions.[5][7][8]
Troubleshooting & FAQs
Question 1: My Baker-Venkataraman rearrangement (Step 1) is giving a low yield of the 1,3-diketone. What are the common pitfalls?
Answer: Low yields in the rearrangement step typically stem from two main issues: incomplete reaction or hydrolysis of the starting material/product.
-
Causality: The reaction is an intramolecular Claisen-type condensation that requires the formation of an enolate from the acetophenone moiety.[7][9][10] This enolate then attacks the ester carbonyl.[5] For this to occur efficiently, the base must be strong enough to deprotonate the α-carbon but not so harsh that it promotes side reactions. Crucially, the system must be anhydrous. Water can hydrolyze the starting ester or the 1,3-diketone product, leading to a mixture of starting material, o-hydroxyacetophenone, and the corresponding carboxylic acid.
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., THF, Toluene, DMSO) and glassware thoroughly. Use freshly opened or properly stored reagents.[7]
-
Choice of Base: The choice of base is critical. While KOH is common, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent often give cleaner reactions by minimizing hydrolysis.[7] Pyridine can also be used, sometimes serving as both base and solvent, though it may require higher temperatures.[7]
-
Temperature Control: The optimal temperature depends on the substrate and base. Reactions with strong bases like NaH can often be run at room temperature, while weaker bases may require reflux.[7] Start at a lower temperature and monitor by TLC to find the sweet spot that promotes rearrangement without causing decomposition.
-
Question 2: The acid-catalyzed cyclodehydration (Step 2) to form the chromone is inefficient. What can I do?
Answer: The final ring-closing step relies on acid-catalyzed intramolecular condensation and dehydration. Low efficiency can be due to an inappropriate choice of acid, incorrect temperature, or decomposition of the 1,3-diketone intermediate.
-
Causality: The 1,3-diketone exists in equilibrium with its enol tautomer. The acid protonates one of the carbonyls (or the enol hydroxyl), making it more electrophilic and facilitating the nucleophilic attack by the phenolic hydroxyl group to form a hemiacetal-like intermediate. Subsequent dehydration yields the chromone. Harsh acidic conditions can lead to charring or undesired side reactions.[1][6]
-
Troubleshooting Strategies:
-
Acid Catalyst Selection: A variety of acids can be used. Sulfuric acid in acetic acid or ethanol is a classic choice. However, if you observe decomposition, consider milder catalysts like p-toluenesulfonic acid (pTSA) or using acidic resins which can be easily filtered off.
-
Reaction Monitoring: Follow the reaction progress closely using TLC or LC-MS. Over-running the reaction can lead to the formation of degradation products. The goal is to heat just long enough to achieve full conversion of the diketone.
-
Intermediate Purity: Ensure the 1,3-diketone intermediate from Step 1 is reasonably pure. Contaminants from the first step can interfere with the cyclization. A simple aqueous workup followed by recrystallization or a plug of silica gel is often sufficient.
-
Workflow: Troubleshooting the Baker-Venkataraman Pathway
Caption: Troubleshooting workflow for the two-step Baker-Venkataraman chromone synthesis.
Section 2: Simonis vs. Pechmann: The Chromone/Coumarin Dilemma
The condensation of phenols with β-ketoesters can lead to two different isomeric products: chromones (via the Simonis reaction) or coumarins (via the Pechmann condensation).[11][12][13] Controlling the regioselectivity of this reaction is a frequent and significant challenge.
Troubleshooting & FAQs
Question 1: My reaction is producing a mixture of chromone and the isomeric coumarin. How can I selectively synthesize the chromone?
Answer: This is a classic problem of kinetic versus thermodynamic control, heavily influenced by the choice of catalyst. The Simonis and Pechmann pathways diverge based on the initial site of reaction.[11][12]
-
Mechanistic Causality:
-
Simonis Reaction (Chromone Formation): This pathway is favored by catalysts like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). The reaction proceeds by initial activation of the β-ketoester's ketone carbonyl, which then reacts with the phenolic hydroxyl group. This is followed by an intramolecular Friedel-Crafts type acylation to form the chromone ring.[11][12]
-
Pechmann Condensation (Coumarin Formation): This pathway is favored by protic acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[14][15] Here, the initial step is a transesterification between the phenol and the β-ketoester's ester group. This is followed by an intramolecular hydroxyalkylation and subsequent dehydration to yield the coumarin.[11][16][17]
-
-
Troubleshooting Strategies:
-
Catalyst is Key: This is the most critical factor. To favor chromone formation, use P₂O₅ or PPA. To favor coumarin, use H₂SO₄.[12]
-
Temperature Control: Simonis reactions often require higher temperatures to drive the Friedel-Crafts acylation step. However, excessive heat can lead to decomposition. Careful optimization is required.
-
Substrate Electronics: Phenols with electron-donating groups (e.g., -OH, -OCH₃) are highly activated and can react under milder conditions, but may be less selective. Electron-withdrawing groups can hinder the reaction.[15]
-
Data Summary: Catalyst Effect on Chromone vs. Coumarin Formation
The following table summarizes typical outcomes for the reaction of resorcinol with ethyl acetoacetate, demonstrating the critical role of the catalyst.
| Catalyst | Predominant Product | Typical Chromone:Coumarin Ratio | Reference |
| H₂SO₄ (conc.) | Coumarin | < 1:99 | [12] |
| P₂O₅ | Chromone | > 95:5 | [11][12] |
| Polyphosphoric Acid (PPA) | Chromone | ~90:10 | [12] |
| Amberlyst-15 Resin | Coumarin | ~5:95 | [16] |
Diagram: Mechanistic Branch Point
Caption: Divergent pathways of the Simonis and Pechmann reactions from common starting materials.
Section 3: General Purification and Analysis
Question 1: My final reaction mixture is an intractable tar. What are some general strategies to prevent this and purify my product?
Answer: Tar formation is common in reactions involving strong acids and high temperatures, such as Friedel-Crafts acylations and some cyclizations.[12] Prevention is always better than cure.
-
Prevention Strategies:
-
Control Temperature: Use an oil bath and a temperature controller for precise heating. Avoid localized overheating ("hot spots") by ensuring good stirring.
-
Slow Addition: If the reaction is highly exothermic, add the catalyst or one of the reagents slowly at a lower temperature to control the reaction rate.
-
Protect Sensitive Groups: If your substrate has functional groups that are unstable to the reaction conditions, consider using protecting groups.
-
-
Purification Protocol: Column Chromatography If you have a complex mixture, flash column chromatography is often the most effective purification method. Chromones are moderately polar; coumarins are often slightly less polar.
-
Adsorb Sample: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This is called "dry loading" and typically gives better separation than loading the sample in liquid form.
-
Choose a Solvent System: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. A good starting point for separating chromones and coumarins is a gradient of 5% to 30% ethyl acetate in hexane. Monitor the fractions by TLC.
-
Recrystallization: Once you have isolated the fractions containing your desired product, further purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
References
- 1. ijrpc.com [ijrpc.com]
- 2. ijrar.org [ijrar.org]
- 3. matilda.science [matilda.science]
- 4. asianpubs.org [asianpubs.org]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. ijmrset.com [ijmrset.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijsart.com [ijsart.com]
Technical Support Center: Enhancing the Stability of 6-Methylchromone-2-carboxylic acid in Solution
Welcome to the technical support guide for 6-Methylchromone-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability of this compound in various solvent systems. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can confidently adapt and troubleshoot your experimental conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary factors that can compromise the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by four factors: pH, solvent choice, light exposure, and temperature. The chromone core contains a lactone (an internal cyclic ester) which is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1][2][3] The conjugated system of the chromone ring makes it prone to photodegradation.[4] Furthermore, like many organic molecules, elevated temperatures can accelerate degradation reactions.[5]
Q2: I've noticed a decrease in the compound's concentration in my stock solution over a few days. What are the first signs of degradation I should look for?
A2: The initial signs of degradation are often invisible. The most reliable method for detection is analytical, such as High-Performance Liquid Chromatography (HPLC).[6][7] A chromatogram will show a decrease in the area of the parent peak corresponding to this compound and the emergence of new peaks corresponding to degradation products. Visually, you might observe a slight color change in the solution or, in cases of poor solubility, the formation of a precipitate.
Q3: Which solvents are generally recommended for preparing stock solutions?
A3: For initial stock solutions, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These solvents are generally inert and can dissolve the compound at high concentrations. For aqueous-based experiments, it is crucial to prepare fresh dilutions from the stock solution into an appropriate, pH-controlled buffer immediately before use.
Q4: What are the best practices for storing a stock solution of this compound?
A4: Stock solutions, especially in anhydrous DMSO or DMF, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The containers should be tightly sealed to prevent moisture absorption.[1] For maximum protection, use amber glass vials or wrap vials in aluminum foil to protect the compound from light.
Part 2: Troubleshooting Guide - Common Stability Issues & Solutions
This section provides a problem-oriented approach to resolving specific stability challenges you may encounter during your research.
Issue 1: Rapid Degradation in Aqueous Buffers
-
Observed Problem: When diluted into an aqueous buffer for a biological assay, HPLC analysis shows a significant decrease in the parent compound concentration within hours.
-
Root Cause Analysis: The most probable cause is pH-dependent hydrolysis of the γ-pyrone (lactone) ring within the chromone structure. This reaction is often catalyzed by hydroxide ions (at high pH) or hydronium ions (at low pH), leading to ring-opening and the formation of an inactive species.[1][8][9]
-
Solution: pH Optimization and Control
-
Expert Insight: The stability of compounds with ester or lactone functionalities is highly dependent on pH.[2][8] The goal is to identify a pH range where the rate of hydrolysis is minimized. For many carboxylic acids and related structures, a slightly acidic to neutral pH (typically pH 4-7) is often optimal.
-
Recommended Protocol: Conduct a pH stability study to determine the optimal buffer conditions for your experiment.
-
-
Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0). Use buffers with components that are compatible with your downstream application (e.g., phosphate, citrate, MES).
-
Prepare Solutions: Dilute a fresh aliquot of your this compound stock solution into each buffer to your final working concentration.
-
Incubate: Keep the solutions at the intended experimental temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the peak area of the parent compound at each time point for each pH. Plot the percentage of the remaining parent compound against time for each buffer. The pH that shows the least degradation over the experimental duration is the most suitable.
-
Data Visualization:
| pH | Buffer System | % Remaining at 4h | % Remaining at 8h | Stability Assessment |
| 4.0 | Citrate | 99% | 98% | Excellent |
| 6.0 | Phosphate | 98% | 95% | Good |
| 7.4 | PBS | 85% | 70% | Moderate |
| 8.5 | Tris | 60% | 45% | Poor |
| Caption: Example data from a pH stability study at 37°C. |
-
Workflow Diagram:
Caption: Workflow for determining optimal pH stability.
Issue 2: Solution Discoloration and Emergence of Unknown HPLC Peaks
-
Observed Problem: A solution of the compound, even in an organic solvent, turns slightly yellow or brown upon storage, and subsequent HPLC analysis reveals multiple new, unidentified peaks.
-
Root Cause Analysis: This is often indicative of either photodegradation or oxidation. The conjugated π-system of the chromone ring can absorb UV and visible light, leading to photochemical reactions.[4] Additionally, dissolved oxygen in solvents can lead to oxidative degradation, especially if trace metal ions are present to catalyze the reaction.
-
Solution: Implement Protective Measures
-
Expert Insight: Preventing degradation requires a proactive approach to shield the compound from light and oxygen. These simple laboratory practices can dramatically extend the viable lifetime of your solutions.
-
Recommended Actions:
-
Light Protection: Always store both solid compound and solutions in amber vials.[10] If amber vials are unavailable, wrap standard vials securely in aluminum foil. Conduct experimental manipulations in a dimly lit area or under yellow light where possible.
-
Inert Atmosphere: For long-term storage or sensitive applications, remove dissolved oxygen from your solvent. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-20 minutes before preparing your solution (a technique known as sparging). You can then store the solution under an inert atmosphere.[1]
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as Butylated hydroxytoluene (BHT) or ascorbic acid, to the solution can help scavenge free radicals and prevent oxidative degradation.[2] This should be tested to ensure the antioxidant does not interfere with your downstream assay.
-
-
-
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting oxidative and photodegradation.
Issue 3: Compound Precipitates Out of Aqueous Solution
-
Observed Problem: Upon diluting a DMSO stock solution into an aqueous buffer, the solution becomes cloudy or a precipitate forms over time.
-
Root Cause Analysis: This is a solubility issue. This compound is a relatively nonpolar molecule with low intrinsic aqueous solubility.[11] The carboxylic acid group provides some water solubility, but this is highly pH-dependent. At a pH below its pKa, the carboxylic acid is protonated (-COOH) and less soluble. Above its pKa, it is deprotonated (-COO⁻), which increases its aqueous solubility. Additionally, adding a high concentration of an organic co-solvent like DMSO into an aqueous buffer can cause the compound to "crash out" if the final solvent mixture cannot support its solubility.
-
Solution: Enhance and Maintain Solubility
-
Expert Insight: Balancing stability and solubility is key. While a lower pH might be better for stability against hydrolysis, it can decrease solubility. The goal is to find a condition that satisfies both requirements.
-
Recommended Actions:
-
Check the pKa: If the pKa of the carboxylic acid is known or can be predicted, aim for a buffer pH that is at least 1 pH unit above the pKa to ensure the more soluble carboxylate form predominates.
-
Limit Organic Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically <1% v/v, to prevent precipitation. Prepare a more concentrated stock if necessary to achieve this.
-
Use of Excipients: In formulation development, solubility enhancers like cyclodextrins can be used to encapsulate the nonpolar parts of the molecule, increasing its aqueous solubility. This is an advanced technique but can be highly effective.
-
Temperature Control: Prepare solutions at room temperature, as solubility often decreases at lower temperatures.[12] However, for storage, colder temperatures are better for stability, so a balance must be struck based on experimental needs.
-
-
Part 3: Analytical Methods for Stability Assessment
A robust stability assessment program relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][7][13]
Key Components of a Stability-Indicating HPLC Method:
-
Column: A reversed-phase column (e.g., C18) is typically used for compounds of this polarity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detector: A UV detector set to a wavelength where the chromone core has maximum absorbance will provide high sensitivity. A photodiode array (PDA) detector is even better as it can help identify peak purity.
-
Validation: The method must be "stability-indicating," meaning it can resolve the parent compound from all potential degradation products and impurities.[6] This is confirmed through forced degradation studies, where the compound is intentionally degraded with acid, base, heat, light, and oxidizing agents to generate degradation products.[5]
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. kinampark.com [kinampark.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromone-2-carboxylic acids: roles of acidity and lipophilicity in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Scaling Up the Production of 6-Methylchromone-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-Methylchromone-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from lab-scale synthesis to larger-scale production. It provides in-depth answers to common questions, troubleshooting strategies for potential issues, and detailed protocols grounded in established chemical principles.
Section 1: Synthesis Overview and Mechanism
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis is most commonly achieved via a base-catalyzed condensation of 2'-hydroxy-5'-methylacetophenone with a dialkyl oxalate (typically diethyl oxalate), followed by an acid-catalyzed intramolecular cyclization and saponification. This process is a variation of the Claisen condensation.
Overall Synthetic Pathway
The reaction proceeds in two main stages: initial condensation to form a diketone intermediate, followed by acid-catalyzed cyclization to form the chromone ring and hydrolysis of the ester.
Caption: General synthesis scheme for this compound.
Mechanism Explained
-
Enolate Formation: The base (e.g., sodium methoxide) deprotonates the α-carbon of the 2'-hydroxy-5'-methylacetophenone to form an enolate.
-
Nucleophilic Acyl Substitution (Claisen Condensation): The enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The ethoxide group is eliminated.
-
Intramolecular Cyclization: In the presence of a strong acid, the phenolic hydroxyl group attacks the ketone carbonyl, leading to a cyclization reaction that forms the heterocyclic ring.
-
Dehydration & Hydrolysis: A dehydration step follows to form the double bond characteristic of the pyrone ring. Simultaneously, the ethyl ester at the 2-position is hydrolyzed by the acidic aqueous conditions to the final carboxylic acid.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common questions encountered when moving from benchtop synthesis to pilot or production scale.
Q1: Which base is recommended for the initial condensation step, and why is the choice critical for scale-up?
A: For scale-up, sodium methoxide (NaOMe) is often the preferred base.
Expert's Explanation: The choice of base is one of the most critical parameters for this reaction. While sodium ethoxide (EtONa) and sodium hydride (NaH) can also be used, NaOMe offers a better balance of reactivity, safety, and cost for larger scales.
-
Reactivity & Yield: Studies on similar chromone syntheses have shown that NaOMe can lead to fewer side products and slightly higher yields compared to EtONa.[2]
-
Safety & Handling: Sodium hydride (NaH) is a powerful base that drives the reaction to completion, but it is a flammable solid that generates hydrogen gas upon reaction with protic solvents like ethanol, posing a significant safety risk during large-scale handling. Sodium methoxide and ethoxide are typically supplied as solutions in their corresponding alcohols, which are easier and safer to handle in a manufacturing environment.
-
Cost-Effectiveness: NaOMe is generally more cost-effective than NaH, a key consideration for commercial production.
When scaling up, the base should be added controllably to manage the reaction exotherm. A slow, subsurface addition to the cooled solution of the acetophenone and oxalate is recommended.
Q2: How does reaction temperature affect yield and impurity profile during condensation and cyclization?
A: Temperature control is paramount. The initial condensation is typically run at a moderate temperature (e.g., refluxing methanol), while the subsequent acid-catalyzed cyclization may require heating to ensure completion.
Expert's Explanation:
-
Condensation Step (Base-catalyzed): Insufficient temperature can lead to an incomplete reaction, leaving unreacted starting material. However, excessively high temperatures can promote side reactions, such as self-condensation of the acetophenone or decomposition of the intermediate. A well-controlled reflux is usually optimal. For scale-up, this means using a reactor with efficient heating and cooling capabilities to maintain a steady temperature and manage any exotherms.
-
Cyclization Step (Acid-catalyzed): This step often requires thermal energy to overcome the activation barrier for ring closure and dehydration. An incomplete cyclization will result in a difficult-to-separate mixture of the intermediate and the final product. Optimization studies for similar syntheses have found that heating at 120 °C can be effective, often achievable in microwave reactors at the lab scale but requiring robust heating systems in production reactors.[2]
Q3: What are the key considerations for solvent selection when moving from lab to pilot scale?
A: The primary considerations are solubility, reaction compatibility, safety, and downstream processing (workup and purification). For this synthesis, methanol or ethanol are common choices.
Expert's Explanation:
-
Solubility: The chosen solvent must adequately dissolve the starting materials (2'-hydroxy-5'-methylacetophenone and diethyl oxalate) to ensure a homogeneous reaction. As the reaction progresses, the sodium salt of the intermediate may precipitate, which can be acceptable, but the initial solution should be uniform.
-
Reaction Compatibility: The solvent should be compatible with the base used. For example, using NaOMe in methanol or EtONa in ethanol is standard practice to avoid transesterification of the diethyl oxalate reactant.
-
Safety: The solvent's flash point, boiling point, and toxicity are critical for scale-up. Both methanol and ethanol are flammable and require appropriate handling in a production environment (e.g., inert atmosphere, proper ventilation).
-
Downstream Processing: The solvent must be easily removable (e.g., by distillation). Furthermore, the product, this compound, should have low solubility in the workup solvent (typically water after acidification) to ensure high recovery during precipitation.
Section 3: Troubleshooting Guide
Q4: My overall yield is consistently low (<60%). What are the most likely causes and how can I improve it?
A: Low yield is a common scale-up challenge. The root cause can typically be traced to one of three areas: starting material quality, suboptimal reaction conditions, or losses during workup.
Expert's Explanation: This troubleshooting flowchart can help diagnose the issue.
Caption: Troubleshooting decision tree for low yield diagnosis.
Q5: What is the most effective method for purifying this compound on a larger scale?
A: The most robust and scalable purification method is acid-base extraction followed by recrystallization.
Expert's Explanation: The carboxylic acid functionality is key to its purification.
-
Crude Precipitation: After the reaction is complete, the mixture is typically quenched into water and acidified with a strong acid like HCl to a pH of 1-2. This protonates the carboxylate, causing the water-insoluble this compound to precipitate.
-
Filtration and Washing: The crude solid is collected by filtration. It is crucial to wash the filter cake thoroughly with cold water to remove inorganic salts and any water-soluble impurities. A final wash with a non-polar solvent like hexane can help remove organic, non-polar impurities.
-
Recrystallization: The dried crude solid can be recrystallized from a suitable solvent. A polar protic solvent like ethanol, acetic acid, or a mixture such as ethanol/water is often effective. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. This process effectively removes closely related organic impurities.
Q6: The reaction mixture becomes a thick slurry and is difficult to stir. How can I manage this on a larger scale?
A: This is a common issue in reactions where a salt precipitates. On a larger scale, this can stall stirrers and create localized "hot spots."
Expert's Explanation:
-
Solvent Volume: The simplest solution is to increase the solvent-to-reactant ratio. While this may decrease throughput, it is often necessary for process safety and consistency. A 10-20% increase in solvent volume can significantly improve stirrability.
-
Agitator Design: Ensure the reactor is equipped with a high-torque motor and an appropriate agitator. An anchor or retreat curve impeller is often better for managing slurries than a simple propeller.
-
Controlled Precipitation: Sometimes, reversing the order of addition or slowing the addition rate of the base can lead to the formation of more manageable, smaller particles rather than a thick, unmanageable solid.
Section 4: Protocols and Data
Protocol 1: Optimized Lab-Scale Synthesis (Microwave-Assisted)
This protocol is adapted from optimized procedures for similar chromone-2-carboxylic acids and is designed to maximize yield at the lab scale.[2]
Materials:
-
2'-hydroxy-5'-methylacetophenone (1.0 eq)
-
Diethyl oxalate (1.5 eq)
-
Sodium methoxide (2.2 eq, as a 25-30% solution in methanol)
-
Methanol (as solvent)
-
Hydrochloric acid (6M)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add 2'-hydroxy-5'-methylacetophenone and methanol.
-
Add diethyl oxalate and stir to combine.
-
Add the sodium methoxide solution dropwise.
-
Seal the vial and place it in the microwave reactor. Heat the mixture to 120°C for 20 minutes.
-
After cooling, transfer the reaction mixture to a beaker.
-
Slowly add 6M HCl with stirring until the pH is ~1. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (3x) and then with cold hexane (1x).
-
Dry the solid under vacuum to yield the product. Purity can be checked by HPLC and structure confirmed by NMR. Expected yield: >80%.
Protocol 2: Scale-Up Considerations for Pilot Run (1 kg Scale)
Key Modifications for Scale-Up:
-
Reactor: Use a jacketed glass or stainless steel reactor with overhead stirring, a condenser, and ports for controlled addition and temperature monitoring.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon before adding reagents, especially if using a highly reactive base, to prevent side reactions with oxygen or moisture.
-
Controlled Addition: Add the sodium methoxide solution via a metering pump below the surface of the reaction mixture over 30-60 minutes.
-
Temperature Monitoring: Monitor the internal reaction temperature closely. Use the reactor jacket to cool and maintain the target temperature, especially during the exothermic base addition.
-
Workup: The acid quench is also exothermic. Add the reaction mixture slowly to a separate, agitated vessel containing the chilled hydrochloric acid solution.
Data Summary: Reaction Parameter Effects
The following table summarizes the impact of key parameters on reaction outcomes, based on literature for analogous syntheses.[2]
| Parameter | Suboptimal Condition | Optimized Condition | Rationale for Improvement |
| Base | 1.1 eq EtONa | 2.2 eq NaOMe | Higher equivalents drive the reaction to completion. NaOMe shows better performance.[2] |
| Temperature | 80°C | 120°C | Increased temperature accelerates the cyclization step, reducing overall reaction time. |
| Reaction Time | 5 min | 20 min | Longer time ensures the reaction proceeds to completion, maximizing conversion. |
| Acid Conc. | 1M HCl | 6M HCl | A more concentrated acid ensures complete and rapid hydrolysis of the intermediate ester. |
Section 5: Safety Information
Q7: What are the primary safety hazards associated with this synthesis, and what precautions should be taken during scale-up?
A: The primary hazards are associated with flammable solvents, corrosive reagents, and exothermic reactions.
Expert's Explanation:
-
Reagents:
-
This compound (Product): Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Sodium Methoxide: Flammable solid and corrosive. Reacts violently with water. The solution in methanol is highly flammable and toxic.[3]
-
Diethyl Oxalate: Combustible liquid. Harmful if swallowed or inhaled.
-
Hydrochloric Acid (6M): Highly corrosive. Causes severe skin burns and eye damage.
-
-
Scale-Up Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or chemical-resistant apron.
-
Ventilation: Conduct all operations in a well-ventilated area or a fume hood. For pilot-scale, ensure the reactor area has adequate engineering controls for vapor removal.
-
Exotherm Control: The addition of base and the acid quench are both exothermic. Perform these additions slowly and with efficient cooling and agitation to control the temperature. Always have a secondary cooling system on standby.
-
Static Discharge: Ground and bond all metal equipment when transferring flammable solvents to prevent ignition from static electricity.
-
Emergency Preparedness: Ensure easy access to safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical or CO₂).
-
References
Optimizing reaction conditions for amide bond formation with carboxylic acids
Welcome to the Technical Support Center for amide bond formation. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during the synthesis of amides from carboxylic acids. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during amide coupling reactions, offering step-by-step protocols and the rationale behind each troubleshooting measure.
Issue 1: Low or No Product Yield
A low yield of the desired amide is one of the most frequent challenges. Several factors can contribute to this issue, from incomplete activation of the carboxylic acid to suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine.[1] Insufficient reagent or an inappropriate choice of reagent for your specific substrates can lead to poor activation.
-
Solution: Ensure you are using at least a stoichiometric amount of the coupling reagent. For difficult couplings, a slight excess (1.1-1.5 equivalents) may be necessary. If the issue persists, consider a more powerful coupling reagent. For instance, if a carbodiimide like DCC or EDC is failing, switching to a uronium/aminium salt like HATU or HBTU, or a phosphonium salt like PyBOP, could improve results.[1]
-
-
Amine Deactivation: Amines are nucleophiles, but they can be rendered non-nucleophilic if they are protonated. An acid-base reaction between the carboxylic acid and the amine can occur, forming an unreactive ammonium salt.[2]
-
Solution: The addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid present and ensure the amine remains in its free, nucleophilic form.[3] Typically, 1.5 to 2.0 equivalents of the base are used.
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, preventing amide formation.[1]
-
Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[1][4]
-
Solution: For sterically hindered substrates, more reactive coupling reagents or alternative strategies may be required. One effective method is the in situ formation of acyl fluorides, which are less sterically demanding and highly reactive towards amines.[5][6][7][8] Elevated temperatures may also be necessary to overcome the activation energy barrier.[5][6][7]
-
-
To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).[9]
-
Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[9]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography or recrystallization.[10][11]
Issue 2: Epimerization of Chiral Centers
In peptide synthesis and the coupling of chiral carboxylic acids, epimerization (the inversion of stereochemistry at a single chiral center) is a significant side reaction that can lead to diastereomeric impurities that are often difficult to separate from the desired product.[12][13]
Causality:
Epimerization often proceeds through the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid.[12] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization.
Preventative Measures:
-
Choice of Coupling Reagent and Additives: Carbodiimide reagents like DCC and EDC are known to cause higher rates of epimerization.[14] The use of additives such as 1-hydroxybenzotriazole (HOBt) or its more effective derivative, 7-aza-1-hydroxybenzotriazole (HOAt), can significantly suppress epimerization by forming active esters that are less prone to oxazolone formation.[14][15][16] Uronium/aminium reagents that incorporate these moieties, such as HBTU and HATU, are generally preferred for coupling chiral amino acids.[15][16] OxymaPure is another excellent additive for suppressing racemization.[1]
-
Base Selection: The choice and amount of base can influence the rate of epimerization. Sterically hindered and weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, are recommended over stronger bases like DIPEA or TEA, especially when dealing with sensitive substrates.[17]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize epimerization.[1][14]
-
Pre-activation Time: Minimizing the time the carboxylic acid is in its activated state before the addition of the amine can reduce the opportunity for oxazolone formation and subsequent epimerization.[14]
Caption: Mechanism of epimerization through an oxazolone intermediate.
Issue 3: Purification and Workup Difficulties
The purification of the final amide product can be complicated by the presence of byproducts from the coupling reagents and unreacted starting materials.
Common Challenges & Solutions:
-
Carbodiimide Byproducts: When using DCC, the byproduct dicyclohexylurea (DCU) is often insoluble in common organic solvents and can typically be removed by filtration. However, if it remains in solution, it can complicate purification. The byproduct of EDC is water-soluble, making it easier to remove during an aqueous workup.[18]
-
Polar Amides: Highly polar amide products can be difficult to extract from the aqueous phase and may not be amenable to standard silica gel chromatography.
-
Solution: For polar products, continuous extraction or the use of more polar solvent systems for extraction may be necessary. Reversed-phase chromatography is often a suitable purification technique for polar compounds.[19] In some cases, ion-exchange chromatography can be employed to capture and release the product.[19] Recrystallization from a suitable solvent system can also be an effective purification method for crystalline amides.[11]
-
-
Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult.
-
Solution: Adding brine (saturated NaCl solution) can help to break emulsions. Filtering the mixture through a pad of Celite can also be effective.[20]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, the potential for epimerization, the desired reaction scale, and cost.[1]
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely used.[21] | Can cause epimerization, DCC byproduct (DCU) can be difficult to remove.[17][21] | Simple, non-chiral substrates; EDC is good for aqueous conditions.[15] |
| Phosphonium Salts | PyBOP, PyAOP | More reactive than carbodiimides, good for hindered couplings.[1] | Can form guanidinium byproducts if amine is added first. | Sterically hindered substrates, N-methyl amino acids (PyAOP).[1] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Highly reactive, fast reaction times, low epimerization (especially HATU).[15][22] | More expensive, can also form guanidinium byproducts.[23] | Peptide synthesis, chiral substrates, difficult couplings. |
Q2: What is the best solvent for amide coupling reactions?
The most common solvents are aprotic polar solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM).[9] However, greener alternatives such as ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) have been shown to be effective replacements.[24] The choice of solvent can impact reaction rates and solubility of reagents and products.
Q3: Can I form an amide bond without a coupling reagent?
Directly heating a carboxylic acid and an amine to high temperatures (>200 °C) can form an amide bond through dehydration, but these conditions are often too harsh for complex molecules.[25] A more common and milder alternative is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride.[9][25][26]
-
Acid Chloride Formation: In a well-ventilated fume hood, add the carboxylic acid (1.0 equivalent) to an excess of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[3][27] The reaction is typically performed neat or in an inert solvent like DCM. The reaction can be run at room temperature or with gentle heating.[3][28]
-
After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess SOCl₂ or oxalyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).[3]
-
To a separate flask containing the amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 2.0 equivalents) in the same solvent, slowly add the acid chloride solution at 0 °C.[3][9]
-
Stir the reaction at room temperature until completion, then proceed with a standard aqueous workup.
Q4: My primary amide is converting to a nitrile. How can I prevent this?
Primary amides can be dehydrated to nitriles, especially in the presence of reagents like SOCl₂ or P₂O₅.[26][29][30] This is a common side reaction when attempting to activate a carboxylic acid with these reagents in the presence of a primary amine.
-
Solution: To avoid this, it is best to use standard coupling reagents like HATU or EDC/HOBt for the formation of primary amides from carboxylic acids. If using an acid chloride route, ensure the acid chloride is formed and isolated before reacting it with the primary amine under basic conditions.
Caption: Decision workflow for selecting an amide bond formation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. chimia.ch [chimia.ch]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. biotage.com [biotage.com]
- 20. benchchem.com [benchchem.com]
- 21. hepatochem.com [hepatochem.com]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. orgosolver.com [orgosolver.com]
- 30. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
How to prevent unwanted esterification during chromone synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in chromone synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during your experiments, with a particular focus on preventing unwanted esterification. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the integrity of your target chromone derivatives.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the potential for unwanted esterification during chromone synthesis.
Q1: What is unwanted esterification in the context of chromone synthesis?
Unwanted esterification is a side reaction where a carboxylic acid functional group on your starting material or an intermediate reacts with an alcohol to form an ester. This is problematic when the carboxylic acid is intended to remain as a free acid in the final chromone product. This can occur, for example, when using an alcohol as a solvent or during an acidic workup in the presence of residual alcohol.
Q2: Which chromone synthesis methods are most susceptible to this side reaction?
Syntheses involving carboxylic acid-bearing starting materials are naturally at risk. The final acid-catalyzed cyclization step in methods like the Baker-Venkataraman rearrangement can inadvertently lead to esterification if an alcohol is present.[1][2] Similarly, any workup procedure involving acidic conditions and alcoholic solvents can promote this side reaction, a process known as Fischer esterification.[3][4][5][6]
Q3: Can the choice of base in the Baker-Venkataraman rearrangement influence ester formation?
While the base itself doesn't directly cause esterification of a pre-existing carboxylic acid, its choice is crucial. Strong bases are used to deprotonate the acetophenone to initiate the rearrangement.[1][2][7] If the reaction conditions (e.g., high temperatures for extended periods in an alcohol solvent) promote transesterification of the starting o-acyloxyacetophenone, this can lead to a mixture of rearranged products and, potentially, downstream byproducts. The primary concern, however, remains the final cyclization and workup steps.
Q4: I've isolated an ester instead of the desired chromone-2-carboxylic acid. What happened?
This is a classic case of unwanted esterification. It most likely occurred during the final acid-catalyzed cyclization step to form the chromone ring, especially if you used an alcohol (like ethanol or methanol) as a solvent or co-solvent.[8] The acidic conditions required for cyclization are also ideal for Fischer esterification.[3][4][5][6]
Troubleshooting Guide: Unwanted Esterification
This section provides a detailed, question-and-answer formatted guide to directly address and troubleshoot the issue of unwanted ester byproducts.
Problem 1: My final product is a methyl or ethyl ester of the target chromone carboxylic acid.
Root Cause Analysis:
This is the most common manifestation of unwanted esterification. The use of methanol or ethanol as a solvent in the presence of an acid catalyst during the cyclization of the 1,3-diketone intermediate is the primary culprit. The acidic environment protonates the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol solvent.
Solution Pathway:
-
Solvent Selection: The most effective preventative measure is to avoid alcoholic solvents during the acid-catalyzed cyclization.
-
Post-Reaction Hydrolysis: If you have already synthesized the ester, you can hydrolyze it back to the carboxylic acid.
Detailed Protocols & Recommendations:
Table 1: Solvent Selection for Acid-Catalyzed Cyclization
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Aprotic Polar | Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN) | These solvents are excellent alternatives as they do not participate in the reaction. Dioxane is often a good choice for its ability to dissolve a wide range of organic compounds. |
| Acidic | Glacial Acetic Acid, Polyphosphoric Acid (PPA) | These can act as both the solvent and the catalyst, completely eliminating the risk of esterification from an external alcohol. Acetic acid is a common choice.[9] |
Experimental Protocol: Hydrolysis of an Unwanted Chromone Ester
If you have inadvertently synthesized the ester, the following hydrolysis protocol can be employed:
-
Dissolve the Ester: Dissolve your chromone ester in a suitable solvent mixture, such as THF/water or methanol/water.
-
Add Base: Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Typically, 2-4 equivalents are sufficient.
-
Monitor the Reaction: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require gentle heating to proceed to completion.
-
Acidify: Once the hydrolysis is complete, cool the reaction mixture to 0°C and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic.
-
Isolate the Product: The chromone carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Problem 2: My reaction yields are consistently low, and I observe multiple byproducts, some of which I suspect are esters.
Root Cause Analysis:
This can be a more complex issue. It may stem from transesterification of your starting material (o-acyloxyacetophenone) if you are using an alcohol as the solvent during the base-catalyzed rearrangement step. This would lead to a mixture of 1,3-diketone intermediates and consequently, a mixture of final products.
Solution Pathway:
-
Strictly Anhydrous & Aprotic Conditions: For the Baker-Venkataraman rearrangement, it is crucial to use anhydrous aprotic solvents to prevent both hydrolysis of the starting ester and potential transesterification.[7]
-
Choice of Base and Solvent Harmony: Ensure your choice of base is compatible with the solvent and won't promote side reactions.
Table 2: Recommended Conditions for Baker-Venkataraman Rearrangement
| Base | Solvent | Temperature | Key Considerations |
| Potassium tert-butoxide | Anhydrous THF or DMSO | Room Temperature to 50°C | A strong base that works efficiently in aprotic polar solvents. |
| Sodium Hydride (NaH) | Anhydrous THF or Toluene | Room Temperature to Reflux | A strong, non-nucleophilic base. Requires careful handling. |
| Potassium Carbonate (K₂CO₃) | Anhydrous Acetone or Pyridine | Reflux | A milder base, often requiring higher temperatures. Pyridine can also act as the solvent.[2] |
Workflow for Troubleshooting Low Yields and Multiple Byproducts:
Caption: Troubleshooting workflow for low yields and byproducts.
Problem 3: I need to synthesize a chromone with a carboxylic acid group that is sensitive to the reaction conditions.
Root Cause Analysis:
Some carboxylic acids may be particularly labile or prone to decarboxylation under the harsh acidic or basic conditions of chromone synthesis. In such cases, a protection-deprotection strategy may be necessary.
Solution Pathway:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to a stable ester (a protecting group) before starting the chromone synthesis.
-
Perform Chromone Synthesis: Carry out the Baker-Venkataraman rearrangement and cyclization on the protected substrate.
-
Deprotect: Remove the ester protecting group under conditions that will not affect the chromone core.
Table 3: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Method | Deprotection Conditions | Advantages & Disadvantages |
| Methyl or Ethyl Ester | Fischer esterification (MeOH or EtOH, acid catalyst) | Base-catalyzed hydrolysis (NaOH or LiOH) followed by acidification.[10] | Adv: Simple to install. Disadv: Basic hydrolysis may not be suitable for base-sensitive molecules. |
| Benzyl Ester | Benzyl alcohol, acid catalyst | Catalytic hydrogenolysis (H₂, Pd/C) | Adv: Deprotection is under neutral conditions, which is very mild. Disadv: Not suitable if other reducible functional groups (e.g., alkenes, alkynes) are present. |
| tert-Butyl Ester | Isobutylene, acid catalyst | Mild acid (e.g., trifluoroacetic acid) | Adv: Can be removed under mild acidic conditions that often do not affect other functional groups. Disadv: Installation can be tricky. |
Illustrative Reaction Scheme: Protection-Deprotection Strategy
Caption: General workflow for a protection-deprotection strategy.
By carefully considering your reaction conditions, particularly your choice of solvent, and by implementing these troubleshooting steps, you can effectively prevent the formation of unwanted esters and achieve a higher yield and purity of your desired chromone carboxylic acids.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation of Esters - operachem [operachem.com]
- 5. 15.8 Preparation of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands [mdpi.com]
- 9. 322. Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Navigating the Chromone Core: A Technical Support Guide to Functionalization
Prepared by the Senior Application Scientist Desk
The chromone scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous bioactive compounds.[1][2] However, its deceptively simple bicyclic structure presents a complex landscape of reactivity. The late-stage functionalization of this privileged core is frequently beset by challenges of site-selectivity, low reactivity, and unwanted side reactions.
This technical support center is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting guides, address frequently asked questions, and explain the causal logic behind experimental choices, empowering you to overcome common hurdles in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and stability of the chromone scaffold.
Q1: What makes site-selective functionalization of the chromone core so challenging?
A1: The challenge arises from the multiple, electronically distinct reactive sites within the molecule.[1][3] The chromone scaffold contains a benzenoid ring and a γ-pyrone ring, each with several C-H bonds that can potentially be functionalized. The reactivity of each position is governed by a delicate interplay of electronic effects (induction, resonance) and the potential for chelation assistance from the C-4 keto group.[4][5] Achieving selective functionalization at a single desired position without affecting others requires a nuanced choice of catalysts, directing groups, and reaction conditions.
Q2: How do the electronic properties of the chromone ring influence its reactivity at different positions?
A2: The electronic landscape is not uniform, leading to distinct reactivities:
-
C-2 Position: The C-4 carbonyl group withdraws electron density through conjugation, making the C-2 position electrophilic. It is therefore susceptible to attack by nucleophiles and organometallic reagents.[6] In many C-H activation protocols, this position can also be targeted by specific catalytic systems.[5]
-
C-3 Position: This position is part of an enol-ether system, making it comparatively electron-rich and nucleophilic.[4] It readily reacts with electrophilic partners.[4]
-
C-5 Position: Located on the benzenoid ring, this position is ortho to the C-4 keto group. This proximity allows the keto oxygen to act as a weak coordinating directing group in transition-metal-catalyzed C-H activation, enabling selective functionalization at C-5.[4][7]
-
C-6, C-7, C-8 Positions: These positions on the benzenoid ring behave more like a typical substituted benzene. Their reactivity towards electrophilic aromatic substitution is governed by the directing effects of the rest of the fused ring system and any existing substituents.
Q3: What is γ-pyrone ring opening, and under what conditions does it occur?
A3: The γ-pyrone ring is an ester derivative (a vinylogous ester) and is susceptible to cleavage under certain nucleophilic or strongly basic conditions.[1][8] Nucleophilic attack, typically at the electrophilic C-2 position, can lead to a ring-opening cascade.[9][10] This can be an unwanted side reaction leading to decomposition or a deliberate strategy to form new heterocyclic systems, often called a Ring Opening-Ring Closure (RORC) reaction.[8][9] Strongly basic conditions (e.g., refluxing with strong hydroxides) can also degrade the core.[10]
Troubleshooting Guides
This section provides solutions to specific experimental problems encountered during chromone functionalization.
Problem Area 1: Poor Site-Selectivity in C-H Functionalization
Issue: My reaction is producing a mixture of C-2 and C-3 functionalized isomers. How can I favor one over the other?
Probable Cause: The choice of coupling partner and catalyst system is not sufficiently selective for the distinct electronic nature of the C-2 and C-3 positions.
Solutions & Strategies:
-
Match Reagent to Site Electronics:
-
To Target C-3 (Electron-Rich): Use electrophilic coupling partners. For example, palladium-catalyzed C-3 alkenylation works well with electron-deficient alkenes.[5] C-3 arylation can be achieved with electron-deficient polyfluoroarenes.[11]
-
To Target C-2 (Electron-Poor): Employ nucleophilic coupling partners. The direct C-2 arylation with unactivated arenes often proceeds via a mechanism where the arene is palladated first, and this species then reacts with the C-2 position of the chromone.[5][11] Alternatively, radical-based methods can show high selectivity for the C-2 position.[12]
-
-
Modify the Catalyst System:
-
For Pd-catalyzed reactions, the choice of ligand and additives is critical. Pivalic acid (PivOH) has been shown to be effective in promoting certain C-2 arylations.[13] The mechanistic pathway, such as a concerted metalation-deprotonation (CMD) process, has a higher energy barrier at C-2 than at C-3, and reaction conditions can be tuned to favor one pathway.[11]
-
-
Block the Competing Position: If feasible, start with a chromone that is already substituted at the undesired position (e.g., a 2-methylchromone if C-3 functionalization is desired) to physically block the competing reaction.
Issue: I am attempting a C-5 functionalization via C-H activation, but the yield is low and I'm recovering starting material.
Probable Cause: Inefficient coordination of the metal catalyst to the C-4 keto group, which is essential for directing the C-H activation to the ortho C-5 position.
Solutions & Strategies:
-
Select the Right Catalyst: This transformation relies on chelation-assisted catalysis. Rhodium(III) and Iridium(III) catalysts are particularly effective for this purpose.[4] For instance, a mild Rh(III)-catalyzed protocol has been developed for the selective perfluoroalkenylation at the C-5 position.[4]
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Experiment with different solvents, such as DCE, THF, or dioxane.
-
Additives: Some reactions benefit from additives that can act as proton shuttles or regenerate the active catalyst. Silver salts (e.g., AgOAc, Ag2CO3) are often used as oxidants in these cycles.[5]
-
-
Check Substrate Compatibility: Steric hindrance near the C-5 position from bulky groups at C-6 can impede the approach of the catalyst, reducing reaction efficiency.
Problem Area 2: Low Yields & Reaction Failure
Issue: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a 3-bromochromone is failing.
Probable Cause: This could be due to several factors including catalyst deactivation, inappropriate ligand choice, or degradation of the starting material under the reaction conditions.
Solutions & Strategies:
-
Evaluate the Base: The base is critical but can also cause problems. Strong aqueous bases can promote the hydrolysis and opening of the pyrone ring.[1]
-
Action: Switch to milder, non-aqueous bases like K3PO4, Cs2CO3, or organic bases like triethylamine or DBU.
-
-
Screen Ligands: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle (oxidative addition, reductive elimination).
-
Action: For Suzuki couplings, try various phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) that are known to be effective for coupling with aryl chlorides/bromides.
-
-
Degas Thoroughly: Palladium(0) species are sensitive to oxygen and can be oxidized to an inactive state.
-
Action: Ensure the reaction mixture is rigorously degassed using multiple freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for an extended period.
-
-
Use a Pre-catalyst: Palladium pre-catalysts (e.g., those from the Buchwald or Fu groups) are often more stable and provide more consistent results than generating the Pd(0) species in situ.
Problem Area 3: Unwanted Ring Opening
Issue: My reaction with a nitrogen nucleophile (e.g., hydrazine, amine) is yielding a complex mixture, and mass spectrometry suggests the chromone ring has opened.
Probable Cause: The nucleophile is attacking the electrophilic C-2 position, initiating a ring-opening cascade that is faster than or competitive with the desired reaction.[8][9]
Solutions & Strategies:
-
Lower the Temperature: Nucleophilic attack is often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can slow the rate of ring opening relative to the desired transformation.
-
Protect the Carbonyl: If the desired reaction is elsewhere on the molecule, the C-4 keto group can be temporarily protected as a ketal. However, this significantly alters the electronic properties of the pyrone ring and may not be compatible with subsequent steps.
-
Modify the Nucleophile: Use a less potent or more sterically hindered nucleophile if possible. Alternatively, using the salt of the nucleophile (e.g., a hydrochloride salt of an amine with a non-nucleophilic base to free it up in situ) can temper its reactivity.
-
Embrace It - RORC Chemistry: In some cases, the ring opening can be used productively. The intermediate formed after ring opening can undergo subsequent intramolecular cyclization to form entirely new heterocyclic systems like pyrazoles, pyridines, or pyrimidines.[8][9] This requires careful planning and optimization but can be a powerful synthetic tool.
Visual Guides & Decision Pathways
Diagram 1: Choosing a Functionalization Strategy
This decision tree provides a starting point for selecting a synthetic approach based on the desired position of functionalization.
Caption: A decision tree for functionalization strategies.
Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation
This diagram illustrates a plausible catalytic cycle for the direct arylation of a chromone at the C-2 or C-3 position.
Caption: A simplified Pd(II)/Pd(IV) catalytic cycle.
Key Experimental Protocols
These protocols are provided as a validated starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Palladium-Catalyzed C-2 Arylation of Chromones with Arenes
This protocol is adapted from methodologies described for direct C-H activation.[5][13]
Materials:
-
Chromone substrate (1.0 equiv)
-
Arene (e.g., Benzene, Toluene) (10-20 equiv, can be used as solvent)
-
Palladium(II) Acetate (Pd(OAc)2) (5-10 mol%)
-
Silver(I) Acetate (AgOAc) (2.0 equiv)
-
Pivalic Acid (PivOH) (0.3 equiv)
-
Cesium Pivalate (CsOPiv) (0.5 equiv)
-
Anhydrous solvent (if arene is solid, e.g., 1,2-dichloroethane)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chromone substrate, Pd(OAc)2, AgOAc, PivOH, and CsOPiv.
-
Evacuate and backfill the tube with argon three times.
-
Add the arene coupling partner (and additional anhydrous solvent if necessary) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-2 arylated chromone.[1]
Scientist's Note: The combination of AgOAc as an oxidant and PivOH/CsOPiv as an additive is crucial for facilitating the C-H activation step and promoting catalyst turnover.[13] The large excess of the arene coupling partner is often necessary to favor the cross-coupling over homocoupling of the chromone.
Protocol 2: Transition-Metal-Free C-3 Sulfenylation of Chromones
This protocol is based on iodine-mediated electrophilic sulfenylation strategies.[13]
Materials:
-
Chromone substrate (1.0 equiv)
-
Thiophenol derivative (1.2 equiv)
-
Iodine (I2) (1.5 equiv)
-
Potassium Iodide (KI) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous solution of Sodium Thiosulfate (Na2S2O3)
Procedure:
-
In a round-bottom flask, dissolve the chromone substrate and thiophenol derivative in DMSO.
-
Add potassium iodide and iodine to the mixture.
-
Stir the reaction at room temperature for 4-8 hours. The reaction mixture will typically turn dark brown.
-
Monitor the reaction by TLC until the starting chromone is consumed.
-
Pour the reaction mixture into a stirred aqueous solution of sodium thiosulfate. Stir until the brown color of iodine disappears.
-
A precipitate of the product should form. Collect the solid by vacuum filtration.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 3-sulfenylchromone.
Scientist's Note: This reaction is proposed to proceed via the in situ formation of an electrophilic sulfenyl iodide species (Ar-S-I) which then reacts with the electron-rich C-3 position of the chromone.[13] The KI helps to solubilize the iodine and may participate in the formation of the active electrophile.
Comparative Data Summary
The following table summarizes typical conditions for site-selective C-H functionalization, highlighting the key parameters that govern regioselectivity.
| Target Position | Catalyst/Mediator | Coupling Partner Type | Key Additive(s) / Conditions | Reference(s) |
| C-2 | Pd(OAc)₂ | Nucleophilic (Arenes) | AgOAc, PivOH | [5][13] |
| C-2 | CuO / TBHP | Radical Precursor (Ethers) | DABCO, Free-radical mechanism | [13] |
| C-3 | Pd(OAc)₂ | Electrophilic (Alkenes) | Cu(OAc)₂, Ag₂CO₃ | [5] |
| C-3 | I₂ / KI | Electrophilic (Thiols) | DMSO, Metal-free | [13] |
| C-5 | [RhCpCl₂]₂ | Electrophilic (Alkenes) | AgSbF₆, CsOAc | [4] |
| C-5 | [IrCpCl₂]₂ | Nucleophilic (Arylboronic acids) | Ag₂CO₃, Ambient Temperature | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]
- 6. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]
- 7. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pr.ibs.re.kr [pr.ibs.re.kr]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the diversification of chromones and flavones by direct C-H bond activation or functionalization [html.rhhz.net]
Technical Support Center: Photoredox-Mediated Methine Epimerization Optimization
Welcome to the technical support center for photoredox-mediated methine epimerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of these powerful stereochemical editing reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the principles and setup of photoredox-mediated methine epimerization.
Q1: What is the fundamental principle behind photoredox-mediated methine epimerization?
A: Photoredox-mediated methine epimerization is a chemical transformation that inverts the stereochemistry at a specific methine (C-H) center within a molecule. The process is driven by visible light and facilitated by a photocatalyst. The fundamental principle involves a sequential hydrogen atom transfer (HAT) mechanism. First, an excited-state photocatalyst initiates the abstraction of a hydrogen atom from the methine center, generating a transient carbon-centered radical. This radical intermediate is planar, effectively "erasing" the original stereochemistry. Subsequently, a hydrogen atom donor delivers a hydrogen atom back to the radical, with the facial selectivity often favoring the formation of the thermodynamically more stable epimer.
Q2: What are the key components of a typical photoredox methine epimerization reaction?
A: A typical reaction setup consists of the following key components:
-
Substrate: The molecule containing the methine stereocenter to be epimerized.
-
Photocatalyst: A light-absorbing compound (e.g., an iridium complex or an organic dye) that initiates the reaction upon irradiation.
-
Hydrogen Atom Transfer (HAT) Agent/Shuttle: A molecule, often a thiol, that facilitates the reversible transfer of a hydrogen atom.
-
Solvent: An appropriate solvent that dissolves all components and is generally inert to the reaction conditions.
-
Light Source: A source of visible light, typically blue LEDs, to excite the photocatalyst.
-
Additives (Optional): Bases or other additives may be included to optimize reaction efficiency and selectivity.
Q3: How do I choose the right photocatalyst for my reaction?
A: The choice of photocatalyst is critical and depends on the substrate and reaction conditions. Key factors to consider are the catalyst's redox potentials in its excited state and its triplet energy. The catalyst must be sufficiently oxidizing in its excited state to abstract a hydrogen atom from the substrate. Common choices include iridium-based complexes like [Ir(dtbbpy)(ppy)2]PF6 and organic photocatalysts. Screening a panel of catalysts with varying photophysical properties is often the most effective approach to identify the optimal one for a new transformation.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Low or no conversion is a common issue that can stem from several factors. The following decision tree can help diagnose the problem:
Troubleshooting Low Conversion
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Concentration: Ensure all reagents, especially the photocatalyst and HAT agent, are pure and used at the correct concentrations. Titrate new batches of reagents if necessary.
-
Optimize Light Source and Reaction Setup: The light source should emit at a wavelength that overlaps with the absorption maximum of the photocatalyst. Ensure the reaction vessel is positioned to receive uniform and sufficient irradiation. The use of a dedicated photoreactor with controlled temperature and light intensity is recommended.
-
Degassing is Crucial: Molecular oxygen is an efficient quencher of triplet excited states, which can significantly inhibit the reaction. Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for a sufficient period before and during the reaction.
-
Investigate Potential Quenching Pathways: The reaction may be stalled by quenching of the excited photocatalyst by the substrate, product, or additives. Luminescence quenching studies can help identify culprit species. If a substrate or product is quenching the catalyst, consider using a different catalyst or modifying the reaction conditions (e.g., concentration, solvent).
Problem 2: Poor Diastereoselectivity (Low d.r.)
Achieving high diastereoselectivity is often the primary goal of methine epimerization.
Factors Influencing Diastereoselectivity:
-
Thermodynamic Control: In many cases, the diastereomeric ratio (d.r.) reflects the thermodynamic equilibrium between the two epimers. If the desired epimer is not the thermodynamic product, this method may not be suitable.
-
Hydrogen Atom Donor: The nature and concentration of the hydrogen atom donor can influence the selectivity of the hydrogen atom donation step. Screening different thiols or other HAT agents is recommended.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states involved in the hydrogen atom donation step, thereby affecting the diastereoselectivity. A screen of different solvents should be performed.
-
Additives: The presence of additives like bases can alter the reaction environment and potentially influence the selectivity.
Problem 3: Substrate or Product Degradation
Degradation of the starting material or the desired product can lead to low yields and complex reaction mixtures.
Potential Causes and Solutions:
-
Overly Reactive Photocatalyst: A photocatalyst with a very high excited-state redox potential may lead to undesired side reactions, such as single-electron transfer (SET) followed by decomposition. Consider using a milder photocatalyst.
-
Instability of Radical Intermediates: The carbon-centered radical intermediate may undergo undesired reactions other than hydrogen atom abstraction. Lowering the reaction temperature may help to suppress these pathways.
-
Photodegradation: The substrate or product may be sensitive to the light source. A UV-cutoff filter can be used if the photocatalyst absorbs in the visible region while the sensitive components absorb in the UV. Running a control experiment without the photocatalyst can confirm light-induced degradation.
III. Experimental Protocols
This section provides standardized protocols for key aspects of photoredox-mediated methine epimerization.
Protocol 1: General Procedure for a Test Reaction
This protocol provides a starting point for exploring the epimerization of a new substrate.
-
Preparation: In a clean, dry vial equipped with a magnetic stir bar, add the substrate (1.0 equiv.), the photocatalyst (e.g., [Ir(dtbbpy)(ppy)2]PF6, 1-2 mol%), and the HAT agent (e.g., triisopropylsilanethiol, 10-20 mol%).
-
Solvent Addition and Degassing: Add the chosen solvent (e.g., acetonitrile, to a concentration of 0.1 M) and seal the vial. Degas the reaction mixture thoroughly using your preferred method (e.g., sparging with argon for 20 minutes).
-
Irradiation: Place the vial in a photoreactor equipped with a cooling fan and a blue LED light source (e.g., Kessil lamp). Ensure consistent stirring throughout the reaction.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as HPLC, GC, or NMR to determine the ratio of epimers.
-
Workup: Once the reaction has reached completion or equilibrium, quench the reaction (if necessary), and perform a standard aqueous workup followed by purification (e.g., column chromatography).
Protocol 2: Catalyst and Solvent Screening
A systematic screening of catalysts and solvents is often necessary to optimize a new epimerization reaction.
Screening Table Example:
| Entry | Photocatalyst (mol%) | Solvent | d.r. (A:B) | Conversion (%) |
| 1 | Ir(ppy)3 (1) | CH3CN | 2:1 | 45 |
| 2 | Ru(bpy)3Cl2 (1) | CH3CN | 1.5:1 | 30 |
| 3 | [Ir(dtbbpy)(ppy)2]PF6 (1) | CH3CN | 5:1 | 80 |
| 4 | [Ir(dtbbpy)(ppy)2]PF6 (1) | Dioxane | 8:1 | 95 |
| 5 | [Ir(dtbbpy)(ppy)2]PF6 (1) | Toluene | 3:1 | 60 |
This data allows for the rapid identification of promising conditions for further optimization. High-throughput experimentation (HTE) platforms can significantly accelerate this process.
IV. Mechanistic Overview
A clear understanding of the reaction mechanism is essential for rational troubleshooting and optimization.
Proposed Mechanistic Cycle
The reaction is initiated by the excitation of the photocatalyst (PC) with visible light to its excited state (PC*). In a subsequent step, the excited photocatalyst abstracts a hydrogen atom from the substrate, generating a substrate radical and the reduced form of the photocatalyst. The achiral radical intermediate can then be protonated by the hydrogen atom donor (RSH) from either face, leading to the formation of both epimers. The system typically evolves to a thermodynamic equilibrium between the two epimers.
V. References
-
Wang, K. J. (2021). Development and optimization of photoredox-mediated methine epimerization. DSpace@MIT. --INVALID-LINK--
-
Wang, K. J. (2021). Development and optimization of photoredox-mediated methine epimerization. DSpace@MIT. --INVALID-LINK--
-
Wendlandt, A. E. (2021). Development and optimization of photoredox-mediated methine epimerization. DSpace@MIT. --INVALID-LINK--
-
Sigma-Aldrich. Photoredox Catalysis Desk Reference and User's Guide. --INVALID-LINK--
-
HepatoChem. Photochemical Reactor Setup. --INVALID-LINK--
-
Garlets, Z. J., Nguyen, J. D., & Stephenson, C. R. J. (2014). The Development of Visible-Light Photoredox Catalysis in Flow. Israel Journal of Chemistry, 54(4), 351–360. --INVALID-LINK--
-
Garlets, Z. J., Nguyen, J. D., & Stephenson, C. R. J. (2014). The Development of Visible-Light-Mediated Photoredox Flow Chemistry. Israel Journal of Chemistry, 54(4), 351–360. --INVALID-LINK--
-
Chen, E. Y., & Schindler, C. S. (2020). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 142(12), 5569–5574. --INVALID-LINK--
-
HepatoChem. Photoredox Setup. --INVALID-LINK--
-
ResearchGate. Possible degradation pathways for photocatalytic CPX degradation. --INVALID-LINK--
-
Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926. --INVALID-LINK--
-
ResearchGate. Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. --INVALID-LINK--
-
Royal Society of Chemistry. Enhanced visible light photocatalytic degradation of chlortetracycline over montmorillonite/g-C3N4 composite: kinetic insights, degradation pathways and ecotoxicity evaluation. --INVALID-LINK--
-
Chen, E. Y., & Schindler, C. S. (2020). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 142(12), 5569–5574. --INVALID-LINK--
-
Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(50), 9197–9201. --INVALID-LINK--
-
Benchchem. Assessing Epimerization Levels: A Comparative Guide to BTFFH and Other Coupling Reagents. --INVALID-LINK--
-
Romero, N. A., & Nicewicz, D. A. (2016). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 116(17), 10075–10166. --INVALID-LINK--
-
ResearchGate. Photoredox catalysis by the photocatalyst. --INVALID-LINK--
-
Zhang, Z., & Li, Y. (2021). Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. The Journal of Physical Chemistry C, 125(1), 937–943. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. --INVALID-LINK--
-
Walsh Medical Media. Optimizing Medicinal Chemistry with Photoredox Cross-Coupling Innovations. --INVALID-LINK--
-
ACS Publications. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. --INVALID-LINK--
-
ResearchGate. Oxidative and reductive quenching cycles within photoredox catalysis. --INVALID-LINK--
-
Macmillan Group. Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. --INVALID-LINK--
-
National Institutes of Health. Using Lifetime and Quenching Rate Constant to Determine Optimal Quencher Concentration. --INVALID-LINK--
-
ResearchGate. Oxidative and reducing quenching cycle typical for a photoredox catalyst. --INVALID-LINK--
-
Macmillan Group. Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. --INVALID-LINK--
-
National Institutes of Health. Photoredox Catalysis in Organic Chemistry. --INVALID-LINK--
-
National Institutes of Health. Greenness assessment of microextraction techniques in therapeutic drug monitoring. --INVALID-LINK--
-
Tetrahedron. Solvent effect on the sensitized photooxygenation of cyclic and acyclic α-diimines. --INVALID-LINK--
-
Semantic Scholar. Solvent effect on the sensitized photooxygenation of cyclic and acyclic α-diimines. --INVALID-LINK--
-
Thieme Chemistry. *Monitoring Solid
Validation & Comparative
A Guide to the Structural Validation of 6-Methylchromone-2-carboxylic acid Using Spectroscopic Methods
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed, multi-faceted approach to the structural validation of 6-Methylchromone-2-carboxylic acid, a key intermediate in pharmaceutical and materials science.[1] We will move beyond a simple presentation of data, focusing instead on the logical framework of spectroscopic interpretation. By integrating ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers aiming to confirm the molecular structure of synthetic compounds with a high degree of confidence. Each step is explained from a mechanistic perspective, ensuring the process is not only followed but understood.
Introduction and Proposed Molecular Structure
This compound is a derivative of the chromone scaffold, a class of compounds also known as 1,4-benzopyrones.[2][3] Its rigid, planar structure and versatile functional groups—a carboxylic acid and a methyl-substituted aromatic ring—make it a valuable building block in the synthesis of bioactive molecules and functional dyes.[1] Given its role as a precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent research and development.
Initial Compound Data:
Caption: Proposed structure of this compound.
The Validation Workflow: A Convergent Approach
Structural validation is a process of elimination and confirmation. We hypothesize a structure and then test whether the experimental data is consistent with that hypothesis. A robust validation workflow uses multiple, independent techniques to minimize ambiguity.
Caption: Workflow for spectroscopic structural validation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Rationale
¹H NMR spectroscopy provides the most detailed map of the proton environments in a molecule. By analyzing chemical shifts (δ), splitting patterns (multiplicity), and integration values, we can deduce the number of distinct proton types, their electronic environments, and their proximity to neighboring protons. For the proposed structure, we expect to see signals corresponding to the aromatic protons, a unique vinylic proton on the chromone ring, the methyl group protons, and the acidic proton of the carboxylic acid.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., Methanol-d₄, MeOD, or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., MeOD at δ 3.31 ppm).
Data Interpretation and Discussion
The experimental ¹H NMR data obtained for a synthesized sample of 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid in MeOD is presented below.[5] The acidic proton from the carboxylic acid (–COOH) typically undergoes rapid exchange with deuterated methanol and is often not observed as a distinct peak, which is consistent with this dataset.
Caption: Proton assignments for this compound.
Table 1: ¹H NMR Data and Signal Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| 7.92 | d | 2.3 | 1H | H5 | This proton is ortho to the electron-withdrawing carbonyl group (C4) and shows only a small coupling to H7 (meta-coupling), consistent with its position. |
| 7.68 | dd | J₁ = 8.7, J₂ = 2.3 | 1H | H7 | This proton is coupled to both H8 (ortho-coupling, large J) and H5 (meta-coupling, small J), resulting in a doublet of doublets. |
| 7.58 | d | 8.6 | 1H | H8 | This proton shows a large ortho-coupling to H7, appearing as a simple doublet. |
| 7.02 | s | - | 1H | H3 | This vinylic proton on the pyrone ring is isolated, having no adjacent protons, and thus appears as a sharp singlet. This is a key diagnostic signal. |
| 2.48 | s | - | 3H | -CH₃ | The methyl group protons are not coupled to any other protons and appear as a singlet in the expected aliphatic region. |
The observed data aligns perfectly with the proposed structure. The distinct splitting patterns of the aromatic protons (H5, H7, H8) confirm the 1,2,4-substitution pattern on the benzene ring, and the singlet at 7.02 ppm is characteristic of the H3 proton in a chromone-2-substituted system.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle & Rationale
¹³C NMR spectroscopy maps the carbon framework of the molecule. Each chemically unique carbon atom produces a distinct signal. The chemical shift of each signal provides insight into the carbon's hybridization (sp³, sp², sp) and its electronic environment (e.g., attachment to electronegative atoms). For this molecule, we expect 11 distinct signals, corresponding to the two carbonyl carbons (ketone and carboxylic acid), the aromatic and vinylic carbons, and the aliphatic methyl carbon.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation and standard corrections.
Data Interpretation and Discussion
The experimental ¹³C NMR data is presented below.[5]
Table 2: ¹³C NMR Data and Signal Assignments
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 180.8 | C4 (Ketone C=O) | Carbonyl carbons are highly deshielded; this shift is typical for a ketone conjugated with an aromatic system. |
| 163.0 | COOH | The carboxylic acid carbonyl carbon appears at a slightly lower chemical shift than the ketone. |
| 156.0 | C2 | This carbon is attached to the ring oxygen and is part of a conjugated system, leading to a downfield shift. |
| 155.1 | C8a | A quaternary aromatic carbon attached to the heterocyclic oxygen atom. |
| 137.8 | C7 | Aromatic CH carbon. |
| 137.7 | C6 | Aromatic quaternary carbon attached to the methyl group. |
| 125.5 | C5 | Aromatic CH carbon, ortho to the ketone. |
| 125.0 | C4a | A quaternary aromatic carbon at the ring junction. |
| 119.8 | C8 | Aromatic CH carbon. |
| 114.6 | C3 | Vinylic CH carbon. |
| 21.0 | -CH₃ | Aliphatic methyl carbon, appearing in the expected upfield region. |
The observation of all 11 expected carbon signals, with chemical shifts corresponding to their respective functional environments, provides strong evidence for the proposed carbon skeleton. The downfield shifts confirm the presence of two distinct carbonyl groups and the oxygen-substituted aromatic carbons.
Infrared (IR) Spectroscopy
Principle & Rationale
IR spectroscopy identifies the functional groups within a molecule by detecting the vibrational frequencies of its bonds. Specific bonds absorb infrared radiation at characteristic wavenumbers. For this compound, the key diagnostic absorptions will be from the carboxylic acid O-H group, the two distinct C=O groups (ketone and acid), and the C=C bonds of the aromatic ring.
Experimental Protocol
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Analyze the sample using an FTIR spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Data Interpretation
While an experimental spectrum was not sourced, the expected vibrational frequencies for the key functional groups can be reliably predicted based on established principles.[6][7]
Table 3: Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6] |
| ~1760 - 1710 | C=O stretch | Carboxylic Acid | The carbonyl of the carboxylic acid is expected in this region. |
| ~1680 - 1650 | C=O stretch | Ketone (Chromone) | The ketone carbonyl, being conjugated with the aromatic ring and the double bond, will absorb at a lower frequency than a simple ketone. |
| ~1600 - 1450 | C=C stretch | Aromatic Ring | Multiple sharp to medium bands are expected, corresponding to the vibrations of the benzene and pyrone rings. |
| ~1320 - 1210 | C-O stretch | Carboxylic Acid / Ether | A strong band corresponding to the C-O single bond stretching.[7] |
| ~950 - 910 | O-H bend | Carboxylic Acid | A broad out-of-plane bend, also characteristic of a carboxylic acid dimer.[6] |
The combined presence of a very broad O-H stretch and two distinct C=O stretches would provide definitive evidence for the carboxylic acid and chromone ketone functionalities.
Mass Spectrometry (MS)
Principle & Rationale
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition: Acquire the spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Expected Data Interpretation
The molecular formula C₁₁H₈O₄ gives a monoisotopic mass of 204.0423 Da.
Table 4: Expected Mass Spectrometry Peaks
| Expected m/z | Ion | Rationale |
| 204.0423 | [M]⁺˙ | The molecular ion peak (in EI) or the base molecule's mass. |
| 205.0495 | [M+H]⁺ | The protonated molecule, expected as the primary ion in positive-mode ESI.[8] |
| 203.0350 | [M-H]⁻ | The deprotonated molecule, expected as the primary ion in negative-mode ESI.[8] |
| 187.0395 | [M+H-H₂O]⁺ | A common fragmentation pathway involving the loss of water from the carboxylic acid group.[9] |
| 159.0497 | [M+H-HCOOH]⁺ | Loss of the formic acid moiety (46 Da) is another plausible fragmentation. |
Confirmation of the molecular ion's m/z value by HRMS would validate the molecular formula. The fragmentation pattern would further support the presence of the carboxylic acid group.
Comparative Analysis: Ruling Out Isomers
To demonstrate the power of this integrated approach, let's consider a plausible isomer: 6-Methylchromone-3-carboxylic acid . How would the spectroscopic data differ?
-
¹H NMR: The most dramatic difference would be for the proton at position 2 (H2). In this isomer, H2 would be adjacent to the carbonyl group at C4 and would likely appear as a singlet at a significantly different chemical shift. Crucially, the signal for the proton on the pyrone ring would be absent, while the H5, H7, and H8 signals would remain similar. The experimental data shows a clear singlet at 7.02 ppm (H3) and no other isolated vinylic protons, which decisively rules out the 3-carboxylic acid isomer.
-
¹³C NMR: The chemical shifts of the pyrone ring carbons (C2, C3, C4) would be substantially different due to the change in substituent position.
Conclusion
The collective spectroscopic evidence provides a self-validating and unambiguous confirmation of the structure of this compound.
-
¹H and ¹³C NMR data precisely map the proton and carbon skeletons, confirming the substitution pattern and the presence of all key structural elements.[5]
-
IR Spectroscopy principles predict characteristic absorptions for the carboxylic acid and ketone functional groups, which are essential components of the molecule.[6][7]
-
Mass Spectrometry is expected to confirm the exact molecular weight and, therefore, the molecular formula of C₁₁H₈O₄.[8]
The congruence across these independent analytical techniques allows us to assert with high confidence that the synthesized compound is indeed this compound. This validated structure can now be reliably used in further scientific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 5006-44-0 [chemicalbook.com]
- 3. This compound 98 5006-44-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. PubChemLite - this compound (C11H8O4) [pubchemlite.lcsb.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Synthesis of Chromone-2-Carboxylic Acids: A Comparative Analysis
Welcome to a comprehensive guide designed for chemists in the pharmaceutical and materials science sectors. Chromone-2-carboxylic acids are not merely synthetic intermediates; they are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Their rigid bicyclic structure is considered a "privileged scaffold" because it can serve as a high-affinity ligand for a diverse range of biological targets, including kinases and benzodiazepine receptors.[2]
The efficacy of any drug discovery program hinges on the efficient and scalable synthesis of its core building blocks. The choice of synthetic route can dramatically impact yield, purity, cost, and the time from lab-scale synthesis to pilot-plant production. This guide provides an in-depth, comparative analysis of the principal synthetic routes to chromone-2-carboxylic acids, moving beyond a simple recitation of steps to explore the underlying chemical principles and practical considerations that govern success in the lab.
The Dominant Strategy: Base-Catalyzed Condensation of 2'-Hydroxyacetophenones
The most prevalent and arguably most direct route to chromone-2-carboxylic acids involves the condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, typically diethyl oxalate. This method is a variation of the Claisen condensation and is favored for its reliability and high yields.[2][4]
The Underlying Mechanism: A Tale of Two Steps
The reaction proceeds via a two-stage, one-pot process. Understanding this mechanism is critical for troubleshooting and optimization.
-
Step 1: The Claisen Condensation. A strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt), deprotonates the α-carbon of the 2'-hydroxyacetophenone. This is the causal event, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The choice of base is crucial; it must be strong enough to generate the enolate but not so harsh as to promote significant side reactions. The resulting intermediate undergoes elimination of an ethoxide ion to form a 1,3-dicarbonyl intermediate (a β-ketoester).
-
Step 2: Acid-Catalyzed Cyclization (Dehydration). The addition of a strong acid, such as hydrochloric acid (HCl), serves two purposes. First, it protonates the intermediates. Second, and more importantly, it catalyzes an intramolecular nucleophilic attack from the phenolic hydroxyl group onto the ketone carbonyl. This is followed by a dehydration step, which eliminates a molecule of water to form the thermodynamically stable, aromatic pyrone ring of the chromone system. The final step is the hydrolysis of the remaining ethyl ester to the desired carboxylic acid.
Mandatory Visualization: Claisen-Type Condensation Workflow
Caption: Workflow for the synthesis of chromone-2-carboxylic acids via Claisen-type condensation.
The Modern Imperative: Microwave-Assisted Synthesis
Conventional heating often requires prolonged reaction times, which can lead to byproduct formation and degradation of sensitive substrates. Microwave (MW) irradiation has emerged as a transformative technology in this field.[5] By directly and efficiently coupling with the polar molecules in the reaction mixture, microwave heating dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and significantly improved yields.[6]
A study on the synthesis of 6-bromochromone-2-carboxylic acid demonstrated an improvement in yield to 87% using an optimized microwave-assisted protocol.[7][8] This approach is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and minimizing waste.[6][9]
Experimental Protocol: MW-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid[7][10]
Objective: To synthesize 6-bromochromone-2-carboxylic acid from 5'-bromo-2'-hydroxyacetophenone.
Reagents:
-
5'-bromo-2'-hydroxyacetophenone (1.0 eq)
-
Diethyl oxalate (2.0 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq)
-
Absolute ethanol (solvent)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol within a microwave-safe vessel, add 5'-bromo-2'-hydroxyacetophenone.
-
Condensation: Add diethyl oxalate to the mixture. Seal the vessel.
-
Microwave Irradiation (Step 1): Place the vessel in a dedicated single-mode microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The choice of temperature and time is a result of optimization; this condition provides sufficient energy for the condensation without significant byproduct formation.
-
Cyclization (Step 2): After cooling the vessel, carefully add concentrated HCl.
-
Microwave Irradiation (Step 2): Reseal the vessel and irradiate at 100°C for an additional 10 minutes. This second heating phase drives the cyclization and hydrolysis.
-
Work-up and Isolation: Allow the reaction to cool to room temperature. The resulting precipitate is the crude product. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid with >85% yield. This high purity often negates the need for tedious column chromatography.[7][8]
Alternative Pathways: Classic Name Reactions
While the direct condensation method is highly effective, a comprehensive understanding requires familiarity with other classical routes that form the chromone core. These are often more general and may not be the most direct path to the 2-carboxylic acid derivative but are foundational in chromone chemistry.
The Baker-Venkataraman Rearrangement
This reaction is a cornerstone of chromone and flavone synthesis.[10][11] It involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone.[12][13] This diketone is the key intermediate which then undergoes acid-catalyzed cyclization to form the chromone ring.[13]
-
Mechanism: A base abstracts a proton from the α-carbon of the ketone, forming an enolate. This enolate then performs an intramolecular attack on the ester carbonyl, leading to an O→C acyl transfer.[11][12]
-
Applicability: While powerful for general chromone synthesis, it is a two-step process (rearrangement, then cyclization) and is less direct for synthesizing the 2-carboxylic acid target compared to the one-pot Claisen-type condensation with diethyl oxalate.
The Kostanecki-Robinson Reaction
This method synthesizes chromones by acylating an O-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization.[14]
-
Mechanism: The reaction is believed to proceed through initial O-acylation of the phenolic hydroxyl group, followed by base-catalyzed intramolecular aldol condensation and subsequent dehydration to form the chromone ring.[14][15]
-
Applicability: This reaction is excellent for producing 2-alkyl or 2-aryl substituted chromones.[16] However, it is not the standard choice for introducing a carboxylic acid group at the C2 position, as it relies on an acid anhydride corresponding to the desired C2 substituent.
The Ruhemann Reaction
This method is historically significant and was widely used for the synthesis of chromone-2-carboxylic acids.[1][17] It involves the reaction of phenols with acetylenedicarboxylic acid or its esters under basic conditions. The intermediate formed is then cyclized using a strong acid like H₂SO₄ or polyphosphoric acid.[1][17]
-
Causality: The reaction leverages the high reactivity of the acetylenic ester. The phenoxide ion acts as a nucleophile, adding to one of the triple bond carbons (Michael addition). Tautomerization and subsequent acid-catalyzed cyclization yield the final product.
-
Applicability: While effective, this route often requires harsher conditions and less readily available starting materials (acetylenic esters) compared to the more modern and optimized Claisen-type condensation methods.
Comparative Analysis of Synthesis Routes
To facilitate an objective evaluation, the key parameters of these synthetic strategies are summarized below. This data-driven comparison is essential for selecting the optimal route based on laboratory capabilities, target scale, and economic constraints.
| Parameter | Claisen-Type Condensation (MW-Assisted) | Baker-Venkataraman Rearrangement | Kostanecki-Robinson Reaction | Ruhemann Reaction |
| Primary Target | Chromone-2-carboxylic acids | General Chromones & Flavones | 2-Alkyl/Aryl Chromones | Chromone-2-carboxylic acids |
| Key Reagents | 2'-Hydroxyacetophenones, Diethyl oxalate, NaOEt, HCl | 2-Acyloxyacetophenones, Strong Base (e.g., KOH) | O-Hydroxyaryl ketones, Acid Anhydride, Na-salt of acid | Phenols, Acetylenedicarboxylic esters, Base, Strong Acid |
| Reaction Time | 15-30 minutes [7] | Hours to days | Hours | Hours |
| Typical Yields | Excellent (54-93%) [7][8][18] | Good to Excellent | Moderate to Good | Moderate |
| Conditions | High temperature (MW), Sealed vessel | Often requires pyridine, harsh base | High temperature | Harsh acidic conditions for cyclization |
| Advantages | Extremely fast, high yields, high purity, scalable, one-pot [7][8] | Well-established, reliable for 1,3-diketone synthesis | Good for 2-alkyl/aryl substitution | Direct route from phenols |
| Limitations | Requires dedicated microwave equipment | Indirect for 2-carboxylic acids, multi-step process | Not suitable for 2-carboxylic acids | Harsher conditions, less common starting materials |
| Green Chemistry | Excellent (low energy, short time) [5][6] | Poor (long heating times, use of pyridine) | Poor (high temperatures, long times) | Poor (use of strong acids like PPA) |
Conclusion and Strategic Recommendations
For the modern researcher focused on the efficient, rapid, and high-yield synthesis of chromone-2-carboxylic acids, the microwave-assisted Claisen-type condensation of a 2'-hydroxyacetophenone with diethyl oxalate is the unequivocally superior method. [7][8][18] Its primary advantages are speed, high yield, and operational simplicity, which collectively accelerate the drug discovery pipeline. The resulting products are often of high purity, minimizing the need for extensive chromatographic purification, which is a significant bottleneck in scaling up syntheses.[8]
While the classic Baker-Venkataraman and Kostanecki-Robinson reactions are foundational to understanding chromone chemistry, they are not the most direct or efficient routes for this specific target class. The Ruhemann reaction, though historically relevant, has been largely superseded by the more versatile and higher-yielding condensation methods.
Ultimately, the choice of synthesis is a strategic decision. For diversity-oriented library synthesis and lead optimization where speed and efficiency are paramount, the microwave-assisted approach is the gold standard. It provides a robust and reliable platform to generate a wide array of chromone-2-carboxylic acid derivatives for biological screening.
References
- 1. ijrar.org [ijrar.org]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. 775. Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to 6-Methylchromone-2-carboxylic Acid and Other Chromone Derivatives in Biological Assays
For researchers, scientists, and professionals in drug development, the chromone scaffold represents a privileged structure in medicinal chemistry. Its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make it a focal point of innovative therapeutic design.[1] This guide provides an in-depth, objective comparison of 6-Methylchromone-2-carboxylic acid against other notable chromone derivatives, supported by experimental data from various biological assays. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Chromone Scaffold: A Foundation for Diverse Biological Activity
The chromone core, a benzopyran-4-one structure, is a common motif in a vast array of naturally occurring and synthetic compounds with significant pharmacological potential. The biological efficacy of these derivatives is profoundly influenced by the nature, quantity, and placement of substituents on the chromone ring.[2] This structure-activity relationship (SAR) is a central theme in the development of potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the performance of this compound and other chromone derivatives in key biological assays. It is important to note that while direct head-to-head comparative studies are limited, this guide synthesizes data from multiple sources to provide a comprehensive perspective.
Anticancer Activity
Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3] The primary mechanism often involves the induction of apoptosis and cell cycle arrest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]
Table 1: Comparative Anticancer Activity of Chromone Derivatives (IC50, µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | ~0.82 µg/mL (~3.9 µM)* | [5] |
| Chromone-2-phenylcarboxamide Derivative | MCF-7 (Breast Cancer) | 29.5 | [6] |
| Chromone-2-phenylcarboxamide Derivative | Ishikawa (Endometrial Cancer) | 25.7 | [6] |
| Substituted chromone-2-carboxamide (MG-KKR-5-140A) | MDA-MB-231 (Breast Cancer) | 0.82 µg/mL (~ variable µM) | [3] |
| Copper(II) complex with chromone-2-carboxylic acid | Hep G2 (Liver Cancer) | Growth suppression at 10⁻⁵ M | [7] |
*Note: The IC50 value for a similar sounding derivative, N-(3,4-dihydroisoquinolin-2-(1H0-yl)-6-methyl-4-oxo-4H-1-benzopyran-2-carboxmaide, was reported in µg/mL and has been converted to µM for a tentative comparison. Direct IC50 data for this compound in this specific assay was not available in the reviewed literature.
Anti-inflammatory Activity
The anti-inflammatory properties of chromone derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[8][9]
Table 2: Comparative Anti-inflammatory Activity of Chromone Derivatives
| Compound/Derivative | Assay | Target | IC50 / EC50 | Reference |
| This compound | General Anti-inflammatory | Modulates inflammatory pathways | Data not available | [10] |
| Chromone-3-carboxylic acid | MAO-B Inhibition | MAO-B | Potent Inhibitor | [11] |
| Chromone-2-carboxylic acid | MAO-A/B Inhibition | MAO-A/B | Inactive | [11] |
| 2-Styrylchromone (catechol substituted) | COX-1 & 5-LOX Inhibition | COX-1 & 5-LOX | Dual Inhibitor | [12] |
| Chromone carboxamide derivative (5-9) | NO Production in RAW264.7 cells | iNOS | 5.33 ± 0.57 µM | [9] |
Antimicrobial Activity
Chromone derivatives have also been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[10][13] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Table 3: Comparative Antimicrobial Activity of Chromone Derivatives (MIC, µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Vibrio parahaemolyticus, Vibrio harveyi | Not specified, but used in study | [13] |
| Chromone-2-carboxylic acid | Candida species | >100 | [14] |
| Chromone-3-carboxylic acid | Candida species | >100 | [14] |
| Chromone-3-carbonitrile | Candida albicans | 10 | [14] |
| Retro Chromone Carboxamides | Pseudomonas aeruginosa (biofilm) | Inhibition ≥ 50% at 50 µM | [15] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays mentioned.
MTT Assay for Anticancer Activity
The MTT assay is a cornerstone for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
COX Inhibition Assay for Anti-inflammatory Activity
This assay evaluates the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
Protocol:
-
Enzyme Preparation: Prepare a reaction mixture containing human recombinant COX-1 or COX-2 enzyme in a suitable buffer.
-
Compound Incubation: Add the chromone derivatives at various concentrations to the enzyme mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the chromone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanistic Insights and Signaling Pathways
The biological effects of chromone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Mechanism: Induction of Apoptosis
Many chromone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through various signaling cascades, including the activation of caspases and modulation of the Bcl-2 family of proteins.
Caption: Proposed pathway of chromone-induced apoptosis.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Some chromone derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jmpas.com [jmpas.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound | 5006-44-0 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Comparative Analysis of 6-Nitroindoline-2-carboxylic Acid and Its Structural Analogs
Introduction
6-Nitroindoline-2-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its rigid indoline scaffold, adorned with a strategically placed nitro group and a versatile carboxylic acid handle, renders it a valuable precursor for the synthesis of complex therapeutic agents, including potent antitumor antibiotics like CC-1065 and duocarmycin analogs. The electronic and structural nuances imparted by the nitro substituent profoundly influence the molecule's reactivity, biological activity, and, critically, its spectroscopic signature.
This in-depth guide provides a comprehensive spectroscopic comparison of 6-Nitroindoline-2-carboxylic acid with its key structural analogs. By examining their characteristic fingerprints across a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible & Fluorescence Spectroscopy—we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to unambiguously identify, characterize, and leverage these molecules in their synthetic and biological endeavors. Our analysis is grounded in a combination of expected spectral characteristics derived from fundamental principles and available experimental data for closely related compounds, ensuring a blend of theoretical understanding and practical, field-proven insights.
The Core Molecule: 6-Nitroindoline-2-carboxylic Acid
The structure of 6-Nitroindoline-2-carboxylic acid, featuring a nitro group at the 6-position of the indoline ring system, dictates its unique spectroscopic properties. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the aromatic ring, leading to characteristic shifts in NMR and alterations in UV-Vis absorption compared to its parent molecule, indoline-2-carboxylic acid.
Comparative Spectroscopic Analysis
A thorough understanding of a molecule's spectroscopic properties is paramount for its unambiguous identification and quality control in synthetic processes. This section details the expected and observed spectroscopic characteristics of 6-Nitroindoline-2-carboxylic acid and its analogs. While specific experimental spectra for 6-Nitroindoline-2-carboxylic acid are not widely available in public domains, the following data is a synthesis of predicted values based on its structure and experimental data from its close relatives.[1][2][3][4][5]
Analogs Under Comparison:
For a robust comparative analysis, we will be examining the following key analogs alongside 6-Nitroindoline-2-carboxylic acid:
-
Indoline-2-carboxylic acid: The parent molecule, providing a baseline for understanding the influence of the nitro group.
-
Indole-2-carboxylic acid: The aromatic counterpart, highlighting the impact of the saturated five-membered ring in the indoline structure.
-
Positional Isomers (4-, 5-, and 7-Nitroindoline-2-carboxylic acid): These isomers are common byproducts in the synthesis of the 6-nitro derivative and serve to illustrate the effect of the nitro group's position on the spectroscopic output.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Nitroindoline-2-carboxylic acid is expected to exhibit distinct signals for the aromatic, aliphatic, and acidic protons. The electron-withdrawing nitro group at the 6-position will deshield the aromatic protons, causing them to resonate at a lower field compared to indoline-2-carboxylic acid.[2][4]
Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:
| Proton | 6-Nitroindoline-2-carboxylic acid (Expected)[7] | Indoline-2-carboxylic acid (Experimental)[2] | Indole-2-carboxylic acid (Experimental)[8] | Key Differentiating Features |
| Aromatic-H | ~7.0 - 8.5 | ~6.5 - 7.5 | 7.08 - 7.67 | Downfield shift of aromatic protons in the 6-nitro analog due to the -NO₂ group's deshielding effect. |
| Aliphatic-H | ~3.0 - 4.5 | ~3.0 - 4.5 | N/A | Presence of aliphatic protons confirms the indoline structure. |
| NH | ~5.0 - 6.0 (broad) | ~3.5 - 4.5 (broad) | ~11.8 (broad) | The NH proton in the indole analog is significantly downfield due to its involvement in the aromatic system. |
| COOH | >10 (broad) | >10 (broad) | ~13.0 (broad) | The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.[9] |
Note: The chemical shifts are highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbons attached to or near the nitro group will experience a significant downfield shift. The carbonyl carbon of the carboxylic acid is also a key diagnostic signal.
Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:
| Carbon | 6-Nitroindoline-2-carboxylic acid (Expected)[4] | Indoline-2-carboxylic acid (Experimental)[10] | Indole-2-carboxylic acid (Experimental)[4] | Key Differentiating Features |
| Aromatic-C | ~110 - 150 | ~110 - 150 | 108 - 137 | The carbon bearing the nitro group (C6) will be significantly downfield shifted. |
| Aliphatic-C | ~30 - 60 | ~30 - 60 | N/A | Presence of aliphatic carbons is characteristic of the indoline ring. |
| Carbonyl-C | ~170 - 180 | ~170 - 180 | ~164 | The carbonyl carbon chemical shift can vary slightly based on the electronic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Nitroindoline-2-carboxylic acid will be characterized by the stretching vibrations of the O-H, N-H, C=O, and N-O bonds.
Expected IR Absorption Frequencies (cm⁻¹):
| Functional Group | 6-Nitroindoline-2-carboxylic acid (Expected)[3][4] | Indoline-2-carboxylic acid (Expected)[4] | Key Differentiating Features |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | 2500 - 3300 (broad) | A very broad absorption characteristic of hydrogen-bonded carboxylic acids.[11] |
| N-H (Indoline) | 3300 - 3400 (medium) | 3300 - 3400 (medium) | A sharp to medium intensity peak. |
| C=O (Carboxylic Acid) | 1700 - 1725 (strong) | 1700 - 1725 (strong) | A strong, sharp absorption. |
| N-O (Nitro Group) | ~1500-1550 (asymmetric) & ~1300-1350 (symmetric) | N/A | The presence of two strong bands in these regions is a clear indication of the nitro group. |
The most significant difference in the IR spectrum of 6-Nitroindoline-2-carboxylic acid compared to its parent analog is the appearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Nitroindoline-2-carboxylic acid, electrospray ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrometric Data (ESI):
| Ion | 6-Nitroindoline-2-carboxylic acid (Expected)[6][12] | Indoline-2-carboxylic acid (Experimental)[2] | Key Differentiating Features |
| Molecular Ion [M-H]⁻ | m/z 207 | m/z 162 | The molecular ion peak directly confirms the molecular weight of the compound. |
| Key Fragments | Loss of CO₂ (-44), Loss of NO₂ (-46) | Loss of COOH (-45) | The fragmentation pattern, particularly the loss of the nitro group, is a key identifier for the nitro-substituted analogs.[13] |
High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition of the molecule.
UV-Visible & Fluorescence Spectroscopy
UV-Visible Spectroscopy
The UV-Visible absorption spectrum is sensitive to the electronic structure of a molecule. The presence of the nitro group, a strong chromophore, in 6-Nitroindoline-2-carboxylic acid is expected to cause a bathochromic (red) shift in the absorption maxima compared to indoline-2-carboxylic acid. A study on nitroindole isomers showed that 6-nitroindole has two absorption maxima in the near-UV range.[14]
Expected UV-Visible Absorption Maxima (λmax):
| Compound | λmax (nm) | Comments |
| 6-Nitroindoline-2-carboxylic acid | Expected ~350 nm[7] | The exact λmax will be solvent-dependent. |
| Indoline-2-carboxylic acid | ~245 nm, ~290 nm[1] | Exhibits two distinct absorption bands. |
| 6-Nitroindole | Two maxima in the 300-400 nm range[14] | Provides a good estimate for the chromophore of the target molecule. |
Fluorescence Spectroscopy
While many indoline derivatives are fluorescent, the presence of a nitro group often leads to fluorescence quenching.[1] However, some nitroindoline derivatives, particularly N-acyl-7-nitroindolines, have been shown to be fluorescent.[15][16] A detailed study on indoline-2-carboxylic acid revealed that it displays interesting fluorescence properties with two conformations exhibiting different lifetimes.[1] The fluorescence of 6-Nitroindoline-2-carboxylic acid is expected to be weak, but its potential as a "caged" compound that releases a fluorescent molecule upon photolysis is an area of active research.[17]
Fluorescence Properties:
| Compound | Fluorescence Characteristics |
| 6-Nitroindoline-2-carboxylic acid | Expected to have weak fluorescence due to the nitro group. Its photophysical properties are of interest for "uncaging" applications.[17] |
| Indoline-2-carboxylic acid | Exhibits fluorescence with two decay components, indicating the presence of two conformations. The fluorescence is stable over a range of pH.[1] |
| N-acyl-7-nitroindolines | These derivatives are known to be fluorescent and are used in two-photon microscopy applications.[15][16] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-25 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
Fragmentation Analysis (MS/MS): If required, select the molecular ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation data.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum of a blank solution (solvent only). Then, record the spectra of the sample solutions over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. Record the emission spectrum by exciting the sample at its λmax and scanning the emission wavelengths.
-
Quantum Yield and Lifetime Measurements (Advanced): Determine the fluorescence quantum yield relative to a known standard. Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC).
Visualizations
Molecular Structures
Caption: Chemical structures of 6-Nitroindoline-2-carboxylic acid and its key analogs.
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the comprehensive spectroscopic analysis of the target compounds.
Conclusion
The spectroscopic characterization of 6-Nitroindoline-2-carboxylic acid and its analogs reveals a rich tapestry of information directly linked to their molecular structures. The powerful electron-withdrawing effect of the nitro group serves as a distinct spectroscopic beacon, inducing predictable downfield shifts in NMR spectra, introducing characteristic vibrational bands in IR spectra, and altering the electronic transitions observed in UV-Visible spectroscopy. While experimental data for the primary molecule of interest remains somewhat limited in the public domain, a comparative approach leveraging the well-characterized spectra of its parent compound, its aromatic counterpart, and its positional isomers provides a robust framework for its identification and analysis.
For researchers in the field, this guide serves as a foundational reference, underscoring the importance of a multi-technique approach to spectroscopic analysis. The detailed protocols and comparative data herein are designed to facilitate not only the routine characterization of these valuable synthetic intermediates but also to inspire further investigation into their unique photophysical properties and their potential applications in cutting-edge areas such as the development of novel "caged" compounds. As the quest for more sophisticated and targeted therapeutics continues, a deep understanding of the spectroscopic nuances of these foundational molecules will undoubtedly remain an indispensable asset.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spectrabase.com [spectrabase.com]
- 11. Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Purity of 6-Methylchromone-2-carboxylic acid: An HPLC and Mass Spectrometry-Centric Approach
<
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel therapeutic agents and their intermediates, such as 6-Methylchromone-2-carboxylic acid, a versatile building block in medicinal chemistry, rigorous analytical characterization is not merely a procedural step but a foundational pillar of scientific integrity.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the two most powerful and widely adopted techniques for purity assessment.[3][] We will delve into the causality behind experimental choices, present self-validating protocols, and compare these primary methods with other analytical alternatives, all supported by experimental data.
The Imperative of Purity in Drug Development
Impurities in a drug substance can arise from various sources, including the synthetic route, degradation, or storage. These impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[5] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures used to control the quality of pharmaceuticals.[6][7][8][9][10][11][12] The principles outlined in guidelines like ICH Q2(R1) and the more recent Q2(R2) emphasize the need for robust, accurate, and reliable analytical methods.[7][9][10][12][13][14]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify the components of a mixture with high resolution and sensitivity.[15][16] For a compound like this compound, which possesses a chromophore, UV detection is a highly effective method.
The "Why" Behind the Method: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, particularly for the analysis of moderately polar to nonpolar small molecules.[17][18][19] The choice of RP-HPLC for this compound is dictated by its chemical structure. The nonpolar stationary phase (typically C18) interacts with the hydrophobic regions of the analyte, while the polar mobile phase facilitates elution.[17][18][19] The carboxylic acid and chromone moieties provide sufficient polarity for elution with a polar mobile phase, while the methyl and benzene rings offer hydrophobic character for retention on a C18 column.
The composition of the mobile phase, specifically its pH, is a critical parameter.[15] For a carboxylic acid, maintaining the mobile phase pH below the pKa of the analyte ensures it remains in its protonated, less polar form, leading to better retention and peak shape. The use of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is standard practice.[20]
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
While HPLC is excellent for quantifying purity based on chromatographic separation, Mass Spectrometry provides orthogonal and confirmatory data by measuring the mass-to-charge ratio (m/z) of ions.[3][21] This allows for the unambiguous confirmation of the molecular weight of the main component and the potential identification of impurities.[21][22]
The "Why" Behind the Method: Electrospray Ionization (ESI)
For a molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique.[23][24] ESI is a soft ionization method that is well-suited for polar and ionizable molecules, minimizing fragmentation and preserving the molecular ion.[22] The carboxylic acid moiety is readily deprotonated in the negative ion mode to form the [M-H]⁻ ion, or protonated in the positive ion mode to yield the [M+H]⁺ ion.[25][26] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[21]
A Comparative Look: HPLC vs. Other Purity Assessment Methods
| Analytical Technique | Principle of Purity Assessment | Advantages | Limitations |
| HPLC-UV | Separation based on polarity and quantification by UV absorbance. | High resolution, quantitative, robust, and widely applicable.[27][28] | May not detect impurities that lack a UV chromophore. Co-eluting impurities can lead to inaccurate results. |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | High specificity and sensitivity, provides molecular weight information, and can identify unknown impurities.[21][22] | Can be less quantitative than HPLC-UV without appropriate standards. Ion suppression effects can occur.[26] |
| Nuclear Magnetic Resonance (qNMR) | Quantification based on the integration of specific proton signals relative to a certified internal standard. | Highly accurate and precise, does not require a reference standard of the analyte.[29] | Lower sensitivity compared to HPLC and MS, requires a larger sample amount. |
| Differential Scanning Calorimetry (DSC) | Measures the change in heat flow to a sample as it is heated, with impurities lowering and broadening the melting point. | Can determine absolute purity without the need for a reference standard.[] | Only applicable to crystalline solids with high purity (>98%). Not suitable for amorphous or thermally unstable compounds. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a mobile phase. | Simple, rapid, and inexpensive for qualitative assessment.[29] | Not quantitative, lower resolution compared to HPLC. |
Synergistic Power: The LC-MS Approach
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the high-resolution separation power of HPLC with the highly specific detection of MS.[21][30] This hyphenated technique is the gold standard for impurity profiling, as it can separate impurities from the main compound and provide their molecular weights, facilitating their identification.[22]
Experimental Protocols
Protocol 1: HPLC Purity Determination of this compound
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: 50:50 (v/v) acetonitrile/water.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 330 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all peaks and multiplying by 100.
Protocol 2: Mass Spectrometry Confirmation of this compound
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a suitable solvent such as acetonitrile/water.
-
Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in both positive and negative ion modes.
-
Analysis:
-
In the positive ion mode, look for a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of 205.04.
-
In the negative ion mode, look for a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 203.03.
-
Interpreting the Data: A Hypothetical Case Study
Table 1: HPLC Purity Data for a Batch of this compound
| Peak | Retention Time (min) | Area | Area % |
| 1 | 8.5 | 15,234 | 0.45 |
| 2 (Main) | 12.1 | 3,365,890 | 99.20 |
| 3 | 15.3 | 11,876 | 0.35 |
| Total | 3,392,900 | 100.00 |
Table 2: Mass Spectrometry Data for the Main Peak
| Ion Mode | Observed m/z | Calculated m/z | Identity |
| Positive | 205.0498 | 205.0501 | [M+H]⁺ |
| Negative | 203.0342 | 203.0344 | [M-H]⁻ |
The HPLC data indicates a purity of 99.20% for the main component. The high-resolution mass spectrometry data confirms the identity of the main peak as this compound, with the observed mass-to-charge ratios closely matching the calculated values for the protonated and deprotonated molecules.
Comparative Analysis of Analytical Techniques
Caption: Interrelationship of Analytical Techniques for Purity Assessment.
Conclusion: A Multi-Pronged Strategy for Unimpeachable Purity
Confirming the purity of a critical pharmaceutical intermediate like this compound necessitates a scientifically rigorous and multi-faceted analytical approach. While HPLC-UV stands as the primary quantitative tool, its combination with the high specificity of mass spectrometry in an LC-MS configuration provides the most comprehensive and reliable assessment of both purity and identity. The choice of reversed-phase HPLC with an acidic mobile phase is a logical and well-established strategy for this class of compounds. For regulatory submissions and to ensure the highest level of quality, orthogonal methods such as qNMR and DSC should be considered for a holistic purity profile. By adhering to validated protocols and understanding the underlying principles of each technique, researchers and drug development professionals can confidently ensure the quality and integrity of their materials, paving the way for safer and more effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. abmole.com [abmole.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 5. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 6. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 7. jordilabs.com [jordilabs.com]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. onyxipca.com [onyxipca.com]
- 16. wjpmr.com [wjpmr.com]
- 17. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 18. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Small Molecule Analysis | AxisPharm [axispharm.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. pharmtech.com [pharmtech.com]
- 29. researchgate.net [researchgate.net]
- 30. biocompare.com [biocompare.com]
A Comparative Guide to the Structural Confirmation of Synthesized 6-Methylchromone-2-carboxylic Acid
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a synthesized molecule's identity is the cornerstone of reliable and reproducible science. The synthesis of novel compounds, such as 6-Methylchromone-2-carboxylic acid—a key heterocyclic building block in medicinal chemistry and materials science—demands a rigorous, multi-faceted analytical approach.[1][2][3] This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure and purity of this target molecule. We will move beyond a simple checklist of methods to explain the causality behind experimental choices, presenting a self-validating system for structural elucidation.
The molecular structure of this compound (C₁₁H₈O₄, Molecular Weight: 204.18 g/mol ) presents several key features that must be verified: the chromone core, the specific substitution pattern (a methyl group at position 6), and the carboxylic acid at position 2.[4][5][6] Our analytical strategy must therefore provide evidence for the overall molecular formula, the connectivity of the carbon-hydrogen framework, and the presence of all key functional groups.
The Analytical Triad: A Multi-Technique Approach
No single technique is sufficient for absolute structural confirmation. Instead, we rely on the synergistic and complementary information provided by three core spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This section compares these primary methods and details the expected outcomes for this compound.
Figure 1: An integrated workflow for the synthesis and structural confirmation of a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[7][8] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, NMR is not merely confirmatory; it is the primary tool to distinguish it from other isomers.
Expected Data: Based on literature reports for this compound, the following spectral data are anticipated.[9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5-14.0 ppm (s, 1H, br): A very broad singlet corresponding to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and exchange.
-
δ ~7.9-8.0 ppm (d, 1H): A doublet for the H5 proton, showing coupling only to H7.
-
δ ~7.7-7.8 ppm (dd, 1H): A doublet of doublets for the H7 proton, coupled to both H5 and H8.
-
δ ~7.6-7.7 ppm (d, 1H): A doublet for the H8 proton, coupled to H7.
-
δ ~7.1 ppm (s, 1H): A sharp singlet for the H3 proton on the pyrone ring, which has no adjacent protons to couple with.
-
δ ~2.4-2.5 ppm (s, 3H): A singlet integrating to three protons, characteristic of the methyl group at C6.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~177 ppm: Carbonyl carbon of the ketone (C4).
-
δ ~161 ppm: Carbonyl carbon of the carboxylic acid (COOH).
-
δ ~154-155 ppm: Aromatic carbons attached to oxygen (C2, C8a).
-
δ ~113-136 ppm: The remaining aromatic and vinyl carbons (C3, C4a, C5, C6, C7, C8).
-
δ ~21 ppm: The methyl group carbon (-CH₃).
-
Trustworthiness: The combination of chemical shifts, precise integration values (proton count), and unique splitting patterns (J-coupling) creates a definitive fingerprint. Observing this exact pattern provides extremely high confidence in the assigned structure.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, purified synthesized product.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the carboxylic acid and its acidic proton signal appears far downfield, avoiding overlap with other signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm). Integrate the ¹H signals and identify the chemical shifts and multiplicities.
Figure 2: Standard workflow for NMR sample analysis.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Validator
Expertise & Experience: While NMR defines the atomic arrangement, HRMS confirms the elemental composition.[10] By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides an experimental mass that can be matched to a theoretical exact mass, thereby validating the molecular formula and ruling out compounds with the same nominal mass but different elemental compositions.[10][11]
Expected Data:
-
Molecular Formula: C₁₁H₈O₄
-
Theoretical Exact Mass: 204.0423 Da for the neutral molecule [M].
-
Expected Ion (Negative Ion Mode): [M-H]⁻ = 203.0350 Da.
-
Expected Ion (Positive Ion Mode): [M+H]⁺ = 205.0495 Da.
Trustworthiness: An experimental mass measurement within 5 parts per million (ppm) of the theoretical mass is considered definitive proof of the elemental composition.[12][13] For example, for the [M+H]⁺ ion, a measured m/z of 205.0492 would be well within this tolerance and provide high confidence.
-
Sample Preparation: Prepare a dilute stock solution of the synthesized compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of ~1-10 µg/mL with the initial mobile phase.
-
Instrumentation Setup:
-
Use a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[14]
-
Equip the LC with a C18 column suitable for small molecule analysis.
-
Set up a gradient elution method, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid for positive ion mode) over several minutes.
-
-
Data Acquisition:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.[14]
-
Inject a small volume (1-5 µL) of the sample solution.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 m/z) in either positive or negative electrospray ionization (ESI) mode.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the compound.
-
Identify the m/z of the molecular ion (e.g., [M+H]⁺).
-
Compare the measured exact mass to the theoretical exact mass calculated for C₁₁H₈O₄ and determine the mass error in ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Check
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[15][16] It works by detecting the absorption of infrared radiation by specific molecular vibrations. For this compound, FT-IR provides crucial evidence for the presence of both the carboxylic acid and the ketone carbonyl groups.
Expected Data: The IR spectrum should display several characteristic absorption bands:[17][18][19]
-
~3300-2500 cm⁻¹ (very broad): This distinctive, wide trough is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[17][18]
-
~1710-1760 cm⁻¹ (strong, sharp): A strong absorption in this region is due to the C=O (carbonyl) stretching vibrations. This band may appear as a single, slightly broadened peak or two closely spaced peaks representing the ketone and carboxylic acid carbonyls. Conjugation within the chromone system will influence the exact position.
-
~1600-1450 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic and pyrone rings.
-
~1320-1210 cm⁻¹ (strong): C-O stretching vibration associated with the carboxylic acid and the ether linkage in the chromone ring.
Trustworthiness: The presence of the extremely broad O-H stretch combined with the strong carbonyl absorption provides a quick and reliable confirmation that the carboxylic acid moiety has been successfully incorporated and retained through synthesis and purification.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment (containing CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.[20]
-
Sample Application: Place a small amount (a few milligrams) of the solid, purified product directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high signal-to-noise ratio spectrum.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.
Comparative Summary of Primary Techniques
| Feature | NMR Spectroscopy | High-Resolution MS | FT-IR Spectroscopy |
| Primary Information | Complete C-H framework, atom connectivity, stereochemistry | Elemental composition, molecular weight | Presence of functional groups |
| Confidence Level | Definitive for structure | Definitive for formula | Confirmatory for groups |
| Sample Amount | 5-10 mg | < 1 mg | < 1 mg |
| Destructive? | No | Yes (consumes sample) | No |
| Key Role | Isomer differentiation and full structural elucidation | Validation of molecular formula | Rapid check for key functional groups (e.g., -COOH, C=O) |
Secondary Confirmatory Data
While the spectroscopic triad provides the core evidence, other methods serve as valuable checks for purity and confirmation.
-
Melting Point (MP): A sharp melting point that matches the literature value (267-270 °C) is a strong indicator of high purity.[4][6][21] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the reaction's progress and assessing the purity of the final product.[9] The purified compound should appear as a single spot under UV visualization.
Conclusion: A Self-Validating Analytical System
Confirming the identity of synthesized this compound is not a linear process but a system of cross-validation. FT-IR provides initial evidence of the required functional groups. High-resolution mass spectrometry then confirms that the molecule has the correct elemental formula. Finally, ¹H and ¹³C NMR spectroscopy provides the unambiguous, high-resolution blueprint of the atomic arrangement, confirming the specific isomeric structure. When the data from all three techniques, supported by purity checks like melting point, are in complete agreement, the identity of the synthesized compound can be considered definitively confirmed. This rigorous, evidence-based approach ensures the scientific integrity of subsequent research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98 5006-44-0 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
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- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. This compound | 5006-44-0 [chemicalbook.com]
A Senior Application Scientist's Guide to Chromone Synthesis: Evaluating Traditional and Novel Starting Materials
The chromone core is a quintessential privileged scaffold in medicinal chemistry and drug discovery.[1] As a core component of numerous natural products like flavonoids and isoflavonoids, its versatile structure is a fertile ground for developing therapeutic agents with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The search for safer, more effective drugs continually drives innovation in the synthesis of novel chromone derivatives.[3]
This guide provides an in-depth, comparative evaluation of the primary starting materials used to construct the chromone skeleton. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare performance through experimental data, and provide detailed, validated protocols. Our objective is to empower researchers, scientists, and drug development professionals to strategically select the optimal synthetic route based on their specific target, desired substitution pattern, and available resources.
Part 1: The Cornerstone Precursor: o-Hydroxyaryl Ketones
The most well-trodden path to the chromone nucleus begins with o-hydroxyaryl ketones. Their inherent structure, featuring a phenolic hydroxyl group ortho to an acyl group, provides the ideal electrophilic and nucleophilic centers for intramolecular cyclization. This accessibility and versatility have established them as the preeminent starting material for several robust, classical syntheses.[5]
Route A: The Baker-Venkataraman Rearrangement for Flavone Synthesis
The Baker-Venkataraman rearrangement is a highly reliable method for synthesizing 1,3-diketones, which are immediate precursors to flavones (2-phenylchromones) and other 2-substituted chromones.[1][3]
Mechanism & Experimental Rationale: The process begins with the acylation of an o-hydroxyacetophenone with an aromatic acid chloride in the presence of a base like pyridine or potassium hydroxide.[3][6] This forms an o-acyloxyacetophenone ester. The subsequent rearrangement is base-catalyzed, proceeding through an enolate intermediate that attacks the ester carbonyl, forming the 1,3-diketone. The final step is an acid-catalyzed intramolecular condensation (cyclodehydration) to yield the chromone ring.[3] The choice of a strong acid like sulfuric or hydrochloric acid ensures efficient and complete ring closure.[2][3]
Workflow: Baker-Venkataraman Rearrangement
Caption: Workflow for chromone synthesis via Baker-Venkataraman Rearrangement.
Protocol: Synthesis of 2-Phenyl-4H-chromen-4-one (Flavone)
-
Esterification: Dissolve 2'-hydroxyacetophenone (1 eq.) and benzoyl chloride (1.1 eq.) in pyridine. Stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture into cold dilute HCl to precipitate the ester. Filter, wash with water, and dry the crude o-benzoyloxyacetophenone.
-
Rearrangement: To a solution of the dried ester in dry pyridine, add powdered potassium hydroxide (3 eq.). Heat the mixture to 50-60°C for 30 minutes until a thick yellow paste forms.
-
Cyclization: Acidify the cooled paste with dilute acetic acid or sulfuric acid. The precipitated 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is filtered.
-
Final Ring Closure: Heat the isolated diketone in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid under reflux for 1 hour.
-
Workup: Pour the cooled solution into ice water. The solid flavone product is collected by filtration, washed with water, and recrystallized from ethanol.
Route B: The Vilsmeier-Haack Reaction for 3-Formylchromones
For accessing chromones with substitution at the 3-position, the Vilsmeier-Haack reaction is an indispensable tool. It allows for the direct formylation and cyclization of o-hydroxyaryl ketones to produce 3-formylchromones, which are valuable intermediates for further elaboration.[1][7]
Mechanism & Experimental Rationale: The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1][8] The ketone's enolate attacks the electrophilic chloroiminium ion of the Vilsmeier reagent. Subsequent intramolecular cyclization and elimination yield the final 3-formylchromone. The use of excess Vilsmeier reagent drives the reaction to completion.
Workflow: Vilsmeier-Haack Reaction
Caption: Synthesis of 3-formylchromone via the Vilsmeier-Haack reaction.
Protocol: Synthesis of 3-Formylchromone [8]
-
Reagent Preparation: In a three-necked flask fitted with a dropping funnel and calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 4 eq.) and cool it to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, stir for an additional 30 minutes.
-
Reaction: Add a solution of 2'-hydroxyacetophenone (1 eq.) in DMF dropwise to the Vilsmeier reagent.
-
Heating: After the addition, heat the reaction mixture to 50-60°C for 5-7 hours.
-
Workup: Pour the cooled reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is filtered, washed thoroughly with water, and then with a cold 5% sodium bicarbonate solution to remove any acidic impurities.
-
Purification: Recrystallize the crude product from an appropriate solvent like ethanol or ethyl acetate to obtain pure 3-formylchromone. A typical yield is around 75%.[8]
Part 2: Alternative Precursors and Greener Methodologies
While o-hydroxyaryl ketones are foundational, modern synthetic demands for efficiency, sustainability, and novel molecular diversity have driven the exploration of alternative starting materials and reaction conditions.[1][9]
Route A: Simonis Condensation of Phenols
Starting from simpler phenols offers a more direct route, bypassing the need to pre-fabricate the ketone. The Simonis reaction condenses a phenol with a β-ketoester using a dehydrating agent like phosphorus pentoxide (P₂O₅) or a strong acid.[3][10]
Experimental Rationale: This reaction's primary challenge is controlling regioselectivity. Under certain acidic conditions (e.g., H₂SO₄), the reaction can favor the Pechmann condensation, leading to coumarin byproducts.[3][10] The use of P₂O₅ typically favors chromone formation. The presence of alkyl groups at the α-position of the β-ketoester also tends to direct the reaction towards the chromone product.[3]
Logical Relationship: Simonis vs. Pechmann Condensation
Caption: Catalyst influence on the reaction outcome of phenols and β-ketoesters.
Route B: Palladium-Catalyzed Carbonylative Cyclization
Transition-metal catalysis represents a paradigm shift, offering mild, efficient, and highly versatile routes. A prominent example is the palladium-catalyzed reaction of o-iodophenols with terminal acetylenes under a carbon monoxide (CO) atmosphere.[7][11]
Mechanism & Experimental Rationale: This one-pot reaction proceeds through a sequence of palladium-catalyzed steps, including Sonogashira coupling and carbonylative annulation.[11] It avoids harsh acidic or basic conditions and demonstrates high atom economy. The use of a phosphonium salt ionic liquid as the reaction medium can further enhance efficiency and catalyst recycling.[11] This method provides access to a diverse range of substituted chromones by simply varying the acetylene coupling partner.
Protocol: Pd-Catalyzed Synthesis of 2-Substituted Chromones [11]
-
Setup: To a reaction vessel, add o-iodophenol (1 eq.), the terminal acetylene (1.2 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2 mol%), and a copper co-catalyst like CuI (4 mol%).
-
Reaction Medium: Add a suitable solvent and a base (e.g., triethylamine).
-
Carbonylation: Purge the vessel with carbon monoxide (CO) gas and maintain a CO atmosphere (typically 1 atm, using a balloon).
-
Heating: Heat the mixture to 80-100°C and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling, filter the reaction mixture to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired chromone.
Route C: Microwave-Assisted Green Synthesis
The application of microwave irradiation has revolutionized chromone synthesis by dramatically reducing reaction times from hours to minutes and often improving yields.[1][9] This "green" approach can be applied to many classical reactions, including the Baker-Venkataraman rearrangement and Vilsmeier-Haack reaction.[3][4]
Experimental Rationale: Microwave energy provides rapid and uniform heating throughout the reaction medium, often leading to cleaner reactions with fewer side products compared to conventional heating methods.[6][12] Solvent-free "solid-phase" syntheses, where reactants are adsorbed onto a solid support like silica, can also be performed under microwave irradiation, further enhancing the environmental credentials of the process.[2] Yields for microwave-assisted methods are frequently reported in the 60-90% range.[2][4]
Part 3: Comparative Performance Analysis
The choice of starting material is fundamentally linked to the desired outcome and available resources. The following table summarizes the key performance characteristics of the discussed synthetic routes.
| Synthetic Route | Primary Starting Material(s) | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Baker-Venkataraman | o-Hydroxyaryl Ketones | 60-85% | Strong base, then strong acid | Reliable, excellent for flavones, scalable.[1][3] | Multi-step, requires isolation of intermediates.[3] |
| Vilsmeier-Haack | o-Hydroxyaryl Ketones | 70-80%[8] | POCl₃/DMF, moderate heat | Direct route to 3-formylchromones, good yields.[1] | Reagents are moisture-sensitive, can have poor yields with some substrates.[3] |
| Simonis Condensation | Phenols, β-Ketoesters | 40-70% | Harsh (P₂O₅, heat) | Uses simpler starting materials.[3] | Potential for low yields and coumarin byproduct formation.[3][10] |
| Pd-Catalyzed Cyclization | o-Iodophenols, Alkynes | 75-95%[11] | Mild (Pd catalyst, base, CO) | High yields, excellent functional group tolerance, high atom economy.[7][11] | Requires specialized reagents (catalyst, CO gas), potential for metal contamination. |
| Microwave-Assisted | Various (e.g., Ketones) | 60-90%[2][4] | Rapid heating, often solvent-free | Extremely fast reaction times, high yields, green chemistry approach.[6][9] | Requires specialized microwave reactor, scalability can be a challenge. |
Conclusion
The synthesis of the chromone scaffold is a mature yet continuously evolving field. Classical methodologies starting from o-hydroxyaryl ketones , such as the Baker-Venkataraman and Vilsmeier-Haack reactions, remain the robust and reliable workhorses of medicinal chemistry for their scalability and predictability.[1]
However, the modern imperative for efficiency, safety, and novelty has elevated alternative pathways. The use of simpler phenols in the Simonis condensation offers a more direct, albeit sometimes lower-yielding, approach. The most significant advances lie in transition-metal catalysis and green chemistry. Palladium-catalyzed carbonylative cyclization using o-iodophenols provides unparalleled access to diverse chromone structures under mild conditions with high yields.[11] Concurrently, the adoption of microwave-assisted synthesis across various routes drastically cuts down reaction times and aligns with the principles of sustainable chemistry.[9]
Ultimately, the selection of a starting material and synthetic strategy is not a one-size-fits-all decision. It requires a careful evaluation of the target molecule's complexity, the desired substitution pattern, scalability requirements, and the principles of chemical safety and efficiency. This guide serves as a foundational tool to aid researchers in making that critical, data-driven choice.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijmrset.com [ijmrset.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Chromone and flavone synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxic Effects of Chromone Derivatives in Oncology Research
The chromone scaffold, a benzopyran-4-one core structure, is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile biological activities.[1][2][3] Due to their presence in the human diet and generally low mammalian toxicity, chromone derivatives have emerged as a "privileged structure" for the development of novel therapeutic agents.[1][2][3] This guide offers a comparative analysis of the cytotoxic effects of various classes of chromone derivatives against cancer cell lines, providing researchers and drug development professionals with synthesized data, mechanistic insights, and validated experimental protocols to navigate this promising class of compounds.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potency of chromone derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this, with lower values indicating higher potency. Below, we summarize the IC₅₀ values for distinct classes of chromone derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Chromanone Derivatives
Chromanone derivatives, a reduced form of chromones, have demonstrated varied and selective anticancer activity.
| Compound Class/ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (SV-HUC-1) IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Group A Derivatives | MCF-7 (Breast) | Similar to normal cells | >50 | Low | [4] |
| DU-145 (Prostate) | Similar to normal cells | >50 | Low | [4] | |
| Group B Derivatives | MCF-7 (Breast) | Significantly Lower | Higher than cancer cells | High | [4] |
| DU-145 (Prostate) | Significantly Lower | Higher than cancer cells | High | [4] | |
| Derivative B2 | A549 (Lung) | Potent | Reduced Efficacy | High | [4] |
| MCF-7 (Breast) | Less Potent | Reduced Efficacy | Moderate | [4] | |
| Flavanone-Pyrazoline | HL-60 (Leukemia) | <10 | >250 (HUVEC) | >25 | [5] |
Note: Selectivity Index (SI) is the ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells. A higher SI is desirable.
Table 2: Cytotoxicity of 2-Substituted and 3-Substituted Chromone Derivatives
Substitutions at the C2 and C3 positions of the chromone ring are critical for modulating cytotoxic activity.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| 2-(N-cyclicamino)chromones | Oral Squamous Carcinoma | Varies | 7-Methoxy group enhances specificity | [6] |
| 3-(N-cyclicamino)chromones | Oral Squamous Carcinoma | Varies | Correlates with 3D structure & lipophilicity | [7] |
| 2-Styrylchromones | Oral Squamous Carcinoma | Varies | OCH₃ group at R⁴ position is important | [8] |
| 3-Styrylchromones | Oral Squamous Carcinoma | Varies | 7-Methoxy group increases tumor specificity | [9] |
Table 3: Cytotoxicity of Chromone Hybrids
Hybrid molecules that conjugate the chromone scaffold with other pharmacophores, such as nitrogen mustards, often exhibit enhanced potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism Insight | Reference |
| Chromone-Nitrogen Mustard | MCF-7 (Breast) | 1.83 | Induces G2/M arrest and apoptosis | [1][2] |
| MDA-MB-231 (Breast) | 1.90 | Activates DNA damage pathways | [1][2] | |
| Chromone-Triazole Dyads | T-47D (Breast) | 0.65 | Induces G2/M arrest | [10] |
| PC3 (Prostate) | 0.24 | Potent DNA damage induction | [10] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data consistently reveals that structural modifications are key to unlocking the therapeutic potential of chromones.
Causality Behind Structural Modifications:
-
Substituent Position: The choice between substituting at the C2 or C3 position is a critical design parameter. Quantitative structure-activity relationship (QSAR) analyses show that cytotoxicity and tumor specificity are highly correlated with descriptors of molecular shape, size, and electronic state, which are dictated by substituent placement.[7][8][11] For instance, introducing a methoxy group at the 7-position of 3-styrylchromones was found to increase tumor specificity more effectively than substitution at the 6-position.[9]
-
Nature of Substituents: Halogen substitutions (e.g., Cl vs. Br) can significantly modulate cytotoxic activity.[4][5] Furthermore, the lipophilicity and 3D structure of cyclic amino groups appended to the chromone core are strongly correlated with their tumor specificity.[7]
-
Hybridization: Conjugating chromones with DNA alkylating agents like nitrogen mustards creates hybrid molecules with potent antiproliferative activity.[1][2] This strategy leverages the chromone scaffold to potentially guide the cytotoxic payload to cancer cells, a concept that warrants further exploration.
Primary Mechanism of Action: Induction of Apoptosis
A common mechanism underlying the cytotoxicity of chromone derivatives is the induction of programmed cell death, or apoptosis.[4][12] This is often accompanied by cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from proliferating.[1][13] Some derivatives also trigger cellular stress by increasing the production of reactive oxygen species (ROS), which can lead to DNA damage and subsequently, apoptosis.[1][12]
Caption: Proposed pathway for chromone derivative-induced apoptosis.
Validated Experimental Protocols
To ensure reproducibility and reliability, the following detailed protocols are provided for assessing the cytotoxic effects of chromone derivatives.
General Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of chromone derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6] Live cells with active dehydrogenases reduce the yellow MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the chromone derivatives in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] The incubation time is critical as it allows for sufficient formazan formation without causing cytotoxicity from the MTT itself.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Gentle agitation on an orbital shaker ensures complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay provides a quantitative measure of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Methodology:
-
Cell Treatment: Treat cells with the chromone derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[12] Keeping the cells cold is crucial to prevent enzymatic degradation and maintain cell integrity.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[12]
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
Conclusion and Future Perspectives
The collective evidence strongly supports the chromone scaffold as a highly adaptable foundation for the design of potent and selective anticancer agents.[5][12] The cytotoxic efficacy of chromone derivatives is intricately linked to their structural features, with specific substitutions and hybridizations leading to significant improvements in activity against a range of cancer cell lines.[4][12] The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest, pathways that are central to cancer therapy.[1][4]
Future research should focus on synthesizing novel derivatives with optimized pharmacokinetic properties and enhanced tumor-targeting capabilities. A deeper investigation into the specific molecular targets and signaling pathways modulated by the most potent compounds will be crucial for their clinical translation. The continued exploration of structure-activity relationships, guided by computational modeling and robust biological evaluation, will undoubtedly pave the way for the development of next-generation chromone-based cancer therapeutics.
References
- 1. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Chromonylthiazolidines and Their Cytotoxicity to Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Structure-Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Structure–Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives | Anticancer Research [ar.iiarjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Resolution of (S)- and (R)-6-Fluoro-chroman-2-carboxylic Acid
Introduction: The Critical Role of Chiral Purity in Pharmaceutical Innovation
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its therapeutic efficacy and safety.[1][2][3][4] Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles.[3][4] A striking example is the vital pharmaceutical intermediate, 6-fluoro-chroman-2-carboxylic acid. Its optically pure (S) and (R)-configurations are pivotal chiral building blocks in the synthesis of numerous bioactive molecules, most notably the cardiovascular drug Nebivolol.[5][6][7] Consequently, the efficient and scalable resolution of racemic 6-fluoro-chroman-2-carboxylic acid into its constituent enantiomers is a critical challenge for pharmaceutical chemists.
Traditionally, the separation of these enantiomers has relied on classical chemical resolution, often involving the formation of diastereomeric salts with a chiral amine.[8] However, this method is frequently plagued by complexity, low yields, and the generation of significant chemical waste.[5][9] In contrast, enzymatic resolution has emerged as a powerful and sustainable alternative, offering high enantioselectivity and milder reaction conditions. This guide provides a comprehensive comparison of enzymatic strategies for the resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid, supported by experimental data to inform researchers in selecting the optimal methodology.
The Superiority of Enzymatic Resolution: A Comparative Overview
Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes, such as lipases and esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[10][11] In the context of 6-fluoro-chroman-2-carboxylic acid, this is typically achieved through the enantioselective hydrolysis of its corresponding racemic ester.[5][9]
A groundbreaking study by Jiang et al. highlights the efficacy of this approach.[5][9] They employed two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[5] This innovative method allows for the production of both the (S) and (R)-enantiomers of 6-fluoro-chroman-2-carboxylic acid (FCCA) with exceptional purity.[5]
Key Performance Metrics of Enzymatic Resolution
The success of an enzymatic resolution is primarily evaluated based on the enantiomeric excess (e.e.) of the product and the overall yield. The following table summarizes the remarkable results achieved with the EstS and EstR esterases.
| Enzyme | Target Enantiomer | Enantiomeric Excess (e.e.) |
| EstS | (S)-6-fluoro-chroman-2-carboxylic acid | >99%[5][9] |
| EstR | (R)-6-fluoro-chroman-2-carboxylic acid | 95-96%[5][9] |
In a further optimized sequential biphasic batch resolution process using immobilized cells, the researchers obtained a total mole yield of 93.5% over ten batches.[5][9] This yielded (S)-FCCA with 96.9% e.e. and (R)-FCCA with an impressive 99.1% e.e.[5][9] These figures underscore the significant advantages of enzymatic resolution over traditional chemical methods in terms of both efficiency and enantiopurity.
Understanding the Mechanism: The Basis of Enzymatic Stereoselectivity
The remarkable enantioselectivity of enzymes like lipases and esterases stems from the three-dimensional architecture of their active sites.[12][13] These active sites create a chiral environment that preferentially binds one enantiomer over the other, facilitating its conversion while leaving the other enantiomer largely unreacted.[12][13]
In the case of the hydrolysis of racemic methyl 6-fluoro-chroman-2-carboxylate, the esterase's active site accommodates, for instance, the (S)-enantiomer more readily, leading to its rapid hydrolysis to the corresponding carboxylic acid. The (R)-enantiomer, being a poorer fit, remains predominantly as the unreacted ester. This kinetic difference allows for the effective separation of the two enantiomers.
Caption: Workflow of Enzymatic Kinetic Resolution.
Experimental Protocol: A Step-by-Step Guide to Enzymatic Resolution
The following protocol is a generalized representation based on the principles of lipase-catalyzed hydrolysis of esters for kinetic resolution. Researchers should optimize specific parameters such as enzyme choice, solvent, and temperature for their particular substrate.
Materials:
-
Racemic methyl 6-fluoro-chroman-2-carboxylate
-
Immobilized esterase (e.g., EstS or EstR)
-
Toluene
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7-8)
-
Equipment for biphasic reactions (e.g., stirred-tank reactor)
-
Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC)
Procedure:
-
Reaction Setup:
-
Enzyme Addition:
-
Introduce the immobilized esterase (e.g., immobilized E. coli cells expressing EstS) to the reaction mixture. Immobilization facilitates enzyme recovery and reuse.[5]
-
-
Reaction Conditions:
-
Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with constant stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by periodically analyzing samples for the conversion of the ester and the enantiomeric excess of the product acid using chiral HPLC.
-
-
Product Separation (for the production of (S)-acid):
-
Once the desired conversion is reached (typically around 50% for optimal enantiopurity of both components), stop the reaction.
-
Separate the aqueous and organic phases. The aqueous phase will contain the sodium salt of the (S)-6-fluoro-chroman-2-carboxylic acid.
-
Acidify the aqueous phase to precipitate the (S)-acid, which can then be isolated by filtration.
-
The organic phase contains the unreacted (R)-methyl 6-fluoro-chroman-2-carboxylate.
-
-
Sequential Resolution (for the production of (R)-acid):
-
The organic phase from the previous step, enriched with the (R)-ester, can be subjected to a second enzymatic resolution step using an esterase with the opposite enantiopreference (e.g., EstR).[5]
-
Follow a similar procedure as described above to hydrolyze the (R)-ester to the (R)-acid.
-
Caption: Sequential Enzymatic Resolution Workflow.
Comparative Analysis with Other Lipases
While the esterases from Geobacillus thermocatenulatus have shown exceptional performance, other commercially available lipases are also widely used for the kinetic resolution of racemic carboxylic acids and their esters. Some of the most common and effective lipases include:
-
Candida antarctica Lipase B (CALB): Often considered the workhorse of biocatalysis, CALB is known for its broad substrate specificity and high enantioselectivity in various resolutions.[14][15][16][17] It is frequently used in an immobilized form (e.g., Novozym 435).[18]
-
Pseudomonas cepacia Lipase (PCL): This lipase has also demonstrated high enantioselectivity in the resolution of a wide range of chiral compounds, including carboxylic acids.[12][13][18][19]
-
Aspergillus niger Lipase: This enzyme has shown high enantioselectivities in the resolution of 2-phenoxypropanoic acids through irreversible transesterification.[19]
The choice of enzyme is a critical parameter that must be empirically determined for each specific substrate. Screening a panel of lipases under various reaction conditions is a standard approach to identifying the optimal biocatalyst.
Conclusion: A Greener and More Efficient Path to Chiral Purity
The enzymatic resolution of (S)- and (R)-6-fluoro-chroman-2-carboxylic acid represents a significant advancement over traditional chemical methods.[5] The use of highly enantioselective esterases, such as EstS and EstR, in a sequential batch process offers a practical and efficient route to both enantiomers with high optical purity and excellent yields.[5][9] This biocatalytic approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and employing milder reaction conditions. For researchers and drug development professionals, embracing enzymatic resolution is a strategic move towards more sustainable and effective manufacturing of chiral pharmaceutical intermediates.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. almacgroup.com [almacgroup.com]
- 12. Structural basis of the chiral selectivity of Pseudomonas cepacia lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. dc.engconfintl.org [dc.engconfintl.org]
- 15. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]
- 16. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 18. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chemical Reactivity of 2-Styrylchromones and 3-Styrylchromones: A Guide for Synthetic and Medicinal Chemists
Introduction: The Tale of Two Isomers
Styrylchromones (SCs), heterocyclic compounds featuring a styryl group appended to a chromone core, represent a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] They exist as two primary constitutional isomers: 2-styrylchromones (2-SCs) and 3-styrylchromones (3-SCs), distinguished by the point of attachment of the styryl moiety to the γ-pyrone ring.[1] While 2-SCs are more prevalent in nature and their synthesis is more established, both isomers serve as versatile synthons for creating complex molecular architectures with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][3][4][5][6]
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-SCs and 3-SCs. The seemingly subtle shift of the styryl group from position 2 to 3 profoundly alters the electronic landscape of the molecule, leading to distinct and often divergent chemical behaviors. Understanding these differences is paramount for researchers aiming to leverage these scaffolds in drug discovery and synthetic organic chemistry. We will explore their differential reactivity in key chemical transformations, supported by mechanistic insights and experimental data, to provide a predictive framework for their application.
Structural and Electronic Foundations of Reactivity
The reactivity of styrylchromones is dictated by the interplay of several structural features: the electron-withdrawing benzopyran-4-one (chromone) system, the conjugated styryl group, and the inherent reactivity of the C2-C3 double bond within the pyrone ring. The position of the styryl group determines how these features interact.
-
2-Styrylchromones (2-SCs): In this isomer, the styryl group is in direct conjugation with the C2-C3 double bond of the pyrone ring, forming an extended 1-oxabuta-1,3-diene system. This extended conjugation allows 2-SCs to readily participate in pericyclic reactions, particularly Diels-Alder cycloadditions where they function as the diene component.[7][8] The exocyclic α,β-double bond is also part of a conjugated dienone system, making it susceptible to photochemical reactions.[7]
-
3-Styrylchromones (3-SCs): Here, the styryl group is attached to the C3 position, creating an α,β-unsaturated ketone system where the exocyclic double bond is conjugated directly with the C4-carbonyl group. This arrangement strongly activates the exocyclic double bond for conjugate (Michael) additions. Furthermore, the C2-position, flanked by the ring oxygen and the C3-styrylvinyl group, exhibits unique reactivity. The diene system in 3-SCs involves the C3-styryl moiety and the C4-carbonyl, leading to different outcomes in cycloaddition reactions compared to 2-SCs.[8]
Caption: Core structural differences and predicted reactivity.
Comparative Reactivity in Key Transformations
Cycloaddition Reactions: A Divergence in Pericyclic Behavior
The most striking difference in reactivity between the two isomers is observed in [4+2] Diels-Alder cycloadditions.
2-Styrylchromones as Dienes: 2-SCs readily function as the 4π-electron (diene) component in Diels-Alder reactions, reacting with electron-deficient dienophiles.[7] The reaction involves the C2-styrylvinyl system and the C3a-C4 double bond of the chromone nucleus is not typically involved. This reactivity provides a powerful route to synthesize xanthone derivatives.[8]
-
Causality: The s-trans conformation of the 2-styryl group can adopt an s-cis conformation under thermal conditions, which is necessary for the [4+2] cycloaddition to proceed.[7] The reaction's success is predicated on the electronic nature of the dienophile; electron-deficient partners like N-phenylmaleimide or enamines are required to overcome the aromatic stabilization of the chromone ring.[7][8]
3-Styrylchromones as Dienes: The reactivity of 3-SCs as dienes is less straightforward. The conjugated system involves the C2-C3 double bond and the styryl group. Studies have shown that both (E)- and (Z)-3-styrylchromones can react with dienophiles like N-methylmaleimide under microwave irradiation, yielding tetrahydroxanthone cycloadducts. However, the stereochemistry of the starting styryl group dictates the stereochemical outcome of the product, with (Z)-isomers affording endo adducts and (E)-isomers yielding exo adducts.[8]
-
Causality: The steric hindrance and electronic effects of the styryl group at the 3-position influence the facial selectivity of the dienophile's approach, leading to distinct stereochemical outcomes not typically observed with 2-SCs.
| Parameter | 2-Styrylchromones | 3-Styrylchromones | Reference |
| Role in Diels-Alder | Primarily as a 4π Diene | Acts as a 4π Diene | [8] |
| Participating System | C2-styrylvinyl system | C2-C3 and C3-styrylvinyl system | [7][8] |
| Typical Dienophile | Electron-deficient (e.g., enamines, maleimides) | Highly reactive (e.g., N-methylmaleimide) | [8] |
| Key Product Class | Xanthones and Tetrahydroxanthones | Tetrahydroxanthones | [8] |
| Stereochemical Control | Less pronounced | Highly dependent on (E/Z) styryl geometry | [8] |
Michael Addition: The Preeminence of 3-Styrylchromones as Acceptors
The Michael or conjugate addition is a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[9][10] This is an area where 3-SCs show markedly higher and more predictable reactivity than their 2-SC counterparts.
3-Styrylchromones as Michael Acceptors: The structure of 3-SCs places the exocyclic double bond in direct conjugation with the potent electron-withdrawing C4-carbonyl group. This creates a highly electron-deficient β-carbon in the styryl moiety, making it an excellent electrophile for attack by soft nucleophiles (Michael donors) like thiolates, amines, and stabilized carbanions.[11] This reactivity is a cornerstone for the functionalization of the 3-SC scaffold.
2-Styrylchromones: While 2-SCs also possess an α,β-unsaturated ketone system, the electrophilicity of the styryl β-carbon is tempered. The conjugation pathway to the carbonyl group is longer and partially insulated by the pyrone ring oxygen. Consequently, Michael additions to 2-SCs are far less common and require highly activated nucleophiles or specific catalytic conditions. Their reactivity is more often dominated by pericyclic reactions.
Caption: Generalized workflow for a Thia-Michael addition to a 3-styrylchromone.
Protocol: Thia-Michael Addition to 3-Styrylchromone
This protocol describes a self-validating system for the addition of a thiol nucleophile to a 3-styrylchromone, a reaction that is highly inefficient with the corresponding 2-styrylchromone isomer.
-
Reagent Preparation: In a round-bottom flask, dissolve 3-styrylchromone (1.0 eq) in ethanol (0.1 M).
-
Initiation: Add thiophenol (1.2 eq) to the solution, followed by a catalytic amount of triethylamine (0.1 eq) to generate the thiolate nucleophile in situ.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 3-styrylchromone. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. The structure of the resulting 1,4-adduct is unequivocally confirmed by ¹H NMR (disappearance of vinylic protons) and Mass Spectrometry (correct molecular ion peak). The high yield and clean conversion validate the high reactivity of the 3-SC isomer as a Michael acceptor.
Photochemical Reactivity: The Domain of 2-Styrylchromones
Irradiation with UV light can induce unique cyclization reactions in styrylchromones.
2-Styrylchromones: 2-SCs are known to undergo a facile photo-oxidative cyclization when irradiated, leading to the formation of 12H-benzo[a]xanthen-12-ones.[7] This reaction provides a direct entry into complex, fused heterocyclic systems.
-
Causality: The reaction proceeds via an excited state intramolecular cyclization of the styryl phenyl ring onto the C3 position of the chromone, followed by oxidation to aromatize the newly formed ring. The geometry and extended conjugation of the 2-SC isomer facilitate this pathway.[12]
3-Styrylchromones: Similar photochemical cyclizations are not prominently reported for 3-styrylchromones. Their excited-state reactivity is more likely to involve [2+2] cycloadditions or isomerization of the styryl double bond, reflecting the different electronic distribution in the excited state.[13]
Caption: Summary of dominant reactivity pathways for each isomer.
Implications for Drug Development and Synthesis
The distinct reactivity profiles of 2-SCs and 3-SCs offer different strategic advantages for chemists.
-
2-Styrylchromones are ideal precursors for building polycyclic aromatic systems like xanthones via Diels-Alder and photochemical reactions. These products are often evaluated for DNA intercalation and anticancer properties.[4]
-
3-Styrylchromones excel as scaffolds for introducing diverse functionalities via Michael additions. This allows for the systematic exploration of structure-activity relationships (SAR) by appending various nucleophilic fragments. Many potent α-glucosidase inhibitors and antioxidant agents have been developed from the 3-SC core, leveraging this reactivity.[14]
Conclusion
While 2-styrylchromones and 3-styrylchromones are closely related isomers, the position of the styryl group serves as a powerful control element, directing their chemical reactivity down divergent paths. 2-Styrylchromones are masters of pericyclic reactions, acting as dienes in Diels-Alder cycloadditions and undergoing elegant photochemical cyclizations. In contrast, 3-styrylchromones are premier Michael acceptors, offering a robust platform for conjugate additions. A thorough understanding of these electronic and steric fundamentals empowers researchers to select the appropriate isomer and reaction conditions to efficiently synthesize complex molecules with desired biological functions. This comparative guide serves as a foundational tool for harnessing the full synthetic potential of these versatile heterocyclic building blocks.
References
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Biological activities of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methylchromone-2-carboxylic Acid
This guide provides an in-depth operational plan for the proper disposal of 6-Methylchromone-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Our focus is on ensuring procedural safety, regulatory compliance, and scientific integrity, empowering you to manage this chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as an irritant, and its acidic nature necessitates careful handling to prevent harm to personnel and the environment.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]
The carboxylic acid functional group imparts acidic properties, which can contribute to its irritant effects. The chromone backbone is a stable heterocyclic structure, but its reactivity under various disposal conditions (e.g., with strong oxidizers) should be considered.
| Hazard Classification | GHS Pictogram | Description |
| Skin Irritation (Category 2) | Exclamation Mark | Causes skin irritation. |
| Eye Irritation (Category 2A) | Exclamation Mark | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Exclamation Mark | May cause respiratory irritation. |
This table summarizes the primary hazards associated with this compound based on available Safety Data Sheets (SDS).[1]
Personnel Protection: Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific handling and disposal procedures being performed.
Recommended PPE:
-
Hand Protection: Wear protective gloves made of a material resistant to chemical permeation, such as nitrile or butyl rubber.[2][3]
-
Eye and Face Protection: Use chemical safety goggles.[3] If there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3][4]
-
Respiratory Protection: If handling the solid in a manner that generates dust, a dust mask (e.g., N95) or a respirator should be used. All handling of the powder outside of a sealed container should ideally be performed in a chemical fume hood to minimize inhalation risk.[3]
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[4][5] The appropriate disposal route depends on the quantity of waste and the regulations specific to your institution and locality.
For small amounts of residual material (e.g., from cleaning glassware or minor spills), the following steps should be taken:
-
Containment: Carefully sweep up the solid material, avoiding dust generation, and place it in a clearly labeled, sealed container.[1][3]
-
Waste Stream Segregation: This waste should be segregated as "solid organic acid waste." Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
For larger quantities of expired or unused this compound:
-
Original Container: If possible, keep the chemical in its original, properly labeled container.
-
Segregation and Storage: Ensure the container is securely sealed and stored in a designated hazardous waste accumulation area with secondary containment.[3]
-
Professional Disposal: The disposal of bulk quantities must be handled by a licensed hazardous waste disposal company.[1] This is a regulatory requirement and ensures that the waste is managed in an environmentally responsible manner. The disposal company may opt for incineration or secure landfilling, depending on local regulations.
Any materials, such as gloves, paper towels, or spill absorbents, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste following the procedures for small quantities.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Control Ignition Sources: If the spill involves a solvent, extinguish any nearby flames or potential ignition sources.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.[3]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation.[1][6] For solutions, use an appropriate absorbent material.
-
Decontamination: Clean the spill area with soap and water.[3][7]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[3]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][8] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). While a specific EPA waste code is not listed for this compound, it would likely be classified as a hazardous waste based on its characteristic of being an irritant. It is the responsibility of the waste generator to make this determination.[6]
All laboratory personnel handling this chemical should be trained on its hazards and the proper disposal procedures as part of a Chemical Hygiene Plan, in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. umdearborn.edu [umdearborn.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Laboratory Safety Management [delloyd.50megs.com]
- 8. artsci.usu.edu [artsci.usu.edu]
A Senior Application Scientist's Guide to Handling 6-Methylchromone-2-carboxylic Acid: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our work with novel compounds like 6-Methylchromone-2-carboxylic acid is foundational to innovation. This chromone derivative, utilized in pharmaceutical synthesis and the development of fluorescent dyes, demands meticulous handling to ensure operator safety and experimental integrity.[1][2] This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of a chemical is the cornerstone of any safety protocol. This compound is a solid, combustible powder that presents specific risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
Expert Insight: The primary risks associated with this compound stem from its physical form (a fine powder) and its acidic nature. As a powder, it can easily become airborne, leading to inadvertent inhalation and respiratory tract irritation.[4] Its classification as a skin and eye irritant means that direct contact can cause inflammation, redness, and discomfort, with the potential for more severe damage to the eyes.[5] Therefore, our safety strategy must prioritize containment and the creation of robust barriers between the chemical and the operator.
The Hierarchy of Controls: From Engineering to PPE
Effective safety is not just about wearing the right gear; it's about implementing a multi-layered defense strategy. The most effective controls are those that isolate the hazard from the user, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Engineering Controls: Your First and Best Defense
Before any personal gear is considered, the work environment must be engineered for safety.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The constant airflow draws the fine powder away from the operator's breathing zone, preventing inhalation—the most likely route of exposure.[4][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[7]
-
Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination of other lab surfaces.[6] Eyewash stations and safety showers must be readily accessible and unobstructed.[7]
Personal Protective Equipment (PPE): The Essential Barrier
Once engineering controls are in place, select PPE to mitigate the risk of direct contact. The following recommendations are based on the known hazards of this compound.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Causality | Source(s) |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile provides good resistance against many acids and is effective for preventing incidental contact.[8][9] Crucially, inspect gloves for defects before each use and replace them immediately if contamination is suspected. [6] For prolonged handling, consider thicker gloves or double-gloving.[10] | [5][8] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. | Goggles provide a full seal around the eyes, offering superior protection from airborne powder compared to safety glasses.[6] This is critical to prevent the "serious eye irritation" (H319) hazard.[3] | [4][6][8] |
| Face shield (worn over goggles). | A face shield is required when there is a heightened risk of splashes or significant dust generation (e.g., handling larger quantities, potential for spills).[6][8] It protects the entire face from contact. | [6][8] | |
| Respiratory Protection | NIOSH-approved N95 respirator (dust mask). | When engineering controls (fume hood) are properly used, this may be sufficient. However, if there is any risk of dust escaping the hood or during spill cleanup, an N95 respirator is the minimum requirement to prevent respiratory irritation (H335).[11] | [6][11] |
| Protective Clothing | Fully-buttoned laboratory coat. | A standard lab coat protects against incidental skin contact on the arms and torso.[6] | [4][6] |
| Closed-toe shoes. | Shoes made of a non-porous material are mandatory to protect the feet from spills.[6] | [6] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the potential for error and exposure.
Step 1: Preparation and Pre-Handling
-
Designate Area: Cordon off the workspace within the fume hood.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the airflow is correct.
-
Assemble Materials: Gather all necessary equipment (spatula, weigh boats, glassware, etc.) and labeled waste containers before retrieving the chemical.[6]
-
Review SDS: Have the Safety Data Sheet (SDS) for this compound readily available for reference.
Step 2: Donning PPE
The order in which you put on PPE is important to avoid contamination.
-
Lab Coat
-
Eye and Face Protection (Goggles/Face Shield)
-
Respiratory Protection (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat)
Step 3: Chemical Handling
-
Transfer: Carefully retrieve the chemical container. Keep it closed when not in use.
-
Weighing: Use a spatula to gently transfer the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or vigorous scraping.[7]
-
Containment: Keep all materials within the fume hood throughout the process.
Step 4: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate any non-disposable equipment used.
-
Clean Workspace: Wipe down the surface of the fume hood where work was performed.
-
Doffing PPE: This is a critical step to prevent self-contamination. Remove PPE in the following order before leaving the work area:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Face Shield/Goggles
-
Lab Coat
-
Respirator (if worn)
-
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[4]
Emergency and Disposal Plans
Emergency First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]
Spill Response
For a small spill inside a fume hood:
-
Ensure PPE is worn.
-
Gently cover the spill with an absorbent, neutral material.
-
Carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[7]
-
Wipe the area clean with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Waste Disposal
Proper disposal is a critical and regulated part of the chemical lifecycle.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Unused Chemical: Unwanted or excess chemical must be disposed of as hazardous waste. Do not pour it down the drain.
-
Empty Containers: Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
Consult Regulations: Always follow your institution's specific waste disposal protocols and local regulations.[5]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. leelinework.com [leelinework.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. This compound 98 5006-44-0 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
